molecular formula C9H18 B1620106 Cyclononane CAS No. 293-55-0

Cyclononane

Cat. No.: B1620106
CAS No.: 293-55-0
M. Wt: 126.24 g/mol
InChI Key: GPTJTTCOVDDHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclononane is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-2-4-6-8-9-7-5-3-1/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTJTTCOVDDHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867578
Record name Cyclononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Aromatic hydrocarbons, C9-17
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

293-55-0, 68333-88-0
Record name Cyclononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclononane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000293550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aromatic hydrocarbons, C9-17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aromatic hydrocarbons, C9-17
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aromatic hydrocarbons, C9-17
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLONONANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF7FY6N48Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Bonding of Cyclononane

This technical guide provides a comprehensive overview of the molecular structure, bonding, and conformational landscape of this compound, a nine-membered cycloalkane. This compound serves as a fundamental model for understanding the intricate balance of forces in medium-sized rings, which are prevalent in many natural products and pharmaceutically active molecules. This document details its unique structural characteristics, the experimental and computational methods used for its analysis, and the quantitative data that defines its geometry.

Molecular Structure and Conformational Analysis

This compound is a classic example of a medium-sized ring, a category known for its conformational complexity and the presence of significant steric strain.[1] Unlike smaller rings dominated by angle strain or larger rings which are relatively strain-free, medium-sized rings like this compound adopt puckered, three-dimensional structures to minimize a combination of angle strain, torsional strain (from eclipsed bonds), and transannular strain (non-bonded interactions across the ring).[1][2]

The potential energy surface of this compound is complex, featuring several low-energy conformers. Computational studies, including molecular mechanics and quantum-mechanical calculations, have been instrumental in identifying these stable forms.[3][4] The global minimum energy conformation is widely accepted to be the Twist Chair-Boat (TBC) , which possesses D₃ symmetry.[3] Another significant low-energy conformer that contributes to the equilibrium mixture is the Twist Chair-Twist Chair (TCTC) .[3]

A comprehensive investigation of the this compound potential energy hypersurface using methods like Density Functional Theory (DFT) has identified at least five low-energy conformations and numerous transition states that connect them.[4] The conformational mixture is believed to be dominated by the twist boat-chair and twist chair-boat forms.[4]

Logical Relationship: Key Conformations of this compound

The following diagram illustrates the relationship between the most stable conformations of this compound and their relative energy differences.

G Relative Energies of this compound Conformers TBC Twist Chair-Boat (TBC) Global Minimum (D3 Symmetry) E1 ΔE = 2.2 kcal/mol TBC->E1 E2 ΔE = 5.7 kcal/mol TBC->E2 E3 ΔE = 10.4 kcal/mol TBC->E3 TCTC Twist Chair-Twist Chair (TCTC) SCC Skewed Chair-Chair (SCC) SBB Skewed Boat-Boat (SBB) E1->TCTC E2->SCC E3->SBB

Caption: Relative energy landscape of key this compound conformers identified by molecular mechanics.[3]

Bonding and Strain Energy

The bonding in this compound involves sp³ hybridized carbon atoms, but the constraints of the nine-membered ring prevent the C-C-C bond angles from consistently achieving the ideal tetrahedral angle of 109.5°. This deviation, along with other non-ideal interactions, contributes to the molecule's overall strain energy. The total strain energy of a cycloalkane is the additional energy it possesses compared to a hypothetical strain-free acyclic alkane with the same number of CH₂ groups.[5][6]

The key contributors to strain in this compound are:

  • Angle Strain: Arises from the deviation of bond angles from the ideal 109.5°.

  • Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms.

  • Transannular Strain: Steric repulsion between non-bonded atoms (typically hydrogen) forced into close proximity across the ring. This is a defining characteristic of medium-sized rings.[1]

The total strain energy for this compound is significant, reflecting its position in the medium-ring category, which generally exhibits higher strain than cyclohexane or large rings.

Quantitative Structural Data

The precise geometry of this compound's conformers has been determined through a combination of experimental techniques, primarily gas-phase electron diffraction (GED), and computational methods.[7] The tables below summarize key quantitative data.

Table 1: Relative Energies of this compound Conformers
ConformerSymmetryRelative Energy (kcal/mol) - MM2[3]Relative Energy (kcal/mol) - AM1[3]
Twist Chair-Boat (TBC)D₃0.00.0
Twist Chair-Twist Chair (TCTC)C₂2.21.0
Skewed Chair-Chair (SCC)C₁5.74.0
Skewed Boat-Boat (SBB)C₁10.48.6
Table 2: Selected Torsional Angles of this compound Conformers (RB3LYP/6-31G(d))

Data presented represents a selection of the nine defining torsional angles for each conformation as reported in computational studies.[4]

ConformationD1 (°)D2 (°)D3 (°)D4 (°)D5 (°)D6 (°)D7 (°)D8 (°)D9 (°)
M1 (TBC-like) -55.88124.95-55.91-55.87124.93-55.88-55.90124.96-55.89

Note: The original study provides a comprehensive list of angles for multiple conformers and transition states, calculated at various levels of theory.[4]

Experimental and Computational Protocols

The structural elucidation of flexible molecules like this compound relies on sophisticated experimental and computational techniques.

Experimental Workflow: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful method for determining the molecular structure of volatile compounds, as it examines molecules in an isolated state, free from intermolecular forces present in crystals.[8]

G Workflow for Gas-Phase Electron Diffraction (GED) cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Sample Volatilization Nozzle Sample Effusion (Gas Nozzle) Sample->Nozzle Gaseous Sample Gun Electron Gun (Generates e⁻ Beam) Scattering Electron Scattering Gun->Scattering Electron Beam Nozzle->Scattering Detector Detection of Diffraction Pattern Scattering->Detector Intensity Intensity Curve Generation Detector->Intensity RDC Radial Distribution Curve (RDC) Intensity->RDC Fourier Transform Refinement Structural Refinement (Least-Squares) RDC->Refinement Structure Final Molecular Structure Refinement->Structure Bond Lengths, Angles

Caption: A generalized workflow for determining molecular structure using Gas-Phase Electron Diffraction.[8]

Protocol Details:

  • Sample Introduction: The this compound sample is heated and introduced into a high-vacuum chamber through a fine nozzle, creating a stream of gaseous molecules.[8]

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly through the gas stream. The electrons are scattered by the electric field of the atoms in the this compound molecules.[8]

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector (historically photographic plates, now often CCDs or other area detectors).[9] The intensity of the scattering varies as a function of the scattering angle.

  • Data Analysis: The one-dimensional diffraction pattern is converted into a molecular scattering curve. A Fourier transform of this curve yields a radial distribution curve (RDC), which shows peaks corresponding to the different internuclear distances in the molecule.[8]

  • Structure Refinement: An initial molecular model is proposed. Theoretical scattering patterns for this model, considering all possible conformations and their vibrational motions, are calculated and compared to the experimental data. The structural parameters (bond lengths, angles, torsional angles) are refined using a least-squares method until the calculated and experimental curves match.[7]

Protocol: Single-Crystal X-ray Crystallography

While this compound itself is not readily crystallized under standard conditions, this technique is crucial for determining the precise solid-state structure of its derivatives.[9]

  • Crystal Growth: High-quality single crystals of a this compound derivative are grown. This is often achieved by slow evaporation of a solvent from a saturated solution.[10]

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a diffractometer and irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a series of diffraction patterns (reflections) are collected by a detector.[9]

  • Data Processing: The intensities and positions of the thousands of collected reflections are measured and processed.

  • Structure Solution and Refinement: The processed data is used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined (structure solution). This initial model is then refined to achieve the best possible fit with the experimental diffraction data, yielding highly precise atomic coordinates, bond lengths, and bond angles.[9]

Protocol: Computational Chemistry

Computational methods are essential for exploring the complex potential energy surface of this compound.[3][4]

  • Conformational Search: An initial search for low-energy conformers is performed. This can be done using molecular mechanics force fields (e.g., MM2, MM3) or stochastic search algorithms like the Random Incremental Pulse Search (RIPS).[3]

  • Geometry Optimization: The geometries of the identified conformers are optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[4] This process finds the lowest energy geometry for each distinct conformation.

  • Frequency Calculations: Harmonic frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties like zero-point vibrational energy (ZPVE).[11]

  • Transition State Search: To understand the pathways of interconversion between conformers, transition state structures are located and verified (characterized by a single imaginary frequency).[4]

  • Energy Profiling: Single-point energy calculations at a higher level of theory (e.g., MP2 or with a larger basis set like aug-cc-pVTZ) are often performed on the optimized geometries to obtain more accurate relative energies between the conformers and transition states.[4]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononane, a nine-membered alicyclic hydrocarbon with the molecular formula C₉H₁₈, is a colorless, flammable liquid.[1] As a cycloalkane, its chemical behavior is largely dictated by the properties of its carbon-carbon and carbon-hydrogen single bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and data presented for clarity and ease of use by researchers in the fields of chemistry and drug development.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use as a solvent or a synthetic precursor.

PropertyValueReference
Molecular Formula C₉H₁₈[2][3]
Molecular Weight 126.24 g/mol [2]
Melting Point 11 °C[4]
Boiling Point 170-173 °C[5][6]
Density 0.8463 g/mL at 25°C[4][6]
Refractive Index 1.4644[4]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in nonpolar solvents like hexane, benzene, and toluene.[2]
Experimental Protocols for Determination of Physical Properties

1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • Ensure the this compound sample is solidified by cooling it below its melting point.

    • Finely powder the solid sample.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. For a pure substance, this range should be narrow.

2. Boiling Point Determination (Distillation Method)

  • Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place a sample of this compound (approximately one-third of the flask's volume) and a few boiling chips into the distillation flask.

    • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor condenses.

    • Record the constant temperature at which the liquid distills. This is the boiling point.

3. Density Measurement (Pycnometer Method)

  • Objective: To determine the mass per unit volume of this compound.

  • Apparatus: Pycnometer (a specific gravity bottle), analytical balance.

  • Procedure:

    • Clean and dry the pycnometer and weigh it accurately (m₁).

    • Fill the pycnometer with distilled water and weigh it again (m₂).

    • Empty and dry the pycnometer, then fill it with this compound and weigh it (m₃).

    • Measure the temperature of the water.

    • The density of this compound (ρ) can be calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.

Chemical Properties and Reactivity of this compound

This compound, as a saturated cycloalkane, is relatively inert. Its chemistry is characterized by free-radical substitution and, under certain conditions, ring-opening reactions, although the latter is less favorable for a nine-membered ring compared to smaller, more strained rings.

Conformational Analysis

This compound exists as a mixture of several rapidly interconverting conformations. The most stable conformation is a twist-chair-boat form. The study of these conformations is typically carried out using computational methods and low-temperature NMR spectroscopy.[7]

Chemical Reactions

1. Halogenation

Cycloalkanes undergo free-radical halogenation in the presence of UV light. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

  • Reaction: C₉H₁₈ + X₂ --(UV light)--> C₉H₁₇X + HX (where X = Cl, Br)

  • Experimental Protocol (General for Cycloalkanes):

    • In a flask equipped with a reflux condenser and a dropping funnel, place a solution of this compound in an inert solvent (e.g., carbon tetrachloride).

    • Irradiate the flask with a UV lamp.

    • Slowly add a solution of the halogen (e.g., bromine in carbon tetrachloride) from the dropping funnel.

    • The reaction is complete when the color of the halogen disappears.

    • The product can be isolated by washing the reaction mixture with a solution of sodium thiosulfate (to remove excess halogen) and then with water, followed by drying and distillation.

2. Oxidation

Oxidation of cycloalkanes can be achieved using strong oxidizing agents, often leading to the formation of cyclic alcohols and ketones.

  • Experimental Protocol (Adapted from Cyclohexane Oxidation):

    • In a round-bottom flask, place a mixture of this compound and an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate or chromic acid).

    • The reaction may require heating and/or the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous oxidant and the organic substrate.

    • After the reaction is complete (indicated by a color change of the oxidizing agent), the organic layer is separated.

    • The product mixture, potentially containing cyclononanol and cyclononanone, can be analyzed and separated by techniques such as gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow: Synthesis of Cyclononanamine from Cyclononanone

A key reaction demonstrating the utility of the this compound scaffold is the synthesis of cyclononanamine from cyclononanone via reductive amination. This process is a valuable transformation in the synthesis of pharmaceutical intermediates.

experimental_workflow start Start: Cyclononanone reaction_vessel High-Pressure Autoclave start->reaction_vessel Charge reagents Reactants: - Ammonia in Methanol - Raney Nickel (catalyst) - Hydrogen Gas reagents->reaction_vessel Add filtration Filtration reaction_vessel->filtration Cool & Depressurize reaction_conditions Reaction Conditions: - 80-120 °C - 50-100 atm H₂ - 4-12 hours reaction_conditions->reaction_vessel concentration Concentration (Reduced Pressure) filtration->concentration Filtrate extraction Liquid-Liquid Extraction (e.g., Diethyl Ether/Water) concentration->extraction Residue drying Drying (Anhydrous Na₂SO₄) extraction->drying Organic Layer purification Purification (Vacuum Distillation) drying->purification Dried Solution end End Product: Cyclononanamine purification->end Purified Product

Caption: Workflow for the synthesis of cyclononanamine via reductive amination of cyclononanone.

Conclusion

This compound, while being a relatively simple cycloalkane, possesses a unique set of physical and chemical properties that make it a subject of interest in organic chemistry. Its conformational flexibility and its role as a precursor to functionalized nine-membered rings highlight its importance. This guide provides essential data and experimental protocols to aid researchers in their work with this compound, ensuring safe handling and effective application in synthesis and analysis.

References

Conformational Landscape of Cyclononane: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclononane, a nine-membered cycloalkane, presents a complex and fascinating conformational landscape that has been the subject of extensive experimental and computational investigation. Its flexibility gives rise to a multitude of low-energy conformers, the understanding of which is crucial for the stereoselective synthesis of complex molecules and the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the conformational preferences of this compound, detailing its most stable conformers, the energetic barriers to their interconversion, and the experimental and computational methodologies employed in their study. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of this challenging yet important molecular system.

Introduction

The conformational analysis of medium-sized rings (C8-C11) is a cornerstone of modern stereochemistry, with significant implications for medicinal chemistry and materials science. Unlike smaller, more rigid rings or larger, more flexible macrocycles, medium-sized rings often adopt conformations that are subject to a delicate balance of angle strain, torsional strain, and transannular interactions. This compound (C₉H₁₈) is a prototypical example of such a system, exhibiting a rich conformational isomerism that has been elucidated through a combination of low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography of derivatives, and sophisticated computational modeling.

This guide aims to provide a comprehensive resource on the conformational analysis of this compound, focusing on the core requirements of data presentation, detailed experimental protocols, and clear visualizations of the underlying chemical principles.

The Conformational Landscape of this compound

The potential energy surface of this compound is characterized by several local minima corresponding to different conformers. The most stable of these have been identified and their relative energies quantified through various computational methods.

Key Conformers and Their Symmetries

The most stable conformer of this compound is the Twist Boat-Chair (TBC) , which possesses D₃ symmetry. This conformation is also referred to as the[1] conformer. Other low-energy conformers that contribute significantly to the overall population at room temperature include the Twist Chair-Chair (TCTC) and conformers designated as [2] and ****.

Relative Energies of this compound Conformers

The relative energies of the most stable this compound conformers have been calculated using a variety of computational methods, including Molecular Mechanics (MM2, MM3), and quantum mechanical methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2). A summary of these findings is presented in the tables below.

Table 1: Relative Energies of this compound Conformers from Molecular Mechanics and Semi-Empirical Methods

ConformerSymmetryMM2 Relative Energy (kcal/mol)AM1 Relative Energy (kcal/mol)
Twist Boat-Chair (TBC) /[1]D₃0.000.00
Twist Chair-Twist Chair (TCTC)C₂2.2Not Reported
Skewed Chair-Chair (SCC)C₁5.7Not Reported
Skewed Boat-Boat (SBB)C₁10.4Not Reported
Data sourced from Ferguson, D. M., et al. (1989).

Table 2: Relative Energies of Low-Energy this compound Conformers from Ab Initio and DFT Calculations

ConformerSymmetryRHF/6-31G(d) Relative Energy (kcal/mol)B3LYP/6-31G(d) Relative Energy (kcal/mol)MP2/6-31G(d) Relative Energy (kcal/mol)RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) Relative Energy (kcal/mol)
Twist Boat-Chair (TBC)D₃0.000.000.000.00
Twist Chair-Boat (TCB)C₂0.090.030.130.02
Twist Chair-Chair (TCC)C₂1.631.521.521.52
M4C₂2.222.212.28Not Reported
M5C₁2.702.762.78Not Reported
Data sourced from Carballeira and Pérez (2006).

Interconversion Pathways and Energy Barriers

The various conformers of this compound are in dynamic equilibrium, interconverting through transition states. The energy barriers for these interconversions have been computationally determined and are crucial for understanding the molecule's dynamic behavior.

Table 3: Calculated Activation Energies for Conformational Interconversions of this compound (kcal/mol)

Interconversion PathwayTransition StateRHF/6-31G(d)B3LYP/6-31G(d)MP2/6-31G(d)
TBC ↔ TCBTS15.865.435.61
TCB ↔ TCCTS26.555.966.22
TCC ↔ M4TS37.647.007.37
Data sourced from Carballeira and Pérez (2006).

The following diagram illustrates the conformational energy landscape of this compound, showing the relationships between the low-energy conformers and the transition states that connect them.

G TBC Twist Boat-Chair (TBC) Global Minimum TS1 TS1 ~5.43 kcal/mol TBC->TS1 TCB Twist Chair-Boat (TCB) ~0.02 kcal/mol TS2 TS2 ~5.96 kcal/mol TCB->TS2 TCC Twist Chair-Chair (TCC) ~1.52 kcal/mol TS3 TS3 ~7.00 kcal/mol TCC->TS3 M4 M4 ~2.21 kcal/mol TS1->TCB TS2->TCC TS3->M4 G cluster_comp Computational Analysis cluster_exp Experimental Verification comp_start Initial Structure Generation conf_search Conformational Search (e.g., MM, RIPS) comp_start->conf_search qm_opt Quantum Mechanical Optimization (DFT, MP2) conf_search->qm_opt freq_calc Frequency Calculation (Confirm minima/TS) qm_opt->freq_calc energy_calc Relative Energy Calculation freq_calc->energy_calc comparison Comparison and Validation energy_calc->comparison synthesis Synthesis of this compound/ Derivative nmr Low-Temperature NMR synthesis->nmr xray X-ray Crystallography synthesis->xray exp_data Experimental Data (Populations, Structure) nmr->exp_data xray->exp_data exp_data->comparison final_model Final Conformational Model comparison->final_model

References

An In-depth Technical Guide to the Spectroscopy and Spectral Data of Cyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononane (C₉H₁₈) is a nine-membered cycloalkane that, due to its conformational flexibility, presents a unique subject for spectroscopic analysis. Understanding its spectral characteristics is crucial for its identification, characterization, and for monitoring its interactions in various chemical and biological systems. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for obtaining such data.

Spectroscopic Data of this compound

The spectral data for this compound are summarized in the tables below. Due to its high conformational mobility at room temperature, the NMR spectra typically show averaged signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

SolventChemical Shift (δ) in ppm
CDCl₃26.6[1]

¹H NMR Spectral Data

At room temperature, the protons in this compound undergo rapid conformational exchange, resulting in a single, time-averaged signal.

SolventChemical Shift (δ) in ppmMultiplicity
CDCl₃~1.54Singlet

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations, characteristic of saturated hydrocarbons.

Wavenumber (cm⁻¹)AssignmentIntensity
~2925C-H Asymmetric StretchStrong
~2855C-H Symmetric StretchStrong
~1465CH₂ Scissoring (Bending)Medium
~1445CH₂ Scissoring (Bending)Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the C-C skeletal vibrations.

Raman Shift (cm⁻¹)AssignmentIntensity
~2920C-H Asymmetric StretchStrong
~2850C-H Symmetric StretchStrong
~1440CH₂ Scissoring (Bending)Medium
~1050C-C StretchMedium
~850C-C Stretch / Ring DeformationMedium
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and a fragmentation pattern typical of cycloalkanes, involving the loss of small neutral molecules.

Electron Ionization Mass Spectrum (EI-MS)

m/zProposed FragmentRelative Intensity
126[C₉H₁₈]⁺ (Molecular Ion)Moderate
98[M - C₂H₄]⁺Moderate
83[C₆H₁₁]⁺High
69[C₅H₉]⁺High
55[C₄H₇]⁺High
41[C₃H₅]⁺High

Note: The fragmentation of macrocyclic alkanes often leads to a series of characteristic ions with m/z values of 69, 83, 97, 111, and 125.[2] The loss of an ethylene molecule (M-28) is also a common fragmentation pathway.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength

  • Pulse Program: Standard single-pulse experiment

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128 or more, depending on concentration

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound (5-10 mg ¹H, 20-50 mg ¹³C) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (Set Parameters) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference

NMR Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

Instrumental Parameters:

  • Spectrometer: FT-IR spectrometer

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added)

  • Background: A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing drop Place a drop of This compound on a salt plate sandwich Sandwich with a second salt plate to form a thin film drop->sandwich mount Mount Sample in Spectrometer sandwich->mount background Record Background Spectrum background->mount acquire Acquire FT-IR Spectrum mount->acquire process Process Interferogram (Fourier Transform) acquire->process analyze Analyze Spectrum (Peak Picking) process->analyze

FT-IR Experimental Workflow
Raman Spectroscopy

Sample Preparation:

  • Place a small amount of liquid this compound into a glass capillary tube or onto a suitable sample holder (e.g., an aluminum well plate).

Instrumental Parameters:

  • Spectrometer: Raman spectrometer

  • Excitation Wavelength: 532 nm or 785 nm laser

  • Laser Power: 10-100 mW (sample dependent, minimize to avoid sample heating)

  • Spectral Range: 3200 - 200 cm⁻¹

  • Acquisition Time: 10-60 seconds

  • Number of Accumulations: 2-4

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place Place this compound in a glass capillary or sample holder mount Mount Sample in Spectrometer place->mount focus Focus Laser on Sample mount->focus acquire Acquire Raman Spectrum focus->acquire baseline Baseline Correction acquire->baseline analyze Analyze Spectrum (Peak Identification) baseline->analyze

Raman Spectroscopy Workflow
Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry, GC-MS):

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Instrumental Parameters (GC):

  • Column: Non-polar capillary column (e.g., DB-5ms)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Instrumental Parameters (MS):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-300

  • Scan Speed: 1-2 scans/second

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Processing dissolve Dissolve this compound in a volatile solvent inject Inject Sample into GC dissolve->inject separate Separation on GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram spectrum Extract Mass Spectrum of this compound Peak chromatogram->spectrum interpret Interpret Fragmentation Pattern spectrum->interpret

GC-MS Experimental Workflow

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development for the identification and characterization of this flexible cycloalkane. Further studies, particularly at low temperatures, could provide more detailed insights into the individual conformers of this compound and their specific spectral signatures.

References

An In-depth Technical Guide to the Synthesis and Isolation of Pure Cyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and isolation of high-purity cyclononane. This document details established synthetic routes, including experimental protocols, and outlines effective purification techniques. All quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate understanding and implementation in a research and development setting.

Synthesis of this compound

The synthesis of pure this compound is most commonly achieved through the reduction of cyclononanone or the catalytic hydrogenation of cyclononene. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Reduction of Cyclononanone

Cyclononanone serves as a readily available precursor for the synthesis of this compound. Two classical reduction methods are primarily employed: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

The Clemmensen reduction deoxygenates a ketone to the corresponding alkane using zinc amalgam and concentrated hydrochloric acid. While effective, the harsh acidic conditions may not be suitable for substrates with acid-labile functional groups. A modified, milder procedure can also be employed.

Experimental Protocol (Modified Clemmensen Reduction):

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of cyclononanone (1 equivalent) and activated zinc powder (10 equivalents) is suspended in a 1:1 mixture of dichloromethane (DCM) and methanol.

  • The mixture is cooled to 0°C in an ice bath.

  • Trimethylsilyl chloride (10 equivalents) is added dropwise to the stirred suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the zinc powder is removed by filtration.

  • The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure to yield crude this compound, which can then be purified.

Table 1: Quantitative Data for Clemmensen Reduction of Cyclononanone

ParameterValueReference
ReactantCyclononanone[1][2]
ReagentsActivated Zinc, Trimethylsilyl Chloride[2]
SolventDichloromethane/Methanol[2]
Reaction Time~2-4 hours[2]
Typical YieldHigh[1]
Purity (post-purification)>98%

The Wolff-Kishner reduction is a powerful method for the deoxygenation of ketones under basic conditions, making it a suitable alternative for acid-sensitive substrates. The Huang-Minlon modification, which allows the reaction to be carried out at atmospheric pressure in a high-boiling solvent, is commonly used.[3]

Experimental Protocol (Huang-Minlon Modification of Wolff-Kishner Reduction):

  • To a round-bottom flask fitted with a reflux condenser, add cyclononanone (1 equivalent), hydrazine hydrate (20 equivalents), and diethylene glycol monomethyl ether (DGME) as the solvent.

  • Add potassium hydroxide (KOH) pellets (6 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to 110°C and maintain for 1 hour.

  • Increase the temperature to approximately 195°C to distill off water and excess hydrazine.

  • Maintain the reaction at this temperature for an additional 4-5 hours until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of 1.0 M aqueous HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield crude this compound for subsequent purification.

Table 2: Quantitative Data for Wolff-Kishner Reduction of Cyclononanone

ParameterValueReference
ReactantCyclononanone[3][4]
ReagentsHydrazine Hydrate, Potassium Hydroxide[3]
SolventDiethylene Glycol Monomethyl Ether (DGME)
Reaction Temperature110°C followed by 195°C
Reaction Time~5-6 hours
Typical Yield68-95% (for similar ketones)[3][4]
Purity (post-purification)>99%
Catalytic Hydrogenation of Cyclononene

The catalytic hydrogenation of cyclononene to this compound is a clean and efficient method that typically proceeds with high yield and selectivity. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas.

Experimental Protocol:

  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve cyclononene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Monitor the reaction progress by GC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to afford crude this compound.

Table 3: Quantitative Data for Catalytic Hydrogenation of Cyclononene

ParameterValueReference
ReactantCyclononene
Catalyst10% Palladium on Carbon (Pd/C)
SolventEthanol or Ethyl Acetate
Hydrogen Pressure1-5 atm
Reaction TemperatureRoom Temperature
Typical Yield>95%
Purity (post-purification)>99.5%

Isolation and Purification of Pure this compound

The crude this compound obtained from the synthetic procedures described above will likely contain unreacted starting materials, reagents, and byproducts. High-purity this compound can be obtained through one or a combination of the following purification techniques.

Fractional Distillation

Fractional distillation is a primary method for purifying volatile liquids with close boiling points. Given that this compound has a boiling point of approximately 170-174°C at atmospheric pressure, distillation under reduced pressure is often preferred to prevent potential decomposition at high temperatures.[5]

Experimental Protocol:

  • Set up a fractional distillation apparatus with a Vigreux or packed column to provide a sufficient number of theoretical plates.

  • Place the crude this compound in the distilling flask with a magnetic stir bar or boiling chips.

  • Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

  • Gradually reduce the pressure to the desired level.

  • Begin heating the distilling flask gently.

  • Collect the fraction that distills at the expected boiling point for this compound at the given pressure. A nomograph can be used to estimate the boiling point at reduced pressure.

  • Analyze the purity of the collected fractions by GC.

Table 4: Physical Properties for Fractional Distillation of this compound

PropertyValueReference
Boiling Point (atm)170-174 °C
Boiling Point (reduced pressure)Dependent on pressure (use nomograph)[5]
Density~0.854 g/mL
Refractive Index~1.466
Preparative Gas Chromatography (Prep GC)

For obtaining very high purity this compound, particularly for analytical standards or use in sensitive applications, preparative gas chromatography is an excellent technique.[6] This method separates components of a mixture based on their volatility and interaction with a stationary phase.

Experimental Protocol:

  • Select a suitable preparative GC column. For non-polar hydrocarbons like this compound, a column with a non-polar stationary phase (e.g., polydimethylsiloxane) is appropriate.

  • Optimize the temperature program, carrier gas flow rate, and injection volume on an analytical GC first to achieve good separation of this compound from any impurities.

  • Transfer the optimized method to the preparative GC system.

  • Inject the crude this compound onto the column.

  • Collect the fraction corresponding to the retention time of pure this compound in a cooled trap.

  • Multiple injections may be necessary to obtain the desired quantity of purified product.

  • Confirm the purity of the collected fraction using analytical GC.

Table 5: General Parameters for Preparative GC of this compound

ParameterGeneral Guideline
Column TypeNon-polar (e.g., DB-1, HP-5)
Carrier GasHelium or Nitrogen
Injection Temperature~200-250 °C
Oven Temperature ProgramStart at a low temperature (e.g., 50°C) and ramp up to a temperature below the boiling point of this compound.
DetectorThermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter
Collection Trap TemperatureSub-ambient (e.g., cooled with liquid nitrogen or a cryocooler)

Characterization of Pure this compound

The identity and purity of the synthesized and isolated this compound should be confirmed by standard analytical techniques.

Table 6: Spectroscopic Data for this compound

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ ~1.54 (s)[7]
¹³C NMR (CDCl₃)δ ~26.2[8][9]
Mass Spec. (EI) m/z (% rel. int.): 126 (M⁺), 98, 84, 70, 56, 42 (base peak)[10][11]
IR Spectroscopy (liquid film)~2920 cm⁻¹ (C-H stretch), ~1465 cm⁻¹ (C-H bend)[12][13]

Visualized Workflows

Synthesis of this compound from Cyclononanone

Synthesis_from_Cyclononanone cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction Cyclononanone_C Cyclononanone Reagents_C Zn(Hg), HCl Cyclononanone_C->Reagents_C Acidic Conditions Crude_Cyclononane_C Crude this compound Reagents_C->Crude_Cyclononane_C Cyclononanone_WK Cyclononanone Reagents_WK H₂NNH₂, KOH High Temp. Cyclononanone_WK->Reagents_WK Basic Conditions Crude_Cyclononane_WK Crude this compound Reagents_WK->Crude_Cyclononane_WK Purification_Workflow Crude Crude this compound (from synthesis) Distillation Fractional Distillation (under reduced pressure) Crude->Distillation PrepGC Preparative Gas Chromatography Distillation->PrepGC For highest purity Analysis Purity Analysis (GC, NMR) Distillation->Analysis Pure Pure this compound (>99.5%) PrepGC->Pure Pure->Analysis

References

The Thermodynamic Landscape of Cyclononane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of cyclononane conformations. This compound, a nine-membered cycloalkane, exhibits significant conformational flexibility, making its study crucial for understanding the behavior of medium-sized ring systems prevalent in many biologically active molecules and complex organic structures. This document details the relative stabilities of its key conformers, outlines the experimental and computational methodologies used for their characterization, and visualizes the intricate interconversion pathways.

Core Concepts: Strain in Cycloalkanes

The thermodynamic stability of cycloalkane conformations is primarily governed by the interplay of three types of strain:

  • Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.

  • Torsional Strain: Occurs due to the eclipsing of bonds on adjacent atoms.

  • Steric Strain (Transannular Strain): Results from non-bonded atoms or groups approaching each other too closely across the ring.

Medium-sized rings like this compound are particularly interesting as they adopt conformations that seek to minimize the sum of these strains, often resulting in multiple low-energy structures separated by relatively small energy barriers.

Low-Energy Conformations of this compound

Computational and experimental studies have identified several low-energy conformations for this compound. The most significant of these are variations of twisted chair and boat forms. The nomenclature for these conformers often refers to the sequence of dihedral angles around the ring, with common notations including the Dale nomenclature (e.g.,[1]) and descriptive names.

The global minimum energy conformation is widely accepted to be the Twist Boat-Chair (TBC) , which possesses D₃ symmetry and is also referred to as the[1] conformation.[2] Other low-energy conformers that contribute significantly to the equilibrium mixture include the Twist Chair-Boat (TCB) or[3] and the Twist Chair-Chair (TCC) or[4].[5][6]

Quantitative Conformational Analysis

The relative energies of this compound conformers have been determined using various computational methods. The following table summarizes key findings from the literature, providing a comparative overview of the thermodynamic stability of the most important conformations. The energies are given in kcal/mol relative to the most stable TBC/[1] conformer.

ConformationDale NotationMM2AM1RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d)
Twist Boat-Chair[1]0.000.000.00
Twist Chair-Boat[3]0.200.900.02
Twist Chair-Chair[4]1.102.201.52
Skewed Chair-Chair-5.7--
Skewed Boat-Boat-10.4--
Twist Chair-Twist Chair-2.2--

Data sourced from multiple computational studies.[2][6][7]

Experimental Protocols

The characterization of this compound's conformational landscape relies on a combination of experimental and computational techniques.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of conformational exchange processes that are rapid on the NMR timescale.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., a mixture of CHFCl₂ and CHF₂Cl).

  • Low-Temperature NMR: ¹³C NMR spectra are acquired over a range of low temperatures. At room temperature, rapid interconversion between conformers leads to an averaged spectrum. As the temperature is lowered, the rate of interconversion slows down.

  • Coalescence and Slow-Exchange Spectra: At the coalescence temperature, the signals for interconverting sites broaden and merge. Below this temperature, in the slow-exchange regime, separate signals for the individual conformers can be observed.

  • Data Analysis: The populations of the different conformers can be determined from the integration of their respective signals in the slow-exchange spectra. The energy barriers for interconversion can be calculated from the coalescence temperature and the chemical shift differences between the exchanging sites.

Gas Electron Diffraction (GED)

Gas Electron Diffraction provides information about the geometric structure of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the radial distribution of atoms in the molecule, providing data on bond lengths, bond angles, and the overall geometry of the predominant conformers in the gas phase.

Computational Chemistry Workflow

Computational methods are indispensable for exploring the potential energy surface (PES) of flexible molecules like this compound.

Methodology:

  • Conformational Search: An initial exploration of the conformational space is performed using a computationally less expensive method, such as molecular mechanics (e.g., MMFF), to generate a large number of potential conformers.

  • Geometry Optimization: The structures of the identified conformers are then re-optimized using a more accurate method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[6]

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., ωB97X-D/6-311G(d,p)) to obtain more accurate relative energies.

  • Frequency Analysis: Vibrational frequency calculations are carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.[6]

  • Transition State Search: To map the interconversion pathways, transition state (TS) searches are performed between pairs of low-energy conformers. TS structures are characterized by having exactly one imaginary frequency.

Visualizing Conformational Interconversion and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound conformations.

G TBC TBC ([333]) 0.00 kcal/mol TS1 TS (TBC-TCB) ~4.4-6.0 kcal/mol TBC->TS1 TS2 TS (TBC-TCC) ~7.0 kcal/mol TBC->TS2 TCB TCB ([225]) ~0.02-0.20 kcal/mol TCC TCC ([144]) ~1.1-1.52 kcal/mol TS1->TCB TS2->TCC

Caption: Conformational interconversion pathways of this compound.

G cluster_comp Computational Analysis cluster_exp Experimental Validation ConfSearch Conformational Search (MMFF) Opt Geometry Optimization (DFT) ConfSearch->Opt Energy Single-Point Energy (High-Level DFT) Opt->Energy TS_Search Transition State Search Opt->TS_Search GED Gas Electron Diffraction Opt->GED Compare Geometries Freq Frequency Analysis Energy->Freq NMR Dynamic NMR Spectroscopy Energy->NMR Compare Relative Energies

Caption: Workflow for determining this compound conformation stability.

Conclusion

The thermodynamic stability of this compound is characterized by a complex potential energy surface with several low-energy conformers. The Twist Boat-Chair (TBC/[1]) conformation is generally the most stable, but other conformations like the Twist Chair-Boat (TCB/[3]) and Twist Chair-Chair (TCC/[4]) are very close in energy and contribute significantly to the conformational equilibrium, especially at room temperature. The low energy barriers between these conformers result in a highly dynamic system. A thorough understanding of this conformational landscape, achieved through a synergistic application of advanced experimental and computational methods, is essential for predicting the structure-activity relationships of molecules containing nine-membered rings and for the rational design of novel therapeutics and materials.

References

A Technical Guide to Cyclononane: Nomenclature, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclononane is a nine-membered alicyclic hydrocarbon that serves as a fundamental scaffold in organic chemistry. As a medium-sized ring, its unique conformational landscape, characterized by a balance of angle and transannular strain, makes it an intriguing subject for stereochemical analysis and a valuable building block in the synthesis of more complex molecules. This guide provides a concise technical overview of this compound, focusing on its nomenclature, key physicochemical data, and a detailed experimental protocol relevant to synthetic applications.

Nomenclature and Chemical Identification

The systematic naming and identification of chemical compounds are crucial for unambiguous scientific communication. This compound is identified by a set of standardized names and numbers.

The universally recognized IUPAC name for this cycloalkane is simply This compound .[1] Its Chemical Abstracts Service (CAS) Registry Number is 293-55-0 .[1][2] This unique numerical identifier is essential for database searches and regulatory compliance.

Physicochemical and Structural Data

Quantitative data for this compound is critical for its application in experimental and computational chemistry. The following table summarizes its key properties. Medium-sized rings like this compound do not adopt simple planar or perfectly staggered conformations (like cyclohexane's chair) due to a combination of angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain from eclipsed C-H bonds.[3][4][5] Instead, this compound exists as a mixture of several rapidly interconverting, energetically similar twisted boat-chair and twist-chair-chair conformations.

PropertyValueCitation(s)
CAS Registry Number 293-55-0[1][2]
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1][2]
Melting Point 11 °C[2]
Boiling Point 169.42 °C (rough estimate)[2]
Density 0.8463 g/cm³[2]
Refractive Index 1.4644[2]
Ring Strain Moderate (characteristic of medium-sized rings)[3][4]

Experimental Protocols: Synthesis of Cyclononanamine

For professionals in drug development, the functionalization of cycloalkane scaffolds is of paramount importance. The conversion of a cyclononanone (a ketone derivative of this compound) to cyclononanamine is a key transformation. The following protocol details the synthesis of cyclononanamine via reductive amination using catalytic hydrogenation.[6]

Protocol: Reductive Amination of Cyclononanone via Catalytic Hydrogenation[6]

This method involves the direct reaction of cyclononanone with ammonia in the presence of a reducing agent and a catalyst. It is a high-yield, one-pot procedure suitable for large-scale synthesis.

Materials and Equipment:

  • Cyclononanone (1 mole)

  • Ammonia in methanol (7 M solution, 5 equivalents)

  • Raney Nickel (5% by weight of cyclononanone)

  • High-pressure autoclave

  • Nitrogen gas supply

  • Hydrogen gas supply

  • Filtration apparatus

  • Rotary evaporator

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Charging the Autoclave: Charge the high-pressure autoclave with cyclononanone (1 mole), the 7 M solution of ammonia in methanol (5 equivalents), and Raney Nickel catalyst (5% by weight of the cyclononanone).

  • Sealing and Purging: Seal the autoclave securely. Purge the vessel with nitrogen gas to remove any residual air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to a pressure of 50-100 atm.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. Maintain these conditions for 4-12 hours.

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen gas to depressurize the vessel.

  • Catalyst Removal: Remove the Raney Nickel catalyst from the reaction mixture by filtration.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol and excess ammonia.

  • Extraction and Workup: Dissolve the resulting residue in a suitable organic solvent, such as diethyl ether. Wash the organic solution with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate on a rotary evaporator to yield the crude cyclononanamine.

  • Purification: If necessary, further purify the cyclononanamine by distillation under reduced pressure.

Workflow and Pathway Visualization

To better illustrate the experimental process, the following diagram outlines the logical flow of the reductive amination protocol.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product Cyclononanone Cyclononanone charge_autoclave 1. Charge Autoclave Cyclononanone->charge_autoclave Ammonia Ammonia in Methanol Ammonia->charge_autoclave RaneyNi Raney Nickel RaneyNi->charge_autoclave purge_seal 2. Purge with N₂ charge_autoclave->purge_seal hydrogenation 3. Pressurize with H₂ (50-100 atm, 80-120°C) purge_seal->hydrogenation filtration 4. Filtration hydrogenation->filtration concentration 5. Concentration filtration->concentration Filtrate extraction 6. Extraction concentration->extraction Residue drying 7. Drying & Final Concentration extraction->drying Organic Layer Final_Product Cyclononanamine drying->Final_Product

Workflow for the Reductive Amination of Cyclononanone.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Models of Cyclononane Structure

This guide provides a comprehensive overview of the theoretical models used to describe the complex conformational landscape of this compound. This compound, a nine-membered cycloalkane, is notable for its high degree of flexibility and the existence of multiple low-energy conformations. Understanding these structures is crucial for applications in medicinal chemistry and materials science where cyclic scaffolds are employed. This document details the key theoretical approaches, summarizes the quantitative data on this compound's conformers, outlines experimental methodologies for validation, and provides visual representations of conformational pathways and computational workflows.

Theoretical Approaches to this compound's Structure

The conformational analysis of this compound has been approached using a variety of computational chemistry techniques, ranging from molecular mechanics to quantum mechanics. These methods are essential for mapping the potential energy surface (PES) of the molecule and identifying its stable conformers.

Molecular Mechanics (MM)

Molecular mechanics methods are a cornerstone of this compound conformational analysis due to their computational efficiency, which allows for extensive searching of the conformational space. Force fields like MM2 and MM3 have been successfully applied to identify the key low-energy structures. These methods model the molecule as a collection of atoms held together by springs, with the potential energy being a function of bond lengths, bond angles, dihedral angles, and non-bonded interactions.

Quantum Mechanics (QM)

Quantum mechanical methods provide a more accurate description of the electronic structure and energies of molecules. These methods are often used to refine the geometries and relative energies of conformers initially identified by molecular mechanics. Key QM methods applied to this compound include:

  • Hartree-Fock (HF) Theory: An ab initio method that provides a good starting point for understanding the electronic structure.

  • Density Functional Theory (DFT): A widely used method that includes electron correlation effects, offering a good balance between accuracy and computational cost. Functionals such as B3LYP are commonly employed.[1]

  • Møller-Plesset Perturbation Theory (MP2): A higher-level ab initio method used for more accurate energy calculations.[1]

Key Conformers of this compound

Computational studies have identified several low-energy conformers for this compound. The nomenclature for these conformers often reflects their symmetry and the combination of chair and boat-like arrangements within the ring. The global minimum on the potential energy surface is generally accepted to be the twist boat-chair (TBC) conformation.[2][3] Other energetically accessible conformers play a significant role in the overall conformational equilibrium.

Quantitative Conformational Data

The following tables summarize the relative energies of the most stable this compound conformers as determined by various computational methods.

Table 1: Relative Energies of this compound Conformers (kcal/mol)

ConformerMM2[2]AM1[2]RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d)[1][4]
Twist Boat-Chair (TBC) /0.000.000.00
Twist Chair-Boat (TCB)--0.00
Twist Chair-Chair (TCC)--1.52
Twist Chair-Twist Chair (TCTC)2.20--
Skewed Chair-Chair (SCC)5.70--
Skewed Boat-Boat (SBB)10.40--

Note: The Twist Boat-Chair (TBC) and Twist Chair-Boat (TCB) are often found to be isoenergetic or nearly so, representing a conformational mixture.[1][4]

Experimental Protocols for Structural Validation

Theoretical models of this compound are validated through experimental techniques that provide information about its three-dimensional structure.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, the precise atomic coordinates can be determined. This data serves as a benchmark for assessing the accuracy of computational models.

Methodology:

  • Crystal Growth: High-quality single crystals of a suitable this compound derivative are grown from a solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected as the crystal is rotated.

  • Structure Solution and Refinement: The electron density map is calculated from the diffraction data, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For this compound, variable-temperature NMR experiments can provide information about the conformational equilibria and the energy barriers between different conformers.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable deuterated solvent is prepared.

  • Spectral Acquisition: 1H and 13C NMR spectra are recorded at various temperatures.

  • Data Analysis: Changes in the chemical shifts, coupling constants, and line shapes of the NMR signals with temperature are analyzed. Coalescence temperatures are used to calculate the free energy of activation for conformational interconversions. The activation energy for the ring inversion of this compound is approximately 6 kcal/mol.[3]

Visualization of Conformational Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between this compound's conformers and a typical computational workflow for conformational analysis.

Conformational Interconversion of this compound

G Conformational Interconversion of this compound TBC Twist Boat-Chair (TBC) [333] Global Minimum TCB Twist Chair-Boat (TCB) TBC->TCB Low Barrier TCC Twist Chair-Chair (TCC) ~1.5 kcal/mol TBC->TCC SCC Skewed Chair-Chair (SCC) ~5.7 kcal/mol TBC->SCC TCB->TCC TCTC Twist Chair-Twist Chair (TCTC) ~2.2 kcal/mol TCC->TCTC

Caption: Conformational landscape of this compound.

Computational Workflow for Conformational Analysis

G Computational Workflow for this compound Conformational Analysis cluster_0 Conformational Search cluster_1 Geometry Optimization & Energy Calculation cluster_2 Analysis & Validation Start Initial 3D Structure Search Conformational Search (e.g., RIPS, GASCOS) Start->Search MM_Opt Molecular Mechanics Optimization (e.g., MM3) Search->MM_Opt QM_Opt Quantum Mechanics Optimization (e.g., DFT/B3LYP) MM_Opt->QM_Opt Energy Single Point Energy Calculation (e.g., MP2, high-level DFT) QM_Opt->Energy Analysis Identify Unique Conformers & Relative Energies Energy->Analysis Validation Compare with Experimental Data (X-ray, NMR) Analysis->Validation

Caption: Workflow for computational conformational analysis.

Conclusion

The theoretical modeling of this compound reveals a complex and dynamic conformational landscape. A combination of molecular mechanics and quantum mechanics calculations has been instrumental in identifying the key low-energy conformers, with the twist boat-chair (TBC) conformation being the most stable. Experimental techniques like X-ray crystallography and NMR spectroscopy provide crucial validation for these theoretical models. For researchers in drug development and related fields, a thorough understanding of the conformational preferences of this compound and its derivatives is essential for rational molecular design and the prediction of biological activity.

References

The Solubility of Cyclononane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclononane, a nine-carbon cycloalkane. A thorough understanding of its solubility is crucial for its application in organic synthesis, materials science, and as a non-polar solvent. This document outlines the qualitative solubility of this compound, details established experimental protocols for quantitative solubility determination, and presents a generalized workflow for such measurements.

Core Principles of this compound Solubility

This compound (C₉H₁₈) is a non-polar, cyclic aliphatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like." As a non-polar molecule, it exhibits high solubility in non-polar and weakly polar organic solvents due to favorable van der Waals interactions. Conversely, it is virtually insoluble in highly polar solvents, particularly water. The energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak interactions that would form between water and this compound.

  • Hydrocarbons: Hexane, heptane, toluene, benzene, and other alkanes and aromatic solvents.

  • Ethers: Diethyl ether, tetrahydrofuran (THF).

  • Halogenated Hydrocarbons: Dichloromethane, chloroform.

  • Ketones: Acetone, methyl ethyl ketone (with decreasing solubility as solvent polarity increases).

Its solubility is expected to be significantly lower in:

  • Alcohols: Methanol, ethanol (due to the polarity of the hydroxyl group).

  • Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

For precise quantitative data, consulting comprehensive chemical reference works such as the CRC Handbook of Chemistry and Physics or the IUPAC Solubility Data Series is recommended.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a variety of organic solvents could not be compiled. Researchers requiring precise solubility values (e.g., in mol/L or g/100g of solvent) at specific temperatures are advised to perform experimental determinations as outlined in the protocols below.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid solute like this compound in an organic solvent.

Method 1: Analytical Gravimetric Method (Isothermal Equilibrium)

This method is a straightforward and widely used technique for determining the equilibrium solubility of a solute in a solvent at a constant temperature.

Objective: To determine the mass of this compound that dissolves in a given mass of solvent to form a saturated solution at a specific temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Temperature-controlled shaker bath or incubator

  • Analytical balance (±0.0001 g)

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known mass of the organic solvent in a sealed glass vial. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.

  • Equilibration: Place the vial in the temperature-controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for complete phase separation.

  • Sample Withdrawal and Filtration: Carefully withdraw a known mass or volume of the clear, supernatant (saturated solution) using a micropipette. To ensure no undissolved droplets are transferred, pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact mass of the saturated solution transferred.

  • Solvent Evaporation: Carefully evaporate the solvent from the filtered saturated solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but well below the boiling point of this compound to prevent its loss.

  • Mass Determination of Solute: Once the solvent is completely evaporated, weigh the evaporating dish containing the this compound residue. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

  • Calculation of Solubility: The solubility can be expressed in various units, such as:

    • Mass fraction (w/w): (mass of dissolved this compound) / (mass of saturated solution)

    • Grams per 100 g of solvent: [(mass of dissolved this compound) / (mass of solvent)] x 100

Method 2: Differential Scanning Calorimetry (DSC)

This thermal analysis technique can be used to determine the solubility by measuring the heat flow associated with the dissolution of the solute as a function of temperature.[1]

Objective: To determine the equilibrium solubility temperature for a solution of known composition.[1]

Materials and Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealable DSC pans

  • Microbalance

  • This compound

  • Organic solvent

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound into a DSC pan.[1] Then, add a precise amount of the organic solvent and hermetically seal the pan.[1] The exact composition (mole fraction or weight fraction) of the mixture is calculated from these masses.[1]

  • Thermal Program: Place the sealed pan in the DSC instrument. The sample is typically cooled to a low temperature to ensure the solute crystallizes, and then heated at a controlled, slow rate (e.g., 0.5-2 °C/min).[1]

  • Data Acquisition: The DSC measures the heat flow into the sample as a function of temperature. The dissolution of the this compound will result in an endothermic peak. The temperature at which the last of the solid solute dissolves is the equilibrium solubility temperature for that specific concentration.

  • Extrapolation to Zero Heating Rate: To obtain the true equilibrium solubility temperature, the measurement is often repeated at several different heating rates. The observed dissolution temperatures are then extrapolated to a zero heating rate.[1]

  • Solubility Curve Construction: By preparing and analyzing samples with different known compositions, a solubility curve (solubility vs. temperature) can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the analytical gravimetric method of solubility determination.

experimental_workflow prep Sample Preparation equilibration Equilibration prep->equilibration Excess solute in known mass of solvent separation Phase Separation equilibration->separation Constant T agitation (24-48h) sampling Sample Withdrawal & Filtration separation->sampling Allow phases to separate (≥12h) evaporation Solvent Evaporation sampling->evaporation Transfer known mass of saturated solution weighing Mass Determination of Solute evaporation->weighing Remove solvent calculation Solubility Calculation weighing->calculation Mass of dissolved solute

References

Methodological & Application

Synthesis of Cyclononane Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclononane derivatives, a class of compounds with significant potential in drug discovery and development. The unique conformational flexibility of the nine-membered ring system offers a versatile scaffold for the design of novel therapeutic agents. This guide covers key synthetic strategies, including ring-closing metathesis, intramolecular cyclization, and fragmentation reactions, with a focus on bioactive this compound-containing natural products.

Application Notes

This compound derivatives have emerged as a promising area of research in medicinal chemistry due to their presence in a variety of biologically active natural products.[1] These compounds often exhibit potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The nine-membered carbocyclic ring provides a unique three-dimensional architecture that can be exploited for specific interactions with biological targets.

A notable class of bioactive this compound derivatives are the xenicane diterpenoids, which are primarily isolated from marine organisms.[1] Many xenicanes have demonstrated significant antiproliferative activity in vitro, making them attractive lead compounds for the development of new anticancer agents.[1] Another important group is the nakijiquinones, which are sesquiterpenoid quinones that have been identified as inhibitors of receptor tyrosine kinases, such as Her-2/Neu, a key target in breast cancer therapy.[4][5]

The synthesis of the this compound core represents a significant chemical challenge.[1] Key strategies that have been successfully employed include:

  • Ring-Closing Metathesis (RCM): A powerful method for the formation of unsaturated rings, RCM has been utilized in the synthesis of various cyclononene derivatives.[1][6]

  • Grob Fragmentation: This reaction allows for the formation of medium-sized rings from bicyclic precursors and has been applied to the synthesis of the this compound framework in xenicane natural products.[1][7]

  • B-alkyl Suzuki Cross-Coupling: This intramolecular cross-coupling reaction provides a direct route to cyclononenes from acyclic precursors.[8][9]

  • Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium- and nickel-mediated coupling reaction is effective for the formation of medium-sized rings, including cyclononanes.[3][10]

The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of the target this compound derivative. The following sections provide detailed experimental protocols for some of these key reactions.

Featured Bioactive this compound Derivative: Jolkinolide B

Jolkinolide B is an ent-abietane-type diterpenoid that contains a this compound moiety and exhibits a range of pharmacological activities, including anticancer and anti-inflammatory effects.[2] Notably, the mechanism of action of Jolkinolide B has been linked to the inhibition of several signaling pathways, including the NF-κB pathway.[2]

NF-κB Signaling Pathway Inhibition by Jolkinolide B

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival.[11] Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders.[12] Jolkinolide B has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory and anticancer properties.[2]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1 IKK_complex IKK Complex Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates Ub Ubiquitination IκBα->Ub NF_κB NF-κB (p65/p50) NF_κB_active NF-κB (Active) NF_κB->NF_κB_active Translocates IκBα_NF_κB IκBα-NF-κB (Inactive) IκBα_NF_κB->IκBα IκBα_NF_κB->NF_κB Releases Proteasome Proteasome Degradation Ub->Proteasome Jolkinolide_B Jolkinolide_B Jolkinolide_B->IKK_complex Inhibits DNA DNA NF_κB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

NF-κB signaling pathway and inhibition by Jolkinolide B.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions in the synthesis of this compound derivatives.

Protocol 1: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction for Lactol Formation

This protocol describes the intramolecular coupling of an aldehyde with a vinyl or allyl halide to form a cyclic alcohol, a key step in the synthesis of many complex natural products, including some xenicane diterpenoids.[3][10]

Table 1: Reagents and Materials for Intramolecular NHK Reaction

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Aldehyde-Halide PrecursorVaries1.0 eq1.0
Chromium(II) chloride (CrCl₂)122.908.0 eq8.0
Nickel(II) chloride (NiCl₂)129.600.1 eq0.1
N,N-Dimethylformamide (DMF), degassed73.09--
Diethyl ether (Et₂O)74.12--
Water (H₂O)18.02--
Brine---
Magnesium sulfate (MgSO₄)120.37--
Silica gel---

Procedure:

  • In a glovebox, add chromium(II) chloride (8.0 eq) and nickel(II) chloride (0.1 eq) to an oven-dried flask.[1]

  • Remove the flask from the glovebox, place it under a nitrogen atmosphere, and add degassed DMF via syringe.

  • Stir the mixture at room temperature for 10 minutes.[1]

  • Prepare a solution of the aldehyde-halide precursor (1.0 eq) in degassed DMF.

  • Add the precursor solution to the reaction mixture dropwise over a period of time to maintain high dilution conditions, which favor intramolecular cyclization.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

Quantitative Data Example (Hypothetical):

PrecursorProductYield (%)Reaction Time (h)
(Z)-10-iodo-2,6-dimethyldeca-2,9-dienalCyclononene-fused lactol6512
Protocol 2: Ring-Closing Metathesis (RCM) for Cyclononene Synthesis

This protocol outlines a general procedure for the synthesis of a cyclononene derivative using a Grubbs-type catalyst.[6][13]

Table 2: Reagents and Materials for RCM Reaction

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Diene PrecursorVaries1.0 eq1.0
Grubbs' Catalyst (e.g., 2nd Gen)848.970.05 eq0.05
Dichloromethane (CH₂Cl₂), anhydrous84.93--
Ethyl vinyl ether72.11--
Silica gel---

Procedure:

  • Dissolve the diene precursor (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere to a concentration of 0.001-0.01 M. High dilution is crucial to favor the intramolecular RCM over intermolecular polymerization.

  • Add Grubbs' catalyst (e.g., 2nd generation, 0.05 eq) to the solution.

  • Reflux the reaction mixture for the specified time (monitor by TLC). The reaction is driven by the release of ethylene gas.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclononene derivative.

Quantitative Data Example (Hypothetical):

Diene PrecursorProductCatalyst Loading (mol%)Yield (%)E/Z Ratio
Undeca-1,10-diene-6-oneCyclonon-5-en-1-one585>95:5
Protocol 3: Grob Fragmentation for this compound Ring Formation

This protocol describes the fragmentation of a decalin-type system to generate a nine-membered ring, a key step in the synthesis of some xenicane natural products.[7][14]

Table 3: Reagents and Materials for Grob Fragmentation

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Decalin Precursor (with leaving group)Varies1.0 eq1.0
Base (e.g., Potassium tert-butoxide)112.211.5 eq1.5
tert-Butanol, anhydrous74.12--
Saturated aqueous ammonium chloride (NH₄Cl)53.49--
Diethyl ether (Et₂O)74.12--
Brine---
Sodium sulfate (Na₂SO₄)142.04--
Silica gel---

Procedure:

  • Dissolve the decalin precursor (1.0 eq) in anhydrous tert-butanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the base (e.g., potassium tert-butoxide, 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data Example (Hypothetical):

Decalin PrecursorProductBaseYield (%)
(4aR,8aS)-4a-methyl-8-methylenedecahydronaphthalen-1-yl methanesulfonate(E)-5,9-dimethylcyclonon-4-en-1-oneKHMDS78

Conclusion

The synthesis of this compound derivatives presents both challenges and opportunities for medicinal chemists. The methods outlined in this document provide a foundation for the construction of these complex and biologically relevant molecules. Further exploration of these synthetic strategies and the biological activities of novel this compound derivatives is warranted to unlock their full therapeutic potential.

References

Cyclononane as a Solvent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclononane (C9H18) is a cyclic alkane that, while not conventionally employed as a solvent in mainstream organic synthesis, possesses properties that merit consideration for specialized applications.[1] As a non-polar, high-boiling, and inert medium, it represents a potential alternative to other high-boiling hydrocarbon solvents. This document provides a theoretical overview of this compound's potential as a solvent, its physical and chemical properties, and a general protocol for its use in high-temperature organic reactions. It is important to note that specific, published examples of this compound as a primary solvent in organic synthesis are scarce, and therefore, the following information is based on its known properties and analogies to other cycloalkanes.

Physical and Chemical Properties of this compound

The utility of a solvent is largely dictated by its physical properties. This compound is a colorless, flammable liquid that is insoluble in water.[1] Its key properties are summarized in the table below, alongside those of other common non-polar solvents for comparison.

PropertyThis compoundn-NonaneCyclohexaneToluene
Molecular Formula C9H18C9H20C6H12C7H8
Molecular Weight ( g/mol ) 126.24[1][2][3]128.2684.1692.14
Boiling Point (°C) ~170[1]150.8[4]80.7110.6
Melting Point (°C) 11[1]-536.5-95
Density (g/mL) 0.8463[1]0.7180.7790.867
Polarity Non-polarNon-polarNon-polarNon-polar (but with some induced polarity)
Solubility in Water Insoluble[1]InsolubleInsolubleInsoluble

Theoretical Evaluation of this compound as a Solvent

Advantages:

  • High Boiling Point: With a boiling point of approximately 170 °C, this compound is suitable for reactions that require high temperatures, allowing for faster reaction rates in many cases.

  • Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert and will not react with most reagents, making it a suitable medium for a wide range of transformations, including those involving strong bases, acids, or organometallics.

  • Non-Polar Nature: It is an excellent solvent for non-polar compounds, such as other hydrocarbons, fats, and oils.[5][6][7]

Disadvantages:

  • Limited Solvating Power: Its non-polar nature makes it a poor solvent for polar and ionic compounds.[8][9][10]

  • Cost and Availability: this compound is not as readily available or as cost-effective as common solvents like toluene or heptane.

Potential Applications (Hypothetical)

Based on its properties, this compound could theoretically be employed in the following types of reactions:

  • High-Temperature Rearrangements: Reactions such as the Claisen or Cope rearrangements often require high temperatures to proceed efficiently.

  • Metal-Catalyzed Cross-Coupling Reactions: While often performed in aromatic solvents, a high-boiling alkane could be an alternative for specific substrates or catalysts.

  • Reactions Involving Air- and Moisture-Sensitive Reagents: Its inertness and low water solubility make it a suitable medium for reactions that must be conducted under anhydrous and anaerobic conditions.

General Experimental Protocol for a High-Temperature Reaction in this compound

This protocol provides a general workflow for conducting a reaction in an inert, high-boiling solvent like this compound under an inert atmosphere.

Materials:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar or overhead stirrer

  • Inert gas source (e.g., nitrogen or argon) with a bubbler

  • Heating mantle

  • This compound (anhydrous)

  • Reactants and reagents

Procedure:

  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.

  • Assembly of Apparatus: Assemble the three-necked flask with the reflux condenser, thermometer, and a septum for the introduction of reagents. The apparatus should be assembled while hot and immediately placed under a positive pressure of inert gas.

  • Inert Atmosphere: Purge the assembled apparatus with an inert gas for 10-15 minutes to remove air and moisture. Maintain a gentle flow of inert gas throughout the reaction.

  • Addition of Solvent and Reactants: Add the anhydrous this compound and solid reactants to the flask. If any reactants are liquids, they can be added via syringe through the septum.

  • Heating and Reaction: Begin stirring and slowly heat the reaction mixture to the desired temperature using the heating mantle. Monitor the internal temperature closely.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots via syringe and analyzing them by an appropriate technique (e.g., TLC, GC, or NMR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be dependent on the specific reaction but may involve quenching the reaction, extraction with a more volatile solvent, and purification by chromatography or distillation.

experimental_workflow A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Add this compound and Reactants B->C D Heat to Desired Temperature C->D E Monitor Reaction Progress D->E E->D Continue Heating F Cool to Room Temperature E->F Reaction Complete G Reaction Work-up and Purification F->G

General workflow for a high-temperature reaction.

Solvent Selection Logic

The choice of a solvent is a critical parameter in the success of an organic reaction. The following diagram illustrates a simplified decision-making process for solvent selection, indicating where a high-boiling, non-polar solvent like this compound might be considered.

solvent_selection Start Reaction to be Performed Polarity Are Reactants Polar or Non-polar? Start->Polarity PolarSolvent Consider Polar Solvents (e.g., DMF, DMSO, Acetonitrile) Polarity->PolarSolvent Polar NonPolarSolvent Consider Non-polar Solvents Polarity->NonPolarSolvent Non-polar Temp Reaction Temperature? LowTemp < 100°C: Heptane, Cyclohexane Temp->LowTemp Low HighTemp > 100°C: Toluene, Xylenes Temp->HighTemp High VeryHighTemp > 150°C: Consider this compound Temp->VeryHighTemp Very High NonPolarSolvent->Temp

References

Industrial Applications of Cyclononane: A Detailed Examination of Its Derivatives in Pharmaceuticals and Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclononane, a nine-carbon cyclic alkane, is a colorless liquid with limited direct industrial applications documented in publicly available literature. However, its chemical derivatives, particularly cyclononanone and cyclononanamine, serve as valuable precursors and building blocks in the pharmaceutical and fragrance industries. This document provides detailed application notes and protocols for the industrial uses of this compound derivatives, focusing on their synthesis and potential applications. While direct large-scale industrial processes utilizing this compound as a primary solvent or monomer are not extensively reported, its role as a starting material for high-value chemicals underscores its industrial relevance.

Application Note 1: this compound Derivatives as Scaffolds in Pharmaceutical Research

Cyclononanamine, a key derivative of this compound, is gaining interest in medicinal chemistry as a scaffold for the synthesis of novel pharmaceutical compounds.[1] Its nine-membered ring provides a unique three-dimensional structure that can be functionalized to interact with biological targets. The primary amine group on cyclononanamine serves as a versatile handle for creating a diverse library of derivatives for drug discovery and development.[2]

Data Presentation: Synthesis of Cyclononanamine from Cyclononanone

The synthesis of cyclononanamine from cyclononanone is a critical step in the utilization of this compound-derived scaffolds. Several methods have been developed, each with its own advantages and disadvantages. A comparative summary of the key synthetic routes is presented below.

Parameter Reductive Amination Hofmann Rearrangement Schmidt Reaction
Starting Material CyclononanoneCyclononanecarboxamideThis compound carboxylic acid
Key Reagents NH₃, H₂, Raney Ni (or NaBH₃CN)Br₂, NaOHNaN₃, H₂SO₄
Reaction Type One-pot reductive aminationRearrangementRearrangement
Typical Yield 70-90%60-80%50-70%
Reaction Temperature 80-120 °C (Catalytic Hydrogenation)0-70 °C0-50 °C
Reaction Time 4-12 hours2-6 hours1-4 hours
Key Advantages High yield, readily available starting materialUtilizes a common carboxylic acid derivativeDirect conversion from a carboxylic acid
Key Disadvantages Requires high-pressure hydrogenation setupUse of hazardous bromine, loss of one carbon atomUse of highly toxic and explosive hydrazoic acid

Experimental Protocols: Synthesis of Cyclononanamine

Protocol 1: Reductive Amination of Cyclononanone via Catalytic Hydrogenation [1]

This protocol describes a high-yield, one-pot synthesis of cyclononanamine from cyclononanone using catalytic hydrogenation.

  • Materials:

    • Cyclononanone

    • Ammonia in methanol (7 M solution)

    • Raney Nickel (catalyst)

    • Hydrogen gas

    • High-pressure autoclave

    • Diethyl ether

    • Anhydrous sodium sulfate

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Charge a high-pressure autoclave with cyclononanone (1 mole), a 7 M solution of ammonia in methanol (5 equivalents), and Raney Nickel (5% by weight of cyclononanone).

    • Seal the autoclave and purge with nitrogen gas.

    • Pressurize the autoclave with hydrogen gas to 50-100 atm.

    • Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-12 hours.

    • After the reaction is complete, cool the autoclave to room temperature and carefully depressurize.

    • Remove the catalyst by filtration.

    • Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia.

    • Dissolve the residue in diethyl ether and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield cyclononanamine.

    • Purify the product by distillation under reduced pressure.

Protocol 2: Synthesis of N-Benzylcyclononanamine via Reductive Amination [3]

This protocol details the synthesis of a representative N-substituted derivative of cyclononanamine.

  • Materials:

    • Cyclononanone

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM)

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of cyclononanone (1.0 mmol) in 1,2-dichloroethane (5 mL) under an inert atmosphere, add benzylamine (1.1 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Mandatory Visualization: Synthetic and Screening Workflow for Cyclononanamine Derivatives

G cluster_feedstock Feedstock cluster_intermediate Key Intermediate cluster_synthesis Synthesis of Fragrance Precursor cluster_product Final Product This compound This compound Cyclononanone Cyclononanone This compound->Cyclononanone Oxidation Larger Ring Ketone Larger Ring Ketone Cyclononanone->Larger Ring Ketone Ring Expansion/Coupling Macrocyclic Fragrance Macrocyclic Fragrance Larger Ring Ketone->Macrocyclic Fragrance Functionalization G cluster_reactants Reactants cluster_medium Reaction Medium cluster_process Polymerization Process cluster_product Product Monomer Monomer Polymerization Reaction Polymerization Reaction Monomer->Polymerization Reaction Initiator Initiator Initiator->Polymerization Reaction This compound This compound (Solvent) This compound->Polymerization Reaction Provides medium, dissolves reactants Polymer Polymer Polymerization Reaction->Polymer

References

Application Notes and Experimental Protocols for Cyclononane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known experimental applications and synthetic protocols involving the nine-membered carbocycle, cyclononane. While research directly utilizing this compound is somewhat limited, its derivatives have found applications in synthetic and polymer chemistry. These notes are intended to serve as a practical guide for researchers interested in exploring the potential of this unique chemical scaffold.

Application Notes

This compound, a saturated alicyclic hydrocarbon with the formula C9H18, is a colorless liquid. Its primary utility in research and development lies in its use as a foundational scaffold for the synthesis of more complex molecules. The conformational flexibility of the nine-membered ring presents both challenges and opportunities in stereoselective synthesis.

1. Synthesis of Functionalized this compound Derivatives

The most well-documented application of cyclonane derivatives is in the synthesis of functionalized compounds, such as aminothis compound (cyclononanamine). This amine can serve as a building block for more complex molecules in medicinal chemistry and materials science. Several classical organic reactions have been adapted for the synthesis of cyclononanamine from this compound-derived starting materials. These methods offer different advantages and disadvantages concerning yield, safety, and scalability.

2. Potential in Polymer Chemistry

Derivatives of this compound, specifically tricyclononenes (TCN) and tricyclononadienes (TCND), have been explored as monomers in Ring-Opening Metathesis Polymerization (ROMP).[1][2][3] ROMP is a powerful technique for the synthesis of polymers with controlled architectures and functionalities. The use of TCN and TCND monomers can lead to polymers with unique thermal and mechanical properties. This application is particularly relevant for materials scientists.

3. Biological Activity of this compound Derivatives

There is a significant lack of data on the biological activity of this compound and its simple derivatives in the scientific literature. However, its ketone derivative, cyclononanone , has been reported to possess anti-inflammatory and antioxidant properties.[4][5] It is suggested that cyclononanone may inhibit the production of pro-inflammatory cytokines.[4][5] This information, while limited, suggests a potential, yet largely unexplored, avenue for research in drug development. Professionals in this field should note that the therapeutic potential of this compound-based compounds is not well-established and would require significant foundational research.

Data Presentation

Table 1: Comparison of Synthetic Routes to Cyclononanamine

ParameterReductive AminationHofmann RearrangementSchmidt Reaction
Starting Material CyclononanoneCyclononanecarboxamideThis compound carboxylic acid
Key Reagents NH₃, H₂, Raney Ni (or NaBH₃CN)Br₂, NaOHNaN₃, H₂SO₄
Reaction Type One-pot reductive aminationRearrangementRearrangement
Typical Yield 70-90%60-80%50-70%
Reaction Temperature 80-120 °C (Catalytic Hydrogenation)0-70 °C0-50 °C
Reaction Time 4-12 hours2-6 hours1-4 hours
Key Advantages High yield, readily available starting materialUtilizes a common carboxylic acid derivativeDirect conversion from a carboxylic acid
Key Disadvantages Requires high-pressure hydrogenation setupUse of hazardous bromine, loss of one carbon atomUse of highly toxic and explosive sodium azide

Experimental Protocols

Protocol 1: Synthesis of Cyclononanamine via Reductive Amination of Cyclononanone

This method involves the direct reaction of cyclononanone with ammonia in the presence of a reducing agent.[6] Catalytic hydrogenation is suitable for larger scales, while sodium cyanoborohydride is a convenient alternative for smaller scales.[6]

Using Catalytic Hydrogenation:

  • Charge a high-pressure autoclave with cyclononanone (1 mole), a 7 M solution of ammonia in methanol (5 equivalents), and Raney Nickel (5% by weight of cyclononanone).

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-12 hours.

  • After cooling to room temperature, carefully depressurize the autoclave.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding crude cyclononanamine.

start Cyclononanone product Cyclononanamine start->product Reductive Amination reagents NH3, H2, Raney Ni (or NaBH3CN) reagents->product

Caption: Reductive Amination of Cyclononanone.

Protocol 2: Synthesis of Cyclononanamine via Hofmann Rearrangement

This classic rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[6] It requires the prior synthesis of cyclononanecarboxamide.

  • Prepare a solution of sodium hydroxide (2.2 equivalents) in water in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add bromine (1.1 equivalents) dropwise to the cold sodium hydroxide solution with stirring to form a sodium hypobromite solution.

  • Add cyclononanecarboxamide (1 mole) portion-wise to the hypobromite solution, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature and extract with dichloromethane.[6]

  • Wash the combined organic extracts with a saturated solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclononanamine.[6]

start Cyclononanecarboxamide product Cyclononanamine start->product Hofmann Rearrangement reagents Br2, NaOH reagents->product start This compound carboxylic acid product Cyclononanamine start->product Schmidt Reaction reagents NaN3, H2SO4 reagents->product monomer Tricyclononene Monomer polymerization Polymerization monomer->polymerization catalyst Grubbs Catalyst catalyst->polymerization quenching Quenching (e.g., Ethyl vinyl ether) polymerization->quenching precipitation Precipitation (e.g., Methanol) quenching->precipitation polymer Purified Polymer precipitation->polymer

References

Application Notes and Protocols for the Purification of Cyclononane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclononane (C₉H₁₈) is a cyclic alkane that finds application as a solvent and an intermediate in the synthesis of various organic molecules. The purity of this compound is critical for its effective use in research and development, particularly in the pharmaceutical industry where impurities can significantly impact reaction outcomes and the safety of final products. This document provides detailed protocols for the purification of this compound using common laboratory techniques: fractional distillation, recrystallization, and column chromatography. Additionally, methods for assessing the purity of the final product are described.

Data Presentation

The selection of a purification method often depends on the nature and quantity of the impurities present, as well as the desired final purity. The following table summarizes the applicability and expected outcomes of each technique.

Purification TechniquePrinciple of SeparationTypical Starting PurityExpected Final PurityAdvantagesLimitations
Fractional Distillation Differences in boiling points80-95%>99%Suitable for large quantities; effective for separating volatile impurities.Less effective for impurities with boiling points very close to this compound; potential for thermal degradation of sensitive impurities.
Low-Temperature Recrystallization Differences in solubility at different temperatures90-98%>99.5%Highly effective for removing small amounts of impurities; can yield very high purity product.Requires a suitable solvent; may have lower recovery yields; not suitable for all types of impurities.
Column Chromatography Differential adsorption on a stationary phase70-90%>98%Versatile for a wide range of impurities; can be scaled from milligrams to grams.Can be time-consuming and solvent-intensive; recovery may be lower than distillation.
Preparative Gas Chromatography (Prep-GC) Differences in volatility and interaction with a stationary phase in a gas streamAny>99.9%Highest achievable purity; excellent for separating isomers and closely related compounds.Limited to small sample sizes; requires specialized equipment.

Experimental Protocols

Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from impurities with different boiling points.[1][2][3][4] Given the boiling point of this compound is approximately 170 °C, this procedure should be performed with care to ensure stable heating and efficient fractionation.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge to provide a large surface area), a distillation head with a thermometer, a condenser, and a receiving flask.[2]

    • Ensure all glassware is dry and joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[1]

    • Use a heating mantle with a stirrer for uniform heating of the distillation flask.

  • Procedure:

    • Place the impure this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently.

    • Observe the condensation ring as it slowly rises up the fractionating column. The rate of heating should be controlled to maintain a slow and steady distillation rate (approximately 1 drop per 20-30 seconds) for optimal separation.[5]

    • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities.

    • As the temperature stabilizes near the boiling point of this compound (170 °C), change the receiving flask to collect the main fraction.

    • Continue distillation as long as the temperature remains constant.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of high-boiling residues.

    • Collect a final fraction (aftererun) as the temperature begins to rise significantly above the boiling point of this compound; this fraction will be enriched in higher-boiling impurities.

  • Purity Analysis:

    • Analyze the collected main fraction for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[6][7][8]

Low-Temperature Recrystallization

Recrystallization is a powerful technique for purifying solids or liquids that can be solidified at low temperatures.[9][10][11] this compound has a melting point of approximately 9-11 °C, making it a candidate for low-temperature recrystallization from a suitable solvent. The ideal solvent should dissolve this compound well at or near room temperature but poorly at lower temperatures.

Methodology:

  • Solvent Selection:

    • Perform small-scale solubility tests to identify a suitable solvent. Ethanol or a mixed solvent system like ethanol/water can be effective.[10][12][13] The goal is to find a solvent in which this compound is soluble at a higher temperature and sparingly soluble at a lower temperature (e.g., -20 °C to 0 °C).

  • Procedure:

    • Dissolve the impure this compound in a minimal amount of the chosen solvent at room temperature or with gentle warming.

    • Once fully dissolved, slowly cool the solution in an ice bath or a freezer. Slow cooling promotes the formation of larger, purer crystals.[9]

    • Allow sufficient time for the this compound to crystallize.

    • Collect the purified crystals by cold filtration using a pre-chilled Büchner funnel and filter flask.

    • Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Analysis:

    • Determine the purity of the recrystallized this compound using GC-MS or qNMR.[6][7][8] The melting point of the purified product can also be measured as an indicator of purity.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[14][15][16][17][18] For a non-polar compound like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase is appropriate.

Methodology:

  • Stationary and Mobile Phase Selection:

    • Use silica gel (60-200 mesh) as the stationary phase.

    • Select a non-polar solvent or a mixture of non-polar solvents as the mobile phase (eluent). A good starting point is hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate in a low percentage (e.g., 99:1 hexane:ethyl acetate). The optimal mobile phase can be determined by thin-layer chromatography (TLC).[15]

  • Column Packing:

    • Prepare a slurry of the silica gel in the chosen mobile phase.

    • Pour the slurry into a chromatography column plugged with cotton or a frit at the bottom.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Ensure the packed column is free of cracks or air bubbles.

  • Sample Loading and Elution:

    • Dissolve the impure this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Add the mobile phase to the column and begin elution, collecting fractions in separate test tubes.

    • Monitor the elution of the compounds using TLC analysis of the collected fractions.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal and Purity Analysis:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Assess the purity of the final product by GC-MS or qNMR.[6][7][8]

Purity Assessment Protocols

Accurate determination of purity is crucial to validate the success of the purification process.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds.[8][19][20][21][22]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC-MS Parameters (Illustrative):

    • Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-300.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR)

qNMR provides a direct and accurate method for purity determination without the need for a reference standard of the analyte itself.[6][7][23][24][25]

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the purified this compound.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) that has a signal that does not overlap with the this compound signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate the signals corresponding to the this compound and the internal standard.

    • Calculate the purity of the this compound based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.[6]

Mandatory Visualization

Experimental Workflow for Purification Technique Selection

Purification_Workflow start Impure this compound purity_check1 Assess Initial Purity and Impurity Profile (GC-MS) start->purity_check1 distillation Fractional Distillation (Volatile Impurities) purity_check1->distillation Boiling point differences recrystallization Low-Temperature Recrystallization (Low Impurity Levels) purity_check1->recrystallization High initial purity chromatography Column Chromatography (Diverse Impurities) purity_check1->chromatography Complex mixture purity_check2 Assess Final Purity (GC-MS / qNMR) distillation->purity_check2 recrystallization->purity_check2 chromatography->purity_check2 prep_gc Preparative GC (Highest Purity Needed) end Purified this compound (>99%) prep_gc->end purity_check2->prep_gc Further Purification Required purity_check2->end Purity Met

Caption: Workflow for selecting a suitable purification technique for this compound.

Logical Relationship for Purity Assessment

Purity_Assessment cluster_methods Purity Analysis Methods sample Purified this compound Sample gcms GC-MS Analysis sample->gcms qnmr qNMR Analysis sample->qnmr result Purity Report (% Purity, Impurity Profile) gcms->result Provides separation and identification qnmr->result Provides direct quantification

Caption: Logical workflow for the purity assessment of this compound.

References

Cyclononane: An Underexplored Scaffold for Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, the exploration of unique molecular scaffolds is paramount. Cyclononane, a nine-membered carbocycle, and its derivatives represent a largely untapped area in medicinal chemistry. The inherent conformational flexibility and lipophilicity of the this compound ring make it an attractive starting point for the design of novel pharmaceuticals targeting a wide range of biological pathways.[1] While direct applications of this compound-based drugs are not yet established in the market, its derivatives, such as cyclononanamine, are considered valuable building blocks for creating diverse chemical libraries for drug discovery.[1][2]

This document provides a prospective guide for researchers interested in leveraging the this compound scaffold for pharmaceutical development. It outlines established synthetic routes to key this compound precursors, proposes detailed protocols for the synthesis of a hypothetical library of derivatives, and presents a workflow for screening their biological activity.

Key this compound-Based Precursors

The primary entry points to a diverse range of this compound derivatives are through cyclononanone and cyclononanamine. The synthesis of these precursors is well-established, offering researchers reliable methods to generate starting materials for further chemical exploration.

Synthesis of Cyclononanamine

Cyclononanamine serves as a versatile precursor for a multitude of derivatization reactions. Several synthetic routes from cyclononanone or related compounds have been reported, each with its own advantages and disadvantages. A comparative summary of these methods is presented in the table below.

ParameterReductive AminationHofmann RearrangementSchmidt Reaction
Starting Material CyclononanoneCyclononanecarboxamideThis compound carboxylic acid
Key Reagents NH₃, H₂, Raney Ni (or NaBH₃CN)Br₂, NaOHNaN₃, H₂SO₄
Reaction Type One-pot reductive aminationRearrangementRearrangement
Typical Yield 70-90%60-80%50-70%
Reaction Temperature 80-120 °C (Catalytic Hydrogenation)0-70 °C0-50 °C
Reaction Time 4-12 hours2-6 hours1-4 hours
Key Advantages High yield, readily available starting materialUtilizes a common carboxylic acid derivativeDirect conversion from a carboxylic acid
Key Disadvantages Requires high-pressure hydrogenation setupUse of hazardous bromine, loss of one carbon atomUse of highly toxic and explosive hydrazoic acid

Data compiled from a comparative study of synthetic routes to Cyclononanamine.[2]

Experimental Protocols: Synthesis of Key Precursors

Protocol 1: Synthesis of Cyclononanamine via Reductive Amination of Cyclononanone

This protocol describes the synthesis of cyclononanamine from cyclononanone using catalytic hydrogenation.

Materials:

  • Cyclononanone

  • Ammonia in methanol (7 M solution)

  • Raney Nickel (catalyst)

  • High-pressure autoclave

  • Nitrogen gas

  • Hydrogen gas

  • Methanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charge a high-pressure autoclave with cyclononanone (1 mole), a 7 M solution of ammonia in methanol (5 equivalents), and Raney Nickel (5% by weight of cyclononanone).[1]

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm.[1]

  • Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-12 hours.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully depressurize.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude cyclononanamine.

  • Purify the cyclononanamine by vacuum distillation.[1]

Proposed Synthesis of a Hypothetical this compound-Based Pharmaceutical Library

Starting from cyclononanamine, a diverse library of compounds can be generated through various chemical transformations targeting the primary amine. The following diagram illustrates a hypothetical workflow for the synthesis and subsequent screening of these novel compounds.

G cluster_synthesis Synthesis of this compound Derivatives cluster_screening Biological Screening Cascade cluster_data Data Analysis This compound This compound Cyclononanone Cyclononanone This compound->Cyclononanone Oxidation Cyclononanamine Cyclononanamine Cyclononanone->Cyclononanamine Reductive Amination Library Library of this compound Derivatives (Amides, Sulfonamides, Ureas, etc.) Cyclononanamine->Library Parallel Synthesis HTS High-Throughput Screening (e.g., Cell Viability Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Bio_Data Biological Data HTS->Bio_Data Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy and toxicity) Lead_Opt->Preclinical SAR_Data SAR Data Lead_Opt->SAR_Data IND IND Preclinical->IND Investigational New Drug Application

Caption: Hypothetical workflow for the synthesis and screening of a this compound-based pharmaceutical library.

Hypothetical Protocols for Derivative Synthesis

The following are example protocols for the synthesis of a small, diverse set of this compound derivatives from cyclononanamine.

Protocol 2: Synthesis of N-Aryl Cyclononanamine Derivatives via Buchwald-Hartwig Amination

Materials:

  • Cyclononanamine

  • Aryl halide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add the aryl halide (1 equivalent) and cyclononanamine (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of N-Acyl Cyclononanamine (Amide) Derivatives

Materials:

  • Cyclononanamine

  • Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid

  • Triethylamine or a peptide coupling reagent (e.g., HBTU, HATU) if starting from a carboxylic acid

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure (using an acyl chloride):

  • Dissolve cyclononanamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Proposed Biological Screening Workflow

Given the lack of established biological targets for this compound derivatives, a broad, multi-tiered screening approach is recommended to identify potential therapeutic applications.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Lead Optimization start Synthesized this compound Derivative Library phenotypic Phenotypic Screening (e.g., Cell Proliferation, Cytotoxicity) start->phenotypic target_based Target-Based Screening (e.g., Kinase Inhibition, GPCR Binding) start->target_based dose_response Dose-Response Curves (IC₅₀/EC₅₀ Determination) phenotypic->dose_response Active Compounds target_based->dose_response Active Compounds selectivity Selectivity Profiling (Against related targets) dose_response->selectivity initial_sar Initial SAR (Analog Synthesis & Testing) selectivity->initial_sar admet In vitro ADMET Profiling (Metabolic Stability, Permeability) initial_sar->admet in_vivo In vivo Proof-of-Concept (Animal models of disease) admet->in_vivo

Caption: A proposed multi-tiered screening workflow for identifying bioactive this compound derivatives.

Conclusion

While this compound remains a frontier in pharmaceutical research, its unique structural properties present a compelling case for its exploration as a novel scaffold. The synthetic accessibility of key precursors like cyclononanone and cyclononanamine provides a solid foundation for the generation of diverse chemical libraries. By employing systematic synthetic strategies and comprehensive biological screening cascades, as outlined in these application notes, researchers can begin to unlock the therapeutic potential of this under-investigated class of compounds. The provided protocols and workflows serve as a starting point for initiating drug discovery programs centered around the promising this compound core.

References

Application Notes and Protocols: The Use of Cyclononane Derivatives in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While cyclononane, a simple cycloalkane, is not typically employed as a monomer in polymerization, its complex derivatives, namely tricyclononenes (TCN) and tricyclononadienes (TCND) , are versatile and valuable building blocks in modern polymer chemistry. These strained polycyclic olefins are particularly effective in Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with unique properties and functionalities. This document provides a detailed overview of their synthesis, polymerization, and potential applications.

Introduction to Tricyclononene and Tricyclononadiene Monomers

TCN and TCND are norbornene-type monomers that contain additional cyclobutane or cyclobutene rings, respectively. Their strained structures make them highly reactive in ROMP, often exhibiting polymerization kinetics comparable to or faster than many common norbornene derivatives. A key advantage of these monomers is their straightforward synthesis, typically from readily available starting materials like quadricyclane or cyclopentadiene.[1] Furthermore, the resulting polymers can be designed with a wide range of functional groups, including esters, imides, and silicon-containing moieties, making them suitable for applications in gas separation membranes and photolithography.[1]

Data Presentation: Properties of TCN- and TCND-based Polymers

The following tables summarize the properties of various polymers synthesized from TCN and TCND monomers via ROMP and addition polymerization.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of TCN and TCND Monomers

MonomerCatalystPolymer Yield (%)Mw (x 10⁵ g/mol )Đ (PDI)Tg (°C)Reference
3-silatranyltricyclo[4.2.1.0²,⁵]non-7-eneGrubbs' 1st Gen.98133.7232[1]
3,3,4-tris(trimethylsilyl)tricyclononene-7Grubbs' 1st Gen.80-855.4-200[1][2]
Me₃Si- and Me₃Ge-substituted TCN/TCNDGrubbs' 1st Gen.>80up to 8.8--[1]
TCN-NBnₐₙₜᵢGrubbs' 3rd Gen.>95-<1.1-[3]
p(TCND-(CO₂Me)₂)Grubbs' 3rd Gen.>95-~1.1-[3]

Đ (PDI) is the polydispersity index (Mw/Mn). Data for TCN-NBnₐₙₜᵢ and p(TCND-(CO₂Me)₂) from SEC traces indicate controlled polymerization.[3]

Table 2: Addition Polymerization of TCN Monomers

MonomerCatalyst SystemPolymer Yield (%)Mw (x 10⁵ g/mol )Tg (°C)Reference
Me₃Si- and Me₃Ge-substituted TCN/TCNDPd- or Ni-basedup to 70up to 5.6-[1]
3-(trimethylsilyl)tricyclononene-7Pd(OAc)₂/B(C₆F₅)₃Highup to 7>370[4]
3,4-bis(trimethylsilyl)tricyclononene-7Pd(OAc)₂/B(C₆F₅)₃High->370[4]

Experimental Protocols

Protocol 1: Synthesis of a Tricyclononene Imide Monomer (TCN-NBnₐₙₜᵢ)

This protocol describes the synthesis of an N-benzyl substituted tricyclononene imide monomer, a precursor for ROMP.[3][5]

Materials:

  • Maleic anhydride

  • Quadricyclane

  • Benzylamine

  • Toluene

  • Silica gel

  • Methanol

  • Acetone

Procedure:

  • Synthesis of TCN exo-anhydride: Heat quadricyclane in the presence of maleic anhydride. This reaction typically gives a quantitative yield of the TCN exo-anhydride as a mixture of anti and syn diastereomers.[3][5]

  • Enrichment of the anti-isomer: The anti-isomer can be enriched by crystallization.[3][5]

  • Imide Synthesis: a. In a flask, combine the TCN exo-anhydride and benzylamine in toluene. b. Heat the mixture at 100°C for 4 hours.[6] c. Cool the reaction to room temperature. d. Filter the reaction mixture through a silica plug, washing with toluene to collect the imide product in the filtrate. The intermediate amic acid will adsorb to the silica.[6] e. Wash the silica plug with acetone to elute the amic acid for potential recovery or disposal.[6] f. Evaporate the toluene from the filtrate to obtain the crude TCN-NBn imide.

  • Purification: a. Crystallize the crude product from hot methanol to yield the pure anti-isomer (TCN-NBnₐₙₜᵢ) as a white crystalline solid.[3][6]

Protocol 2: Grubbs' 3rd Generation (G3) Catalyzed ROMP of TCN-NBnₐₙₜᵢ

This protocol outlines a general procedure for the living ring-opening metathesis polymerization of a TCN monomer.[3]

Materials:

  • TCN-NBnₐₙₜᵢ monomer

  • Grubbs' 3rd Generation (G3) catalyst

  • Pyridine

  • Anhydrous, degassed solvent (e.g., chloroform-d, CDCl₃)

  • Ethyl vinyl ether (quenching agent)

Procedure:

  • Monomer and Catalyst Preparation: a. In a glovebox, prepare a stock solution of the G3 catalyst in the chosen anhydrous solvent. b. In a separate vial, dissolve the TCN-NBnₐₙₜᵢ monomer and pyridine (as a catalyst stabilizer) in the anhydrous solvent. A typical ratio would be 500 equivalents of monomer and 5 equivalents of pyridine to 1 equivalent of G3 catalyst.[3]

  • Polymerization: a. Inject the G3 catalyst stock solution into the stirred monomer solution at room temperature to initiate the polymerization. b. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Quenching: a. Once the desired conversion is reached, quench the polymerization by adding an excess of ethyl vinyl ether.

  • Polymer Isolation: a. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol). b. Filter and dry the polymer under vacuum to obtain the final product.

  • Characterization: a. Characterize the polymer's molecular weight and polydispersity index (Đ) using Size Exclusion Chromatography (SEC).

Protocol 3: Post-Polymerization Modification of a TCND-based Polymer

The cyclobutene group in polymers derived from TCND monomers is reactive towards conjugate addition with thiols, allowing for straightforward functionalization.[3][5]

Materials:

  • Poly(TCND-diester)

  • Thiol of choice (e.g., benzyl mercaptan)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Reaction Setup: a. Dissolve the poly(TCND-diester) in the anhydrous solvent in a reaction vial. b. Add an excess of the desired thiol to the polymer solution. c. Add a catalytic amount of DBU to the mixture.

  • Reaction: a. Stir the reaction at room temperature. b. Monitor the reaction by ¹H NMR, observing the disappearance of the cyclobutene proton signals.

  • Purification: a. Precipitate the functionalized polymer in a non-solvent. b. Filter and dry the polymer under vacuum.

Visualizations: Diagrams of Key Processes

ROMP_Mechanism cluster_legend Legend cluster_reaction ROMP of Tricyclononene Ru_Catalyst [Ru]=CHPh (G3 Catalyst) Monomer TCN Monomer Intermediate Metallacyclobutane Intermediate Polymer Growing Polymer Chain catalyst [Ru]=CHPh intermediate Metallacyclobutane Intermediate catalyst->intermediate + Monomer monomer TCN Monomer monomer->intermediate growing_chain Growing Polymer Chain [Ru]=CH-Polymer intermediate->growing_chain Ring Opening final_polymer p(TCN) growing_chain->final_polymer + n Monomers new_monomer TCN Monomer

Caption: General mechanism for the Ring-Opening Metathesis Polymerization (ROMP) of a TCN monomer.

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization start Starting Materials (Quadricyclane, Maleic Anhydride) reaction1 Cycloaddition start->reaction1 product1 TCN Anhydride reaction1->product1 reaction2 Imidization product1->reaction2 product2 TCN Imide Monomer reaction2->product2 purification1 Crystallization product2->purification1 monomer Purified Monomer purification1->monomer initiation Add G3 Catalyst monomer->initiation polymerization ROMP initiation->polymerization quenching Quench Reaction polymerization->quenching isolation Precipitation & Drying quenching->isolation final_polymer p(TCN) isolation->final_polymer polymer_char Final Polymer final_polymer->polymer_char nmr ¹H NMR polymer_char->nmr Structure sec SEC (GPC) polymer_char->sec Mw, Đ dsc DSC polymer_char->dsc Tg Post_Polymerization_Modification cluster_modification Thiol-Ene Conjugate Addition start_polymer p(TCND) (contains cyclobutene) reaction Conjugate Addition start_polymer->reaction reagents Thiol (R-SH) + DBU (catalyst) reagents->reaction final_polymer Functionalized Polymer reaction->final_polymer

References

Application Notes: Cyclononane Core in the Synthesis of Advanced Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of the cyclononane framework, with a primary focus on 1,4,7-triazathis compound (TACN), in the construction of complex macrocycles. While the simple hydrocarbon this compound (C₉H₁₈) is not a direct precursor due to its lack of functional groups, its heteroatomic analogue, TACN, is a cornerstone building block for creating powerful metal-chelating agents. These agents have significant applications in medicine, particularly in the development of diagnostic imaging agents and radiotherapeutics.

The synthetic strategies discussed herein involve multi-step pathways, including the well-established Richman-Atkins cyclization for forming the core nine-membered ring, followed by functionalization to introduce desired properties. The protocols provided offer detailed, step-by-step instructions for the synthesis and characterization of key intermediates and final macrocyclic products.

Key Applications:

  • Medical Imaging: TACN-based macrocycles are exceptional chelators for radionuclides like Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Rhenium-186 (¹⁸⁶Re). When conjugated to targeting vectors such as peptides or antibodies, these radiolabeled macrocycles enable Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging for cancer diagnosis and staging.

  • Radiotherapy: The stable complexation of therapeutic radioisotopes (e.g., Lutetium-177, Yttrium-90) by TACN derivatives allows for the targeted delivery of radiation to tumor cells, minimizing damage to healthy tissue.

  • Biomimetic Chemistry: TACN-metal complexes serve as mimics for the active sites of metalloenzymes, enabling the study of biological processes and the development of novel catalysts.

Experimental Protocols

Protocol 1: Synthesis of 1,4,7-Triazathis compound (TACN) via Richman-Atkins Cyclization

This protocol outlines the classic four-step synthesis of the foundational macrocycle, 1,4,7-triazathis compound, starting from diethylenetriamine. The process involves tosyl protection, cyclization, and subsequent deprotection.

Step 1: Synthesis of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (Ts₃DET)

  • To a solution of diethylenetriamine (0.27 mol) in water, add anhydrous potassium carbonate (0.88 mol) and stir vigorously.

  • Add solid p-toluenesulfonyl chloride (TsCl) (0.84 mol, 3.1 eq) to the mixture.

  • Heat the reaction mixture at 90°C for one hour.

  • Cool the mixture, and the white granular solid product will precipitate.

  • Filter the precipitate, wash with water, and dry under vacuum at 55°C to yield Ts₃DET.

Step 2: Synthesis of Ethylene Glycol Di-p-tosylate (EGT)

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, place ethylene glycol (0.81 mol) in methylene chloride (2 L).

  • Add triethylamine (2.43 mol, 3 eq) and cool the mixture to 0°C with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.62 mol, 2 eq).

  • After the addition is complete, stir the mixture at room temperature overnight.

  • Wash the reaction mixture sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield EGT.

Step 3: Cyclization to form N,N',N''-Tritosyl-1,4,7-triazathis compound (Ts₃TACN) [1]

  • In a large flask, dissolve Ts₃DET (0.38 mol) in toluene (3.6 L).

  • Add a solution of sodium hydroxide (0.84 mol, 2.2 eq) in water (700 mL) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium hydroxide (0.038 mol, 0.1 eq).[1]

  • Heat the vigorously stirred biphasic mixture to 90°C for 30 minutes.

  • Add a solution of EGT (0.38 mol) in toluene to the reaction mixture.

  • Maintain the reaction at 90°C for 18-24 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by recrystallization to obtain Ts₃TACN. A typical yield for this step is approximately 75%.[1]

Step 4: Detosylation to Yield 1,4,7-Triazathis compound (TACN)

  • Add Ts₃TACN to concentrated (90%) sulfuric acid.

  • Heat the mixture at 140°C for 5-6 hours to achieve complete deprotection.[1]

  • Carefully cool the reaction mixture in an ice bath and slowly neutralize by adding a concentrated NaOH solution until the pH reaches 14. This will generate a slurry containing free TACN.[1]

  • The free TACN base can be extracted from the aqueous slurry using an organic solvent like chloroform.

  • Combine the organic extracts, dry over sodium sulfate, filter, and remove the solvent by rotary evaporation to yield TACN as a white solid.

G cluster_0 Step 1: Tosylation of Diethylenetriamine cluster_1 Step 2: Preparation of EGT cluster_2 Step 3: Cyclization cluster_3 Step 4: Detosylation A Diethylenetriamine B TsCl, K₂CO₃ Water, 90°C A->B C N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (Ts₃DET) B->C G Ts₃DET + EGT C->G D Ethylene Glycol E TsCl, Triethylamine CH₂Cl₂, 0°C to RT D->E F Ethylene Glycol Di-p-tosylate (EGT) E->F F->G H NaOH, PTC Toluene/Water, 90°C G->H I N,N',N''-Tritosyl-1,4,7-triazathis compound (Ts₃TACN) H->I J Ts₃TACN I->J K 1. Conc. H₂SO₄, 140°C 2. NaOH (pH 14) J->K L 1,4,7-Triazathis compound (TACN) K->L

Protocol 2: Synthesis of a Functionalized TACN-Based Chelator

This protocol details the synthesis of advanced chelators starting from a protected TACN derivative. The example shown is the synthesis of N,N'-bis(methoxycarbonylmethyl)-N''-(benzylcarbamoylmethyl)-1,4,7-triazathis compound, a precursor for radiopharmaceutical development.[2]

Step 1: Synthesis of N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide (3)

  • A protected TACN-orthoamide precursor (Compound 2 , 200 mg, 0.70 mmol) is dissolved in 5 mL of water with sodium hydroxide (87 mg, 2.2 mmol).[2]

  • The reaction is heated at 90°C in an oil bath. The reaction progress is monitored by analytical HPLC.[2]

  • Additional sodium hydroxide (30 mg, 0.75 mmol) is added every 6 hours until the starting material is consumed.[2]

  • Upon completion, the reaction mixture is cooled.

  • The product is purified by removing the solvent under reduced pressure to yield compound 3 as a yellow oil.[2]

Step 2: Synthesis of Methyl 2-({4-(benzylcarbamoylmethyl)-7-(methoxycarbonylmethyl)-1,4,7-triazonan-1-yl})acetate (5)

  • Dissolve compound 3 (30 mg, 0.11 mmol) in 6.5 mL of dry acetonitrile.[3]

  • Add potassium carbonate (33 mg, 0.24 mmol) and methyl bromoacetate (37 mg, 0.24 mmol).[3]

  • Stir the reaction mixture at room temperature for 18 hours. Monitor progress by HPLC.[3]

  • Once the reaction is complete, filter off the potassium carbonate.

  • Purify the final product by semi-preparative HPLC to yield the title compound 5 as a clear oil.[3]

G cluster_0 Step 1: Synthesis of TACN-benzylamide (3) cluster_1 Step 2: N-Alkylation with Methyl Bromoacetate A Protected TACN-orthoamide (2) B NaOH, Water 90°C A->B C N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide (3) B->C D Compound (3) C->D E Methyl bromoacetate K₂CO₃, Acetonitrile, RT, 18h D->E F Target Chelator Precursor (5) E->F

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of representative TACN-based macrocyclic chelators as described in the cited literature.[2]

Table 1: Yields of Synthesized TACN Derivatives

Compound No.Compound NameIsolated Yield
3 N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide85%
5 Methyl 2-({4-(benzylcarbamoylmethyl)-7-(methoxycarbonylmethyl)-1,4,7-triazonan-1-yl})acetate46%
6 Ethyl 2-({4-(benzylcarbamoylmethyl)-7-(ethoxycarbonylmethyl)-1,4,7-triazonan-1-yl})acetate54%
7 2-({4-(benzylcarbamoylmethyl)-7-(carboxymethyl)-1,4,7-triazonan-1-yl})acetic acid methyl ester27%

Table 2: Characterization Data for Synthesized TACN Derivatives

Compound No.FormulaCalculated HRMS ([M+H]⁺) m/zFound HRMS ([M+H]⁺) m/z¹H NMR (solvent, 600 MHz) δ ppm¹³C NMR (solvent, 600 MHz) δ ppm
3 C₁₅H₂₄N₄O277.2023277.2000(D₂O): 7.32–7.34 (m, 2H), 7.24–7.28 (m, 3H), 4.34 (s, 2H), 3.59 (s, 4H), 3.52 (s, 2H), 3.22 (t, 4H), 2.98 (t, 4H)(D₂O): 173.6, 137.6, 128.8, 127.6, 127.3, 56.2, 48.9, 44.1, 43.2, 42.8
5 C₂₁H₃₂N₄O₅421.2446421.2416(CDCl₃): 8.95 (s, 1H), 7.30–7.33 (m, 4H), 7.23–7.25 (m, 1H), 4.44 (d, 2H), 4.21 (s, 2H), 3.74 (s, 6H), 3.56 (s, 4H), 3.31 (m, 4H), 2.99 (m, 4H), 2.83 (m, 4H)(CDCl₃): 171.3, 165.0, 137.7, 128.6, 127.7, 127.4, 57.2, 55.2, 52.5, 51.9, 50.2, 47.1, 43.6
6 C₂₃H₃₆N₄O₅449.2759449.2730(CDCl₃): 8.28 (s, 1H), 7.31–7.26 (m, 5H), 4.43 (d, 2H), 4.16 (q, 4H), 4.07 (s, 2H), 3.57 (s, 4H), 3.24 (s, 4H), 3.06 (s, 4H), 2.91 (s, 4H), 1.67 (t, 6H)(CDCl₃): 170.7, 165.6, 137.6, 128.6, 127.7, 127.4, 61.3, 57.5, 55.2, 52.1, 50.1, 47.5, 43.5, 14.1
7 C₂₀H₃₀N₄O₅407.2289407.2246(MeOD): 7.32–7.36 (m, 4H), 7.25–7.30 (m, 1H), 4.43 (s, 2H), 3.82 (s, 2H), 3.79 (s, 2H), 3.70 (s, 3H), 3.68 (s, 2H), 3.06–3.21 (m, 12H)(MeOD): 172.1, 171.8, 168.8, 139.1, 128.8, 127.8, 127.5, 56.5, 55.0, 54.9, 51.8, 51.5, 51.0, 50.0, 49.1, 48.0, 47.5, 42.7

References

Application Notes and Protocols for Catalytic Reactions with Cyclononane Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of cyclic hydrocarbons is a cornerstone of modern synthetic chemistry, particularly in the development of new pharmaceuticals and advanced materials. Cyclononane, with its nine-membered ring, presents a unique conformational landscape that is of growing interest. This document provides an overview of catalytic reactions involving this compound substrates, with a focus on practical application notes and detailed experimental protocols. While direct catalytic functionalization of the this compound backbone is an emerging area with limited specific examples, this guide consolidates available information and presents analogous protocols from closely related cycloalkanes to inform future research.

Catalytic Reductive Amination of Cyclononanone

The conversion of cyclononanone to cyclononanamine and its derivatives is a well-established catalytic process and a key gateway to a variety of functionalized this compound structures for drug discovery and development. Reductive amination offers a robust and scalable method for this transformation.

Application Note:

Reductive amination of cyclononanone is a highly efficient method for producing primary, secondary, and tertiary amines. The reaction typically proceeds via the in-situ formation of an imine or enamine intermediate from cyclononanone and an amine, followed by its reduction. Catalytic hydrogenation is a preferred method for large-scale synthesis due to its high yield and the use of a readily available starting material.[1] For smaller-scale laboratory synthesis, the use of reducing agents like sodium triacetoxyborohydride offers a convenient alternative.[2] Potential byproducts include cyclononanol, from the reduction of the starting ketone, and dicyclononylamine, a secondary amine formed from the reaction of the initially formed cyclononanamine with another molecule of cyclononanone.[3]

Experimental Protocols:

Protocol 1: Synthesis of Cyclononanamine via Catalytic Hydrogenation [1]

This protocol details the synthesis of the primary amine, cyclononanamine, from cyclononanone using catalytic hydrogenation.

Materials:

  • Cyclononanone

  • Ammonia solution in methanol (7 M)

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • Nitrogen gas

  • Diethyl ether

  • Anhydrous sodium sulfate

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with cyclononanone (1 mole), a 7 M solution of ammonia in methanol (5 equivalents), and Raney Nickel (5% by weight of cyclononanone).

  • The autoclave is sealed and purged with nitrogen gas.

  • The system is then pressurized with hydrogen gas to 50-100 atm.

  • The reaction mixture is heated to 80-120 °C with vigorous stirring for 4-12 hours.

  • After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.

  • The catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia.

  • The residue is taken up in diethyl ether and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield cyclononanamine.

  • Further purification can be achieved by distillation under reduced pressure.

Protocol 2: Synthesis of N-Benzylcyclononanamine via Reductive Amination [2]

This protocol describes the synthesis of a secondary amine, N-benzylcyclononanamine, using a chemical reducing agent.

Materials:

  • Cyclononanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of cyclononanone (1.0 mmol) in 1,2-dichloroethane (5 mL) under an inert atmosphere, add benzylamine (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography.

Quantitative Data:
ParameterCatalytic Hydrogenation of Cyclononanone
Catalyst Raney Nickel
Reactants Cyclononanone, Ammonia, Hydrogen
Temperature 80-120 °C
Pressure 50-100 atm
Reaction Time 4-12 hours
Key Advantages High yield, suitable for large scale
Key Disadvantages Requires high-pressure equipment

Experimental Workflow Diagram:

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Charge autoclave with Cyclononanone, NH3/MeOH, and Raney Nickel purge_n2 Purge with N2 prep->purge_n2 pressurize_h2 Pressurize with H2 (50-100 atm) purge_n2->pressurize_h2 heat_stir Heat to 80-120°C with stirring (4-12h) pressurize_h2->heat_stir cool_depressurize Cool to RT and depressurize heat_stir->cool_depressurize filter_catalyst Filter to remove Raney Nickel cool_depressurize->filter_catalyst concentrate Concentrate filtrate filter_catalyst->concentrate extract Liquid-liquid extraction (Ether/Water) concentrate->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by distillation dry_concentrate->purify product Cyclononanamine purify->product

Catalytic Hydrogenation of Cyclononanone Workflow

Catalytic C-H Functionalization and Oxidation of Cycloalkanes

Direct C-H functionalization and oxidation of cycloalkanes are highly sought-after transformations for streamlining synthetic routes. Research in this area for this compound is limited, with most studies focusing on more common ring sizes like cyclohexane and cyclooctane. However, the principles and catalytic systems employed can serve as a starting point for developing methodologies for this compound.

Application Note:

The selective activation of C-H bonds in cycloalkanes is a significant challenge due to their chemical inertness.[4] Palladium-catalyzed transannular C-H arylation has been successfully applied to cycloalkane carboxylic acids with ring sizes from cyclobutane to cyclooctane, demonstrating the potential for site-selective functionalization.[4][5] Similarly, catalytic oxidation of cycloalkanes to alcohols and ketones is of great industrial importance. Various transition metal catalysts have been investigated for this purpose, often using molecular oxygen or peroxides as the oxidant.[6][7] The development of efficient and selective catalysts for these transformations on a this compound scaffold remains an open area for research.

Representative Protocols (Analogous Systems):

Protocol 3: Transannular γ-C-H Arylation of Cyclooctane Carboxylic Acid [5]

This protocol for cyclooctane serves as a model for potential application to this compound derivatives.

Materials:

  • Cyclooctane carboxylic acid substrate

  • Pd(OAc)₂ (catalyst)

  • Quinuclidine-pyridone ligand (L2)

  • Aryl iodide

  • Ag₂CO₃

  • K₂CO₃

  • Hexafluoroisopropanol (HFIP)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, combine the cyclooctane carboxylic acid substrate (0.1 mmol), Pd(OAc)₂ (10 mol%), and ligand L2 (15 mol%).

  • Add aryl iodide (2.0 equiv.), Ag₂CO₃ (1.5 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add HFIP (1.0 mL) and THF (0.1 mL) as solvents.

  • Heat the reaction mixture to 90 °C for 24 hours.

  • After cooling, the reaction mixture is worked up and the product is purified by chromatography.

Protocol 4: Catalytic Oxidation of Cyclohexane [6]

This protocol for cyclohexane oxidation provides a general framework that could be adapted for this compound.

Materials:

  • Cyclohexane

  • Ti₇₀Zr₁₀Co₂₀ alloy catalyst

  • Oxygen

  • Stainless steel autoclave with a Teflon inner liner

Procedure:

  • Charge the autoclave with cyclohexane (8 mL) and the Ti₇₀Zr₁₀Co₂₀ catalyst (40 mg).

  • Seal the autoclave and pressurize with oxygen to 2 MPa.

  • Heat the reactor to the desired temperature (e.g., 150 °C) with stirring for a specified time (e.g., 6 hours).

  • After the reaction, cool the autoclave to room temperature and depressurize.

  • The product mixture can be analyzed by gas chromatography to determine conversion and selectivity.

Quantitative Data from Analogous Systems:
ReactionSubstrateCatalyst SystemProduct(s)Conversion (%)Selectivity (%)Reference
Transannular C-H Arylation Cyclooctane Carboxylic AcidPd(OAc)₂ / Ligand L2γ-Arylated CyclooctaneVariesHigh regioselectivity[5]
Catalytic Oxidation CyclohexaneTi₇₀Zr₁₀Co₂₀ alloyCyclohexanol & Cyclohexanone6.890.4[6]

Logical Relationship Diagram for C-H Functionalization:

CH_Functionalization_Logic cluster_components Key Components cluster_process Catalytic Cycle substrate Cycloalkane Substrate (e.g., this compound derivative) activation C-H Bond Activation catalyst Transition Metal Catalyst (e.g., Pd, Ti-alloy) ligand Directing Ligand (for selectivity) reagent Coupling Partner / Oxidant (e.g., Aryl iodide, O2) functionalization Bond Formation (C-C, C-O) activation->functionalization Intermediate Formation regeneration Catalyst Regeneration functionalization->regeneration Product Release product Functionalized Cycloalkane functionalization->product regeneration->activation Cycle Repeats

Logical Flow of Catalytic C-H Functionalization

Future Outlook

The exploration of catalytic reactions involving this compound is a promising frontier. The development of novel catalysts and ligands will be crucial for achieving high selectivity in the C-H functionalization and oxidation of this flexible nine-membered ring. The protocols and data presented here, particularly the successful synthesis of cyclononanamine, provide a solid foundation for researchers and drug development professionals to build upon in harnessing the unique chemical space offered by this compound substrates.

References

Troubleshooting & Optimization

Technical Support Center: Byproduct Identification in Cyclononane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyclononane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage byproducts in your this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in this compound reactions?

A1: Byproducts in this compound reactions are highly dependent on the reaction type. However, some common classes of byproducts include:

  • Over-reacted products: In functionalization reactions like halogenation, poly-halogenated cyclononanes can form.

  • Incompletely reacted starting material: Residual this compound is a common impurity if the reaction does not go to completion.

  • Ring-opened products: Under oxidative conditions, the this compound ring can cleave, leading to the formation of linear dicarboxylic acids and other related compounds.

  • Isomeric products: In reactions such as free-radical bromination, substitution at different positions on the this compound ring can lead to a mixture of isomers.

Q2: I am seeing an unexpected peak in my GC-MS analysis of a this compound oxidation reaction. What could it be?

A2: An unexpected peak in the GC-MS of an oxidation reaction could be one of several byproducts. Consider the following possibilities:

  • Cyclononanone: The initial oxidation product of this compound.

  • Ring-opened dicarboxylic acids: Stronger oxidation can lead to cleavage of the C-C bonds in the ring. For instance, ozonolysis of cycloalkenes, a related reaction, is known to produce dicarboxylic acids.[1] A potential product from the oxidation of this compound is nonanedioic acid (azelaic acid).

  • Shorter-chain dicarboxylic acids: Further oxidation or alternative cleavage pathways can result in shorter dicarboxylic acids. For example, the oxidation of cyclohexanol with nitric acid can produce glutaric and succinic acids in addition to the primary product, adipic acid.

  • Hydroxy- or keto-substituted intermediates: Incomplete oxidation may lead to the formation of hydroxylated or ketonic intermediates that have not fully converted to the desired product or ring-opened byproducts.

Q3: My bromination of this compound is giving me a complex mixture of products. How can I simplify the product distribution?

A3: A complex product mixture in the bromination of this compound often arises from a lack of selectivity. Here are some troubleshooting tips:

  • Control the stoichiometry: Use a controlled amount of the brominating agent (e.g., 1 equivalent of Br₂) to minimize the formation of di- and poly-brominated byproducts.

  • Reaction conditions: Free-radical bromination, often initiated by UV light, can be highly selective for the most stable radical intermediate.[2][3] However, given the symmetry of this compound, multiple secondary positions are available, potentially leading to isomeric monobromides. Carefully controlling the temperature and reaction time can help improve selectivity.

  • Choice of brominating agent: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer better selectivity for allylic or benzylic positions if unsaturation is present, and can also be used for radical bromination of alkanes.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product and a High Amount of Unreacted this compound
Possible Cause Troubleshooting Step
Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or GC-MS at different time points to determine the optimal reaction time. Gradually increase the reaction temperature if the reaction is known to be slow.
Inactive or insufficient reagent/catalyst.Ensure the purity and activity of your reagents and catalysts. Use a fresh batch if necessary. Increase the molar equivalents of the reagent or the catalyst loading.
Poor mixing in a heterogeneous reaction.Increase the stirring rate to ensure efficient mixing of the reactants.
Problem 2: Formation of Tarry, Insoluble Byproducts
Possible Cause Troubleshooting Step
Over-oxidation or polymerization.Use a milder oxidizing agent or lower the reaction temperature. Reduce the concentration of the reactants. Consider adding a radical inhibitor if polymerization is suspected.
Uncontrolled exotherm.Add the reagents slowly and ensure efficient cooling of the reaction mixture.

Quantitative Data Summary

While specific quantitative data for byproduct formation in this compound reactions is not extensively published, we can extrapolate from similar cycloalkane reactions to provide expected byproduct profiles. The following table summarizes potential byproducts and factors influencing their formation.

Reaction Type Primary Product(s) Potential Byproducts Factors Favoring Byproduct Formation
Oxidation (e.g., with O₃ or strong oxidants) Cyclononanone, Nonanedioic acid (Azelaic acid)Suberic acid, other shorter-chain dicarboxylic acids, hydroxy-ketonesHigh concentration of oxidant, elevated temperature, prolonged reaction time.
Free-Radical Bromination (e.g., with Br₂/UV light) Bromothis compoundDibromocyclononanes, isomeric monobromocyclononanesExcess brominating agent, high-intensity UV light, prolonged reaction time.
Nitration (e.g., with HNO₃) Nitrothis compoundNonanedioic acid, other oxidation byproductsHigh concentration of nitric acid, presence of nitrogen oxides, elevated temperature.

Experimental Protocols

Protocol 1: General Procedure for Oxidation of this compound and Byproduct Analysis

This protocol is a general guideline for the oxidation of this compound, for example, via ozonolysis, which is known to cleave carbon-carbon double bonds and can also oxidize alkanes under certain conditions.[4][5][6][7][8][9][10]

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dichloromethane, acetic acid) in a reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath.

  • Oxidation: Cool the solution to the desired temperature (e.g., -78°C for ozonolysis). Pass a stream of the oxidizing gas (e.g., ozone) through the solution with vigorous stirring. Monitor the reaction progress by TLC or by testing for the disappearance of the starting material.

  • Workup:

    • Reductive Workup (for ozonolysis): After the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess oxidant. Add a reducing agent (e.g., dimethyl sulfide or zinc dust) and allow the mixture to warm to room temperature.

    • Oxidative Workup: Add an oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture.

  • Extraction: Quench the reaction with water and extract the products with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Byproduct Analysis (GC-MS):

    • Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[11]

    • Use a temperature program that allows for the separation of compounds with a range of boiling points. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[12]

    • Identify the byproducts by comparing their mass spectra with a library database (e.g., NIST).

    • For quantitative analysis, use an internal standard and create a calibration curve for the expected byproducts if authentic standards are available.

Protocol 2: General Procedure for Free-Radical Bromination of this compound and Byproduct Analysis

This protocol is based on general procedures for the free-radical halogenation of alkanes.[3][13][14]

  • Reaction Setup: In a quartz reaction vessel, dissolve this compound in an inert solvent (e.g., carbon tetrachloride or cyclohexane).

  • Bromination: Add a controlled amount of bromine (Br₂) to the solution. Irradiate the mixture with a UV lamp while maintaining a constant temperature.

  • Workup: After the reaction is complete (as determined by the disappearance of the bromine color or by GC analysis), wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Byproduct Analysis (GC-MS):

    • Analyze the crude product using a GC-MS protocol similar to the one described for the oxidation reaction.

    • Look for the molecular ion peaks corresponding to monobromothis compound (m/z = 204/206) and dibromocyclononanes (m/z = 282/284/286). The isotopic pattern of bromine (approximately 1:1 for ⁷⁹Br and ⁸¹Br) is a key identifier.

Visualizations

Byproduct_Identification_Workflow cluster_reaction This compound Reaction cluster_analysis Byproduct Analysis cluster_troubleshooting Troubleshooting Start Start with this compound Reaction Reaction Perform Oxidation, Halogenation, etc. Start->Reaction Workup Reaction Workup and Product Isolation Reaction->Workup GCMS GC-MS Analysis of Crude Product Workup->GCMS Identify Identify Peaks using Mass Spectra Library GCMS->Identify Quantify Quantify Byproducts using Internal Standard Identify->Quantify Unexpected Unexpected Peaks? Identify->Unexpected LowYield Low Yield of Desired Product? Quantify->LowYield Optimize Optimize Reaction Conditions Unexpected->Optimize LowYield->Optimize Oxidation_Pathway This compound This compound Cyclononanone Cyclononanone (Initial Oxidation) This compound->Cyclononanone Mild Oxidation RingOpening Ring Opening Cyclononanone->RingOpening Strong Oxidation DicarboxylicAcid Nonanedioic Acid (Azelaic Acid) RingOpening->DicarboxylicAcid ShorterAcids Shorter Dicarboxylic Acids (e.g., Suberic Acid) DicarboxylicAcid->ShorterAcids Further Oxidation Bromination_Byproducts Start This compound + Br₂/UV Light Monobromo Bromothis compound (Desired Product) Start->Monobromo 1 eq. Br₂ Dibromo Dibromocyclononanes (Over-bromination byproduct) Start->Dibromo >1 eq. Br₂ Isomers Isomeric Monobromides (Side-products) Start->Isomers Non-selective conditions

References

strategies for improving the yield of cyclononane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cyclononane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this nine-membered carbocycle.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound with improved yields?

A1: The most prevalent and reliable strategies for synthesizing this compound involve a two-step approach:

  • Ring Formation to Create a C9 Ring System: This is typically achieved through methods like Acyloin condensation or Ring-Closing Metathesis (RCM) to first synthesize a functionalized nine-membered ring, such as cyclononanone or cyclononene.

  • Reduction to this compound: The functionalized intermediate is then reduced to the final this compound product. For example, cyclononanone can be reduced via Wolff-Kishner or Clemmensen reduction, and cyclononene can be hydrogenated.

Q2: Which method is recommended for a balance of yield and practicality?

A2: For a balance of accessibility of starting materials and reasonably predictable outcomes, the Acyloin condensation of a C9 diester followed by Wolff-Kishner reduction of the resulting cyclononanone is a well-established route. While the Acyloin condensation of a nine-membered ring can have modest yields, these can be improved with specific techniques.

Q3: What is the Acyloin condensation and why is it used for this compound synthesis?

A3: The Acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone, also known as an acyloin.[1] For this compound synthesis, an intramolecular Acyloin condensation of a nine-carbon diester, such as diethyl azelate, is employed to form 2-hydroxycyclononanone. This method is particularly useful for forming medium to large rings.[2]

Q4: What are the typical yields for the Acyloin condensation to form a nine-membered ring, and how can they be improved?

A4: The intramolecular Acyloin condensation for the formation of 8- and 9-membered rings often gives poor to modest yields, typically in the range of 30-40%.[3] A significant side reaction that reduces the yield is the Dieckmann condensation, which is an intramolecular Claisen condensation.[4]

To improve the yield of the Acyloin condensation, the Rühlmann modification , which involves using a trapping agent like trimethylsilyl chloride (TMSCl), is highly recommended.[1][5] TMSCl traps the enediolate intermediate as a bis-silyl ether, preventing the competing Dieckmann condensation and thereby increasing the yield of the desired acyloin.[4]

Q5: Once I have cyclononanone, what is the best way to reduce it to this compound?

A5: The Wolff-Kishner reduction is a highly effective method for the deoxygenation of ketones like cyclononanone to the corresponding alkane, this compound. This reaction is carried out under basic conditions using hydrazine hydrate and a strong base like potassium hydroxide at high temperatures.[6] A significant improvement to this method is the Huang-Minlon modification , which involves using a high-boiling solvent like diethylene glycol and distilling off water and excess hydrazine after the initial formation of the hydrazone. This modification can significantly shorten reaction times and improve yields, with some reactions reaching up to 95% yield.[2][7]

Q6: Can Ring-Closing Metathesis (RCM) be used to synthesize this compound?

A6: Yes, Ring-Closing Metathesis (RCM) is a powerful tool for the formation of cyclic olefins, and it can be used to synthesize cyclononene, which can then be hydrogenated to this compound. However, the direct RCM of a simple, flexible diene like 1,10-undecadiene to form a nine-membered ring is often challenging and can result in low yields due to the high ring strain of the cyclononene product.[8] More successful RCM strategies for nine-membered rings often employ conformationally constrained or bridged substrates to facilitate the ring-closing step.[8] For example, using a ketone-bridged precursor has been shown to be effective for the formation of a nine-membered ring under relatively mild conditions.[9]

Data Presentation: Comparison of this compound Synthesis Strategies

StrategyStarting MaterialIntermediateKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Acyloin Condensation + Wolff-Kishner Reduction Diethyl azelate2-Hydroxycyclononanone, then Cyclononanone1. Na, TMSCl, Toluene (reflux)2. Hydrazine hydrate, KOH, Diethylene glycol (200 °C)30-40% (Acyloin)>80% (Reduction)Utilizes readily available starting materials; well-established procedures.Modest yield in the ring-forming step; use of hazardous metallic sodium and high temperatures.
Ring-Closing Metathesis (RCM) + Hydrogenation 1,10-Undecadiene (or a more complex diene)Cyclononene1. Grubbs or Schrock catalyst2. H₂, Pd/CVariable (can be low for simple dienes, higher for constrained systems)Milder reaction conditions for RCM; high functional group tolerance of catalysts.Catalyst can be expensive and sensitive; formation of 9-membered rings can be challenging and low-yielding.

Experimental Protocols

Protocol 1: Synthesis of Cyclononanone via Acyloin Condensation of Diethyl Azelate (Rühlmann Modification)

This protocol is adapted from established procedures for Acyloin condensations with the use of a trapping agent to improve yield.[5][10]

Materials:

  • Diethyl azelate

  • Sodium metal

  • Trimethylsilyl chloride (TMSCl), distilled

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium Dispersion: In the flask, add anhydrous toluene and freshly cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Reaction: Once a fine dispersion is achieved, cool the mixture slightly below reflux. Add a solution of diethyl azelate and trimethylsilyl chloride in anhydrous toluene dropwise from the dropping funnel to the stirred sodium dispersion over several hours. Maintain the reaction mixture at a gentle reflux.

  • Work-up: After the addition is complete and the reaction has proceeded for several more hours (monitor by TLC or GC), cool the reaction mixture to room temperature. Carefully filter the mixture to remove unreacted sodium and sodium chloride.

  • Hydrolysis: Add the filtrate to a mixture of diethyl ether and crushed ice. Add concentrated HCl dropwise with stirring. Continue stirring until the hydrolysis of the silyl ether is complete.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-hydroxycyclononanone can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Wolff-Kishner Reduction of Cyclononanone (Huang-Minlon Modification)

This protocol is a generalized procedure based on the Huang-Minlon modification for the Wolff-Kishner reduction.[2][11]

Materials:

  • Cyclononanone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (for work-up)

  • Pentane or Hexane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclononanone, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to ensure the complete formation of the hydrazone.

  • Water Removal: Replace the reflux condenser with a distillation head and continue heating to distill off water and excess hydrazine. The temperature of the reaction mixture will rise.

  • Reduction: Once the temperature reaches approximately 200 °C, reattach the reflux condenser and maintain the reflux for 3-4 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction and Purification: Extract the aqueous mixture with pentane or hexane. Combine the organic extracts and wash with water and dilute HCl. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The resulting this compound can be further purified by vacuum distillation.

Troubleshooting Guides

Troubleshooting Acyloin Condensation
ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of 2-hydroxycyclononanone Inactive sodium metal (oxidized surface).Use freshly cut sodium metal with a shiny surface.
Wet solvent or reagents.Ensure all solvents and reagents are rigorously dried. Toluene should be distilled from a suitable drying agent.
Insufficiently fine sodium dispersion.Increase stirring speed during the initial heating to ensure a fine, "sandy" dispersion of sodium.
Formation of a polymeric or waxy solid Intermolecular condensation is favored over intramolecular cyclization.This is a common issue. Ensure high-dilution conditions are not strictly necessary for Acyloin but can help. More importantly, ensure efficient trapping with TMSCl.
Competing Dieckmann condensation.Use at least a stoichiometric amount of trimethylsilyl chloride (TMSCl) to trap the enediolate intermediate and prevent the base-catalyzed Dieckmann condensation.[4]
Reaction is sluggish or does not go to completion Reaction temperature is too low.Maintain the reaction at a gentle reflux of toluene.
Impure starting diester.Purify the diethyl azelate by vacuum distillation before use.
Troubleshooting Wolff-Kishner Reduction
ProblemPossible Cause(s)Suggested Solution(s)
Low yield of this compound Incomplete reaction.Ensure the reaction temperature reaches at least 190-200 °C after the removal of water. Increase the reflux time.
Loss of product during work-up.This compound is volatile. Be careful during solvent removal. Use a rotary evaporator with controlled temperature and pressure.
Formation of azine byproduct Reaction of the hydrazone with unreacted ketone.Ensure a sufficient excess of hydrazine hydrate is used. Vigorous exclusion of water during the initial hydrazone formation can also help suppress this side reaction.[6]
Incomplete removal of the carbonyl group Steric hindrance around the carbonyl group (less of an issue for cyclononanone).For highly hindered ketones, the Barton modification (using sodium in diethylene glycol at higher temperatures) can be effective.[7]
Reaction temperature did not reach the required level for decomposition of the hydrazone.Ensure that all water and excess hydrazine are effectively distilled off to allow the reaction temperature to rise to ~200 °C.[11]

Mandatory Visualizations

Experimental_Workflow_Acyloin_Wolff_Kishner cluster_start Starting Material Preparation cluster_acyloin Acyloin Condensation cluster_reduction Wolff-Kishner Reduction start Diethyl Azelate acyloin_step Intramolecular Acyloin Condensation start->acyloin_step reagents_acyloin Na, TMSCl Toluene, Reflux reagents_acyloin->acyloin_step hydrolysis Acidic Hydrolysis acyloin_step->hydrolysis intermediate1 2-Hydroxycyclononanone hydrolysis->intermediate1 wk_step Huang-Minlon Wolff-Kishner Reduction intermediate1->wk_step reagents_wk H2NNH2·H2O, KOH Diethylene Glycol, 200°C reagents_wk->wk_step final_product This compound wk_step->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Acyloin cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 2-Hydroxycyclononanone cause1 Inactive Sodium start->cause1 cause2 Wet Reagents/Solvents start->cause2 cause3 Polymerization/ Dieckmann Condensation start->cause3 solution1 Use Freshly Cut Sodium cause1->solution1 solution2 Rigorously Dry Solvents and Reagents cause2->solution2 solution3 Use Trimethylsilyl Chloride (TMSCl) as a Trapping Agent cause3->solution3

Caption: Troubleshooting low yield in Acyloin condensation.

RCM_Catalytic_Cycle catalyst [Ru]=CH2 metallacyclobutane1 Metallacyclobutane Intermediate 1 catalyst->metallacyclobutane1 [2+2] ethylene Ethylene catalyst->ethylene diene Diene diene->metallacyclobutane1 intermediate [Ru]=CH-R-CH=CH2 metallacyclobutane1->intermediate retro [2+2] metallacyclobutane2 Metallacyclobutane Intermediate 2 intermediate->metallacyclobutane2 [2+2] metallacyclobutane2->catalyst retro [2+2] product Cyclononene metallacyclobutane2->product

Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

References

Technical Support Center: Troubleshooting Cycloalkane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cycloalkane reactions. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the synthesis and modification of cycloalkanes. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Section 1: Low Yield and Side Reactions

Low product yield and the formation of unwanted side products are common frustrations in organic synthesis. This section addresses these issues for several key cycloalkane-forming reactions.

Frequently Asked Questions (FAQs) for Low Yield

Question: My Simmons-Smith cyclopropanation reaction is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in Simmons-Smith reactions often stem from issues with the zinc reagent, the diiodomethane, or the reaction conditions. Here are the primary factors to investigate:

  • Inactive Zinc-Copper Couple: The activity of the zinc is crucial for the formation of the organozinc carbenoid intermediate. Ensure the zinc-copper couple is freshly prepared and properly activated.

  • Moisture and Air Sensitivity: The Simmons-Smith reagent is sensitive to moisture and air. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Purity of Diiodomethane: The quality of diiodomethane is important. Using a freshly distilled or high-purity grade is recommended.

  • Reaction Temperature: While the reaction is often started at a low temperature (e.g., 0 °C), a sluggish reaction may benefit from a gradual increase in temperature. However, be aware that higher temperatures can sometimes lead to increased side reactions.[1]

  • Solvent Choice: The choice of solvent can impact the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.

Question: I am observing significant side reactions in my Simmons-Smith cyclopropanation. What are they and how can I minimize them?

Answer: The primary side reaction in Simmons-Smith cyclopropanation is the methylation of heteroatoms, particularly alcohols, due to the electrophilic nature of the zinc carbenoid. To minimize this, you can:

  • Use a Minimal Excess of the Reagent: Employing a large excess of the Simmons-Smith reagent can increase the likelihood of side reactions.

  • Protecting Groups: If your substrate contains sensitive functional groups like alcohols, consider using a suitable protecting group strategy.

Question: My Diels-Alder reaction to form a cyclohexene derivative is inefficient. How can I improve the yield?

Answer: The efficiency of a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile, as well as the reaction conditions.

  • Electronic Mismatch: For a normal-demand Diels-Alder reaction, the diene should be electron-rich and the dienophile electron-poor. If your substrates do not meet this requirement, the reaction may be slow and low-yielding.

  • s-cis Conformation of the Diene: The diene must be able to adopt an s-cis conformation for the reaction to occur. Dienes that are locked in an s-trans conformation will not react.

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can significantly accelerate the reaction and improve yields, especially for sluggish reactions.

  • Solvent Effects: The solvent can have a notable impact on the reaction rate. Polar organic solvents and even water have been shown to accelerate certain Diels-Alder reactions.[2]

Question: I am attempting a Ring-Closing Metathesis (RCM) to form a cycloalkane, but the yield is poor. What should I troubleshoot?

Answer: Low yields in RCM are often related to catalyst deactivation, substrate issues, or competing intermolecular reactions.

  • Catalyst Deactivation: Grubbs-type catalysts can be sensitive to impurities in the substrate or solvent. Ensure all reagents and solvents are pure and degassed.

  • Substrate Concentration: RCM is an intramolecular process, and high concentrations can favor intermolecular side reactions, leading to oligomerization or polymerization. Running the reaction at high dilution is crucial, especially for the formation of large rings.

  • Catalyst Choice and Loading: Second-generation Grubbs catalysts are generally more active and tolerant of functional groups than the first-generation catalysts. Optimizing the catalyst loading is also important; while higher loading can increase the reaction rate, it can also lead to more decomposition products.[3]

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to faster catalyst decomposition. The optimal temperature will depend on the specific catalyst and substrate.[3]

Question: My Pauson-Khand reaction is not working well. What are the key parameters to optimize?

Answer: The Pauson-Khand reaction, a [2+2+1] cycloaddition, can be sensitive to several factors.

  • Cobalt Complex Activation: The traditional stoichiometric reaction requires the pre-formation of the alkyne-dicobalt hexacarbonyl complex. Incomplete formation of this complex will result in a low yield.

  • Alkene Reactivity: Strained alkenes, such as norbornene, are highly reactive in the Pauson-Khand reaction. Less reactive, unactivated alkenes may require more forcing conditions or a catalytic variant of the reaction.

  • Carbon Monoxide Pressure: The reaction is often carried out under an atmosphere of carbon monoxide. Low CO pressure can sometimes favor side reactions.[4]

  • Promoters/Additives: The addition of promoters like N-methylmorpholine N-oxide (NMO) can significantly accelerate the reaction and allow for milder reaction conditions.[5]

Troubleshooting Low Yield: A Logical Approach

When faced with a low-yielding cycloalkane reaction, a systematic approach to troubleshooting can help identify the root cause. The following diagram illustrates a general workflow for diagnosing and resolving low yield issues.

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst check_setup Inspect Reaction Setup start->check_setup reagent_purity Impure or Decomposed Reagents? check_reagents->reagent_purity temp_issue Incorrect Temperature? check_conditions->temp_issue catalyst_inactive Inactive or Decomposed Catalyst? check_catalyst->catalyst_inactive air_moisture Air or Moisture Contamination? check_setup->air_moisture reagent_stoichiometry Incorrect Stoichiometry? reagent_purity->reagent_stoichiometry No purify_reagents Purify or Replace Reagents reagent_purity->purify_reagents Yes adjust_stoichiometry Adjust Reagent Ratios reagent_stoichiometry->adjust_stoichiometry Yes time_issue Insufficient Reaction Time? temp_issue->time_issue No optimize_temp Optimize Temperature temp_issue->optimize_temp Yes solvent_issue Inappropriate Solvent? time_issue->solvent_issue No extend_time Extend Reaction Time time_issue->extend_time Yes screen_solvents Screen Different Solvents solvent_issue->screen_solvents Yes catalyst_loading Incorrect Catalyst Loading? catalyst_inactive->catalyst_loading No replace_catalyst Use Fresh or Regenerated Catalyst catalyst_inactive->replace_catalyst Yes optimize_loading Optimize Catalyst Loading catalyst_loading->optimize_loading Yes use_inert Use Inert Atmosphere and Dry Glassware air_moisture->use_inert Yes

A logical flowchart for troubleshooting low reaction yield.

Section 2: Stereoselectivity Issues

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis. This section provides guidance on troubleshooting common stereoselectivity problems in cycloalkane reactions.

Frequently Asked Questions (FAQs) for Stereoselectivity

Question: My Diels-Alder reaction is giving a poor endo/exo ratio. How can I improve the diastereoselectivity?

Answer: The endo/exo selectivity in Diels-Alder reactions is influenced by a combination of electronic and steric factors.

  • The Endo Rule: The "endo rule" states that the endo product is often the kinetically favored product due to secondary orbital interactions. However, the exo product is usually the thermodynamically more stable product.

  • Reaction Temperature: Running the reaction at lower temperatures generally favors the kinetic (often endo) product. Higher temperatures can lead to equilibration and formation of the more stable (often exo) product.

  • Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. More polar solvents can enhance the preference for the endo product.[6]

  • Lewis Acid Catalysis: Lewis acids can enhance the endo selectivity by coordinating to the dienophile and exaggerating the secondary orbital interactions.

Quantitative Data: Solvent Effect on Endo/Exo Selectivity in a Diels-Alder Reaction

The following table illustrates the effect of different solvents on the endo/exo ratio for the reaction of cyclopentadiene with methyl acrylate.

SolventDielectric Constant (ε)Endo:Exo Ratio
Hexane1.93.3 : 1
Carbon Tetrachloride2.23.8 : 1
Benzene2.34.5 : 1
Diethyl Ether4.35.6 : 1
Dichloromethane9.19.0 : 1
Acetone2119 : 1
Methanol3324 : 1
Water8025 : 1

Note: Data is illustrative and compiled from various sources to show a general trend.

Question: I am trying to perform an asymmetric cyclopropanation, but the enantiomeric excess (ee) is low. What are the key factors to consider?

Answer: Achieving high enantioselectivity in asymmetric cyclopropanation requires careful control over the reaction conditions and the choice of chiral catalyst or auxiliary.

  • Chiral Ligand/Auxiliary: The choice of the chiral ligand or auxiliary is paramount. The structure of the ligand/auxiliary creates a chiral environment around the reactive center, directing the approach of the reagents to favor the formation of one enantiomer over the other.

  • Catalyst Purity and Preparation: The purity of the catalyst and the proper preparation of the active catalytic species are critical. Impurities can interfere with the catalytic cycle and lower the enantioselectivity.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can often improve the enantiomeric excess.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. A screen of different solvents may be necessary to find the optimal conditions.

  • Substrate-Catalyst Matching: Not all chiral catalysts work well for all substrates. There is often a degree of "matching" between the substrate and the catalyst that is required for high enantioselectivity.

Troubleshooting Poor Stereoselectivity

The following diagram provides a workflow for addressing issues with stereoselectivity in cycloalkane reactions.

Stereoselectivity_Troubleshooting start Poor Stereoselectivity (Diastereo- or Enantioselectivity) check_temp Review Reaction Temperature start->check_temp check_catalyst Examine Catalyst/Ligand System start->check_catalyst check_solvent Investigate Solvent Effects start->check_solvent check_substrate Consider Substrate Effects start->check_substrate temp_too_high Temperature Too High? check_temp->temp_too_high ligand_choice Suboptimal Ligand/Auxiliary? check_catalyst->ligand_choice solvent_polarity Solvent Polarity Issue? check_solvent->solvent_polarity steric_hindrance Steric Hindrance Affecting Approach? check_substrate->steric_hindrance lower_temp Lower Reaction Temperature temp_too_high->lower_temp Yes catalyst_purity Impure Catalyst? ligand_choice->catalyst_purity No screen_ligands Screen Different Chiral Ligands/Auxiliaries ligand_choice->screen_ligands Yes purify_catalyst Use High-Purity Catalyst catalyst_purity->purify_catalyst Yes screen_solvents Screen Solvents of Varying Polarity solvent_polarity->screen_solvents Yes modify_substrate Modify Substrate or Protecting Groups steric_hindrance->modify_substrate Yes

A workflow for troubleshooting poor stereoselectivity.

Section 3: Catalyst Deactivation and Regeneration

Catalyst deactivation is a common problem in many catalytic reactions, leading to decreased reaction rates and lower yields. This section focuses on troubleshooting issues related to catalyst stability and provides guidance on regeneration.

Frequently Asked Questions (FAQs) for Catalyst Deactivation

Question: My Ring-Closing Metathesis (RCM) reaction with a Grubbs catalyst is stalling. What could be causing the catalyst to deactivate?

Answer: Grubbs catalysts, while generally robust, can deactivate through several pathways.

  • Impurities: The catalyst can be poisoned by impurities in the substrate or solvent, such as compounds containing sulfur or phosphorus.

  • Air and Moisture: While more tolerant than many other organometallic catalysts, prolonged exposure to air and moisture can lead to deactivation.

  • Thermal Decomposition: At elevated temperatures, Grubbs catalysts can decompose. The stability is dependent on the specific generation and ligand set of the catalyst.

  • Reaction with Functional Groups: Certain functional groups on the substrate can react with the catalyst and lead to deactivation.[7]

Question: Can I regenerate a deactivated Grubbs catalyst?

Answer: Regeneration of Grubbs catalysts is generally not a straightforward process for a typical research lab and is often not practical. The decomposition pathways can be complex, leading to various inactive ruthenium species.[8] It is usually more efficient to use a fresh batch of catalyst. However, in some industrial settings, protocols for the recovery and reprocessing of ruthenium from spent catalysts may be employed.

Question: The dicobalt octacarbonyl in my Pauson-Khand reaction seems to be decomposing. How can I handle this?

Answer: Dicobalt octacarbonyl is sensitive to air and can decompose upon exposure. It should be handled under an inert atmosphere. If you suspect decomposition, it is best to use a fresh bottle or a newly opened one.

Question: Is it possible to regenerate dicobalt octacarbonyl?

Answer: Yes, it is possible to regenerate dicobalt octacarbonyl from cobalt(II) salts. A common laboratory-scale procedure involves the reduction of a cobalt(II) salt in the presence of carbon monoxide.

Experimental Protocol: Regeneration of Dicobalt Octacarbonyl

This protocol describes a general method for the synthesis of dicobalt octacarbonyl from a cobalt(II) salt. Caution: This procedure involves high pressures of carbon monoxide, a toxic gas, and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.

  • Preparation of Cobalt(II) Solution: In a high-pressure autoclave, dissolve a cobalt(II) salt (e.g., cobalt(II) acetate) in a suitable solvent mixture, such as hexane and water.[9]

  • Purging the Reactor: Seal the autoclave and purge it several times with nitrogen to remove any air.

  • Pressurization with CO and H₂: Pressurize the autoclave with a mixture of carbon monoxide and hydrogen gas to the desired pressure (e.g., 25-30 MPa).[9]

  • Heating: Heat the reaction mixture to the required temperature (e.g., 170 °C) and maintain it for a specified time (e.g., 60 minutes).[9]

  • Cooling and Depressurization: Cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Extraction and Isolation: Transfer the reaction mixture to a separatory funnel. The dicobalt octacarbonyl will be in the organic layer. Separate the layers, and the product can be isolated from the organic phase by low-temperature crystallization.[9]

Catalyst Deactivation and Regeneration Workflow

The following diagram outlines a general workflow for addressing catalyst deactivation.

Catalyst_Deactivation start Reaction Stalls or is Sluggish (Suspected Catalyst Deactivation) check_impurities Check for Impurities start->check_impurities check_conditions Review Reaction Conditions start->check_conditions check_catalyst_handling Assess Catalyst Handling and Storage start->check_catalyst_handling purify_reagents Purify Substrate and Solvent check_impurities->purify_reagents temp_too_high Temperature Too High? check_conditions->temp_too_high air_exposure Improper Handling/Storage? check_catalyst_handling->air_exposure optimize_temp Lower Reaction Temperature temp_too_high->optimize_temp Yes use_inert Handle and Store Catalyst Under Inert Atmosphere air_exposure->use_inert Yes regeneration_possible Is Catalyst Regeneration Feasible? air_exposure->regeneration_possible No regenerate_catalyst Attempt Catalyst Regeneration regeneration_possible->regenerate_catalyst Yes use_fresh_catalyst Use Fresh Catalyst regeneration_possible->use_fresh_catalyst No

References

Technical Support Center: Purification of Cyclononane from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cyclononane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what impurities can I expect?

A1: this compound is commonly synthesized by the reduction of its corresponding ketone, cyclononanone. The two most prevalent reduction methods are the Wolff-Kishner reduction and the Clemmensen reduction.

  • Wolff-Kishner Reduction: This method involves the reaction of cyclononanone with hydrazine hydrate in the presence of a strong base (e.g., potassium hydroxide) at high temperatures.

    • Potential Impurities:

      • Unreacted cyclononanone

      • Hydrazone intermediate

      • Azine byproducts[1]

      • Residual high-boiling point solvents (e.g., diethylene glycol)

  • Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce cyclononanone.[2][3][4]

    • Potential Impurities:

      • Unreacted cyclononanone

      • Dimerization products (e.g., pinacols)[5]

      • Rearrangement byproducts (less common for simple cyclic ketones)

      • Residual solvents from workup (e.g., toluene, diethyl ether)

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.

PropertyValue
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
Boiling Point ~170-173 °C at atmospheric pressure
Melting Point ~9-11 °C
Appearance Colorless liquid or low-melting solid
Solubility Insoluble in water, soluble in common organic solvents (e.g., hexanes, diethyl ether, dichloromethane)

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical methods can be used to determine the purity of your this compound sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 126, with a characteristic fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Pure this compound will exhibit a complex multiplet in the aliphatic region (around 1.5 ppm). The absence of signals corresponding to olefinic protons or protons adjacent to a carbonyl group is a good indicator of purity.

    • ¹³C NMR: A single peak around 26 ppm is expected for the equivalent carbons in the this compound ring, confirming its high symmetry.[6][7] The presence of a peak in the carbonyl region (~210 ppm) would indicate contamination with cyclononanone.

  • Infrared (IR) Spectroscopy: A pure sample of this compound will show characteristic C-H stretching and bending vibrations for an alkane. The absence of a strong absorption band around 1700 cm⁻¹ (C=O stretch) is indicative of the removal of cyclononanone.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield of this compound after purification.
Possible Cause Suggested Solution
Incomplete Reaction Before purification, ensure the reaction has gone to completion using TLC or GC-MS to check for the disappearance of the starting material (cyclononanone). If the reaction is incomplete, consider extending the reaction time or using fresh reagents.
Loss of Product During Workup This compound is volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. Use a rotary evaporator with a cooled trap.
Inefficient Extraction Ensure the pH of the aqueous layer is appropriate during workup to minimize the solubility of this compound. Use a sufficient volume of an appropriate organic solvent for extraction and perform multiple extractions.
Co-distillation with Solvent If performing fractional distillation, ensure the fractionating column is efficient enough to separate this compound from the solvent. Monitor the head temperature closely during distillation.
Problem 2: Presence of unreacted cyclononanone in the final product.
Possible Cause Suggested Solution
Inefficient Reduction Optimize the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry).
Inadequate Purification Fractional Distillation: Due to the boiling point difference between this compound (~170 °C) and cyclononanone (~213 °C), fractional distillation is an effective method for separation. Use a well-insulated fractionating column for optimal results. Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be employed. Since this compound is non-polar, it will elute with a non-polar solvent like hexanes. Cyclononanone, being more polar, will have a stronger affinity for the silica gel and will elute later, or with a more polar solvent system (e.g., a small percentage of ethyl acetate in hexanes).[8][9][10][11]
Problem 3: The purified this compound is contaminated with byproducts from the reduction reaction.
Possible Cause Suggested Solution
Wolff-Kishner Byproducts (Hydrazones, Azines) These impurities are generally more polar than this compound. A thorough aqueous workup can help remove some of these. Column chromatography on silica gel is highly effective for separating these polar byproducts from the non-polar this compound.
Clemmensen Byproducts (Pinacols) Pinacols are diols and are significantly more polar than this compound. They can be effectively removed by column chromatography.
Residual High-Boiling Point Solvents (e.g., Diethylene Glycol) Aqueous Washes: Perform multiple washes with water during the workup to remove water-soluble solvents like diethylene glycol. Vacuum Distillation: If the solvent has a very high boiling point, distillation of this compound under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for separating this compound from less volatile impurities such as unreacted cyclononanone and high-boiling point solvents.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Charging: Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: As the mixture begins to boil, vapors will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should plateau at the boiling point of the lowest boiling component. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (~170-173 °C at atmospheric pressure). Discard any initial fractions that distill at a lower temperature (likely residual solvents) and stop the distillation when the temperature either drops or begins to rise significantly, indicating that the majority of the this compound has been collected.[2][7][12][13]

Protocol 2: Purification of this compound by Column Chromatography

This method is effective for removing polar impurities such as unreacted cyclononanone and reaction byproducts.

  • Column Packing: Prepare a chromatography column with silica gel using a non-polar solvent such as hexanes as the slurry solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (hexanes) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with hexanes. This compound, being non-polar, will travel down the column relatively quickly.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow crude Crude this compound (from reaction workup) distillation Fractional Distillation crude->distillation High-boiling impurities chromatography Column Chromatography crude->chromatography Polar impurities analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure Pure this compound analysis->pure Purity Confirmed

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic start Impure this compound check_impurity Identify Impurity (GC-MS, NMR) start->check_impurity is_ketone Unreacted Cyclononanone? check_impurity->is_ketone is_polar Other Polar Byproducts? is_ketone->is_polar No distill Fractional Distillation is_ketone->distill Yes is_solvent Residual Solvent? is_polar->is_solvent No column Column Chromatography is_polar->column Yes is_solvent->distill Yes (Low BP) wash Aqueous Wash is_solvent->wash Yes (High BP) pure Pure this compound is_solvent->pure No distill->pure column->pure wash->distill

Caption: Troubleshooting logic for purifying this compound based on impurity type.

References

Technical Support Center: Scaling Up Cyclononane Production in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory-scale production of cyclononane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of this nine-membered cycloalkane.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory-scale syntheses of this compound involve a two-step process: first, the formation of cyclononanone, followed by the reduction of the ketone to the corresponding alkane. The primary methods for constructing the nine-membered ring of cyclononanone are the Thorpe-Ziegler cyclization of dinitriles and the Ruzicka large-ring synthesis from dicarboxylic acids. For the subsequent reduction of cyclononanone to this compound, the most common methods are the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation.

Q2: Why is the synthesis of nine-membered rings like this compound challenging?

A2: The synthesis of medium-sized rings (8-12 members) is entropically and enthalpically unfavorable. These rings often suffer from significant transannular strain (steric interactions across the ring) and an unfavorable conformational arrangement of the reacting ends of the linear precursor, making intramolecular cyclization difficult. This often leads to competing intermolecular polymerization, resulting in low yields of the desired cyclic product.

Q3: I need to choose a reduction method for converting cyclononanone to this compound. What are the key differences between the Wolff-Kishner, Clemmensen, and catalytic hydrogenation methods?

A3: The choice of reduction method depends on the other functional groups present in your molecule and the desired reaction conditions.

  • Wolff-Kishner reduction is performed under strongly basic conditions, making it suitable for molecules that are sensitive to acid.[1][2]

  • Clemmensen reduction uses a zinc-mercury amalgam in concentrated hydrochloric acid, so it is performed under strongly acidic conditions. This method is ideal for substrates that are stable in acid but may not be suitable for molecules with acid-labile functional groups.[1][2]

  • Catalytic hydrogenation is a milder method that typically involves reacting the ketone with hydrogen gas in the presence of a metal catalyst (like palladium on carbon). It is often preferred for its cleaner reaction profile but may require specialized equipment for handling hydrogen gas under pressure.

Q4: My cyclization reaction is resulting in a low yield of cyclononanone and a significant amount of a polymeric byproduct. What can I do to improve the yield of the desired cyclic product?

A4: Low yields in medium-ring synthesis due to polymerization are a common issue. To favor the intramolecular cyclization over intermolecular polymerization, the principle of high dilution is crucial. This can be achieved by the slow addition of the linear precursor to the reaction mixture, keeping its concentration low at all times. This increases the probability of the two ends of the same molecule reacting with each other.

Troubleshooting Guides

Synthesis of Cyclononanone via Thorpe-Ziegler Cyclization
Problem Potential Cause Suggested Solution
Low to no yield of the desired β-enaminonitrile intermediate. 1. The base is not strong enough to deprotonate the α-carbon of the dinitrile. 2. The solvent is not anhydrous, leading to quenching of the base and carbanion. 3. The reaction temperature is too low.1. Switch to a stronger base such as sodium amide or sodium hydride. 2. Ensure all glassware is flame-dried and solvents are rigorously dried before use. 3. Gradually increase the reaction temperature while monitoring for product formation.
Formation of a polymeric solid instead of the cyclic product. The concentration of the dinitrile is too high, favoring intermolecular reactions.Employ high-dilution techniques. Add the dinitrile solution to the base suspension very slowly using a syringe pump over several hours.
The hydrolysis of the β-enaminonitrile to cyclononanone is incomplete. 1. The acid concentration is too low. 2. The reaction time for hydrolysis is insufficient.1. Increase the concentration of the aqueous acid (e.g., hydrochloric or sulfuric acid). 2. Extend the reflux time for the hydrolysis step and monitor the reaction progress by TLC or GC.
Difficulty in purifying the final cyclononanone product. The presence of unreacted starting material or side products with similar boiling points.1. Ensure the hydrolysis step goes to completion. 2. Use fractional distillation under reduced pressure for purification. 3. Column chromatography on silica gel can also be employed for small-scale purifications.[3]
Reduction of Cyclononanone to this compound
Problem Potential Cause Suggested Solution
Incomplete reduction in Wolff-Kishner reaction. 1. The reaction temperature is not high enough to drive the decomposition of the hydrazone intermediate.[4] 2. The base is not sufficiently concentrated.1. Ensure the reaction is heated to a high enough temperature (typically >180 °C in a high-boiling solvent like diethylene glycol). 2. Use a higher concentration of potassium hydroxide.
Low yield in Clemmensen reduction. 1. The zinc amalgam is not sufficiently activated. 2. The substrate is not soluble in the aqueous acidic medium.1. Prepare fresh zinc amalgam before the reaction. 2. Add a co-solvent such as toluene to improve the solubility of the cyclononanone.
Catalytic hydrogenation is slow or incomplete. 1. The catalyst is poisoned or of low quality. 2. The hydrogen pressure is too low. 3. The solvent is not appropriate.1. Use fresh, high-quality catalyst. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds. 2. Increase the hydrogen pressure. 3. Switch to a different solvent, such as ethanol or ethyl acetate.
Formation of an azine byproduct in the Wolff-Kishner reduction. Reaction of the hydrazone intermediate with unreacted cyclononanone.This can be minimized by ensuring the complete formation of the hydrazone before proceeding to the high-temperature reduction step. Some protocols suggest pre-forming the hydrazone.[5]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the synthesis of cyclononanone and its subsequent reduction to this compound. Please note that yields can vary significantly based on the specific reaction scale and experimental conditions.

Table 1: Synthesis of Cyclononanone

Method Starting Material Key Reagents Typical Yield Reaction Temperature Reaction Time
Thorpe-Ziegler Cyclization UndecanedinitrileSodium ethoxide, Sodium amide, or Sodium hydride, followed by aqueous acid40-60%80-140°C6-24 hours
Ruzicka Large-Ring Synthesis Dodecanedioic acidThorium(IV) oxide or Cerium(IV) oxide catalyst10-30%300-400°C1-4 hours

Table 2: Reduction of Cyclononanone to this compound

Method Key Reagents Typical Yield Reaction Temperature Reaction Time
Wolff-Kishner Reduction Hydrazine hydrate, Potassium hydroxide, Diethylene glycol80-95%180-220°C4-12 hours
Clemmensen Reduction Zinc amalgam (Zn(Hg)), Hydrochloric acid70-90%Reflux6-24 hours
Catalytic Hydrogenation H₂, Palladium on carbon (Pd/C)90-99%25-80°C2-12 hours

Experimental Protocols & Workflows

Protocol 1: Synthesis of Cyclononanone via Thorpe-Ziegler Cyclization

This protocol describes the intramolecular cyclization of undecanedinitrile followed by hydrolysis to yield cyclononanone.

Step 1: Intramolecular Cyclization

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump.

  • Under an inert atmosphere (e.g., argon or nitrogen), charge the flask with a suspension of sodium ethoxide in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Prepare a solution of undecanedinitrile in anhydrous toluene.

  • Using the syringe pump, add the undecanedinitrile solution to the refluxing suspension over 8-12 hours to maintain high dilution.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

Step 2: Hydrolysis

  • Carefully quench the reaction mixture by the slow addition of water.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.

  • Cool the mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude cyclononanone by vacuum distillation.

Thorpe_Ziegler_Workflow start Undecanedinitrile + NaOEt in Toluene cyclization Intramolecular Cyclization (High Dilution, Reflux) start->cyclization hydrolysis Acid Hydrolysis (HCl, Reflux) cyclization->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Vacuum Distillation workup->purification product Cyclononanone purification->product

Thorpe-Ziegler cyclization workflow.
Protocol 2: Reduction of Cyclononanone via Wolff-Kishner Reduction

This protocol details the reduction of cyclononanone to this compound.

  • To a round-bottom flask equipped with a reflux condenser, add cyclononanone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture to 130-140°C for 2 hours.

  • Increase the temperature to 190-200°C and allow water and excess hydrazine to distill off.

  • Continue to heat the reaction mixture at this temperature for an additional 4 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Wolff_Kishner_Workflow start Cyclononanone + Hydrazine + KOH in Diethylene Glycol hydrazone_formation Hydrazone Formation (130-140°C) start->hydrazone_formation reduction Reduction & N2 Evolution (190-200°C) hydrazone_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Distillation workup->purification product This compound purification->product

Wolff-Kishner reduction workflow.

Logical Troubleshooting Pathway

The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Logic start Low Yield of this compound check_cyclization Analyze Cyclononanone Synthesis Step start->check_cyclization check_reduction Analyze Reduction Step start->check_reduction low_cyclization_yield Low Cyclononanone Yield check_cyclization->low_cyclization_yield Yes low_reduction_yield Low this compound Yield from Reduction check_reduction->low_reduction_yield Yes polymerization Polymer Formation? low_cyclization_yield->polymerization incomplete_cyclization Incomplete Reaction? polymerization->incomplete_cyclization No high_dilution Implement High Dilution polymerization->high_dilution Yes purification_loss_cyclo Loss during Purification? incomplete_cyclization->purification_loss_cyclo No stronger_base Use Stronger Base / Anhydrous Conditions incomplete_cyclization->stronger_base Yes optimize_purification_cyclo Optimize Distillation / Chromatography purification_loss_cyclo->optimize_purification_cyclo Yes incomplete_reduction Incomplete Reduction? low_reduction_yield->incomplete_reduction side_products Side Products Formed? incomplete_reduction->side_products No optimize_reduction_conditions Optimize Temp / Time / Reagents incomplete_reduction->optimize_reduction_conditions Yes purification_loss_alkane Loss during Purification? side_products->purification_loss_alkane No check_reagents Verify Reagent Quality side_products->check_reagents Yes optimize_purification_alkane Optimize Distillation purification_loss_alkane->optimize_purification_alkane Yes

Troubleshooting logic for low yield.

References

Technical Support Center: Analysis of Cyclononane Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclononane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the analytical testing for impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect to find in commercial this compound?

Common Impurity Classes:

  • Related Cycloalkanes: Isomers of this compound, as well as other cycloalkanes (e.g., cyclooctane, cyclodecane) that may be present as byproducts from the synthesis process.

  • Starting Material Residues: If this compound is synthesized from cyclododecatriene, trace amounts of the starting material or intermediates may be present.[1][2][3] Similarly, if the synthesis involves cyclononanone, residual ketone may be an impurity.

  • Solvent Residues: Residual solvents used during synthesis and purification steps. Common solvents include hexane, methanol, and dichloromethane.[4]

  • Degradation Products: this compound, being a saturated hydrocarbon, is relatively stable. However, forced degradation studies under harsh conditions (e.g., high temperature, strong oxidizing agents) may lead to the formation of oxidation products like cyclononanone or ring-opened products.

Q2: Which analytical technique is most suitable for detecting impurities in this compound?

A2: The choice of analytical technique depends on the nature of the impurities you are trying to detect. A multi-technique approach is often recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[5][6] Its high separation efficiency and mass spectrometric detection allow for the identification of unknown compounds by comparing their mass spectra to libraries.

  • High-Performance Liquid Chromatography (HPLC): HPLC is less commonly used for saturated hydrocarbons like this compound due to their lack of a UV chromophore. However, it can be useful for separating non-volatile impurities or for the analysis of derivatives of this compound. HPLC with a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an excellent tool for the structural elucidation of unknown impurities once they are isolated. It provides detailed information about the chemical structure of a molecule. 1H and 13C NMR are standard techniques for this purpose.

Q3: How can I prepare my this compound sample for GC-MS analysis?

A3: Proper sample preparation is crucial for obtaining accurate and reliable GC-MS results.

  • Dilution: Dilute the this compound sample in a volatile, high-purity solvent such as hexane or dichloromethane. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the GC inlet or column.

  • Vial Selection: Use clean, amber glass autosampler vials with PTFE-lined caps to prevent contamination and sample degradation from light.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a general method for the separation and identification of volatile and semi-volatile impurities in this compound.

Table 1: GC-MS Instrumental Parameters

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 450 amu

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilute in Hexane Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Library_Search NIST Library Search Peak_Integration->Library_Search Identification Identify Impurities Library_Search->Identification Quantification Quantify Impurities Identification->Quantification

Caption: Workflow for the analysis of impurities in this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol is for the structural characterization of an isolated impurity.

Table 2: NMR Instrumental Parameters

ParameterValue
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent Chloroform-d (CDCl3) with 0.03% TMS
Sample Concentration 5-10 mg/mL
¹H NMR Parameters
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Spectral Width16 ppm
¹³C NMR Parameters
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Spectral Width240 ppm

Troubleshooting Guides

GC-MS Troubleshooting

Problem 1: Poor Peak Shape (Tailing or Fronting)

Table 3: Troubleshooting Poor Peak Shape in GC-MS Analysis of this compound

Possible CauseRecommended Solution
Active sites in the inlet liner or column Deactivate the inlet liner or use a new, deactivated liner. Trim the first 10-20 cm of the column.
Column overload Dilute the sample further. Increase the split ratio.
Inlet temperature too low Increase the inlet temperature in 10 °C increments, not exceeding the column's maximum temperature.
Improper column installation Reinstall the column, ensuring a clean, square cut and correct insertion depth into the inlet and detector.
Contamination Bake out the column at its maximum isothermal temperature for 1-2 hours. If the problem persists, clean the ion source.

Logical Flow for Troubleshooting Peak Shape Issues

Peak_Shape_Troubleshooting Start Poor Peak Shape Observed (Tailing or Fronting) Check_Overload Is the peak overloaded? (Check peak height and shape at different concentrations) Start->Check_Overload Dilute_Sample Dilute sample or increase split ratio Check_Overload->Dilute_Sample Yes Check_Activity Are there active sites? (Inject a standard mix of polar compounds) Check_Overload->Check_Activity No Resolved Problem Resolved Dilute_Sample->Resolved Deactivate Deactivate liner or trim column Check_Activity->Deactivate Yes Check_Temp Is the inlet temperature optimal? Check_Activity->Check_Temp No Deactivate->Resolved Adjust_Temp Increase inlet temperature Check_Temp->Adjust_Temp No Check_Installation Is the column installed correctly? Check_Temp->Check_Installation Yes Adjust_Temp->Resolved Reinstall_Column Reinstall column Check_Installation->Reinstall_Column No Check_Contamination Is the system contaminated? Check_Installation->Check_Contamination Yes Reinstall_Column->Resolved Bakeout_Clean Bake out column and clean ion source Check_Contamination->Bakeout_Clean Yes Bakeout_Clean->Resolved

Caption: A logical troubleshooting guide for addressing poor peak shape in GC analysis.

Problem 2: Ghost Peaks in the Chromatogram

Table 4: Troubleshooting Ghost Peaks in GC-MS Analysis of this compound

Possible CauseRecommended Solution
Contaminated syringe Rinse the syringe with a clean solvent. If the problem persists, replace the syringe.
Septum bleed Use a high-quality, low-bleed septum. Replace the septum regularly.
Carryover from previous injections Run a blank solvent injection after a high-concentration sample. Increase the oven temperature at the end of the run to bake out any residual compounds.
Contaminated carrier gas or gas lines Ensure high-purity carrier gas is used. Check for leaks in the gas lines. Install or replace gas purifiers.
Contaminated sample vials or caps Use new, clean vials and caps for each analysis. Avoid using plastic vials or caps with non-PTFE liners.

This technical support guide provides a starting point for addressing common analytical challenges in the analysis of this compound impurities. For more complex issues, consulting the instrument manufacturer's manuals and seeking expert advice is recommended.

References

Validation & Comparative

Cyclononane vs. Cyclooctane: A Comparative Analysis of Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical behavior of two key medium-sized cycloalkanes, exploring how ring strain and conformation influence their reactivity in fundamental organic reactions.

In the realm of organic chemistry, the reactivity of cyclic alkanes is a subject of continuous interest, with significant implications for synthetic chemistry and drug development. Among these, medium-sized rings (8-11 carbon atoms) such as cyclooctane and cyclononane exhibit unique chemical properties governed by a delicate balance of conformational flexibility and inherent ring strain. This guide provides a comparative study of the reactivity of this compound and cyclooctane, supported by thermodynamic data and established reaction mechanisms.

At the Heart of Reactivity: Ring Strain

The reactivity of cycloalkanes is intrinsically linked to their ring strain, a measure of the internal energy of the cyclic system compared to an ideal, strain-free acyclic counterpart. This strain arises from several factors, including angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions between adjacent hydrogen atoms), and transannular strain (steric interactions across the ring). For medium-sized rings like cyclooctane and this compound, transannular strain is the most significant contributor to their overall ring strain.

Table 1: Thermodynamic Properties and Strain Energies of Cyclooctane and this compound

PropertyCyclooctaneThis compound
Heat of Combustion (kcal/mol)-1186.0-1335.0
Enthalpy of Formation (kcal/mol)-29.7-31.8
Total Strain Energy (kcal/mol) 9.6 11.7

The data presented in Table 1 clearly indicates that this compound possesses a slightly higher total strain energy than cyclooctane. This fundamental thermodynamic difference suggests that this compound is inherently less stable and, therefore, should exhibit greater reactivity in chemical transformations that can alleviate this strain.

G Factors Influencing Cycloalkane Reactivity cluster_0 Components of Ring Strain Angle Strain Angle Strain Ring Strain Ring Strain Angle Strain->Ring Strain Torsional Strain Torsional Strain Torsional Strain->Ring Strain Transannular Strain Transannular Strain Transannular Strain->Ring Strain Reactivity Reactivity Ring Strain->Reactivity

Unveiling the Stability of Cycloalkanes: A Comparative Analysis of Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of cyclic hydrocarbon frameworks is paramount for molecular design and synthesis. This guide provides an in-depth comparative analysis of cycloalkane ring stability, supported by experimental heat of combustion data and detailed experimental protocols.

The stability of cycloalkanes is intrinsically linked to the concept of ring strain, a destabilizing effect that arises from deviations from ideal bonding geometries. This strain is a composite of several factors, primarily angle strain, torsional strain, and transannular strain, which collectively dictate the three-dimensional conformation and reactivity of these cyclic molecules.

Historical Perspective and Modern Understanding

Historically, Adolf von Baeyer's strain theory provided the first rationalization for the observed stabilities of cycloalkanes.[1][2] Baeyer postulated that cycloalkanes are planar and that any deviation of their internal bond angles from the ideal tetrahedral angle of 109.5° would induce "angle strain," thereby decreasing stability.[1][3][4] This theory successfully explained the high reactivity of small rings like cyclopropane and cyclobutane, which possess significant angle strain due to their compressed bond angles of 60° and approximately 90°, respectively.[5][6]

However, Baeyer's assumption of planarity was a critical limitation.[2] It failed to accurately predict the high stability of cyclohexane and the stabilities of larger rings.[3] The modern understanding of cycloalkane stability acknowledges their non-planar, puckered conformations which serve to minimize strain.[2][7] This refined model considers three primary contributors to the total ring strain:[2][5][8]

  • Angle Strain: The strain resulting from the expansion or compression of bond angles from the ideal 109.5° for sp³ hybridized carbon atoms.[6][9] This is the dominant form of strain in small rings like cyclopropane and cyclobutane.[8]

  • Torsional Strain (Eclipsing Strain): This arises from the eclipsing of bonds on adjacent carbon atoms.[5][10] To alleviate this strain, cycloalkanes adopt puckered conformations.

  • Transannular Strain (Steric Strain): This is caused by repulsive van der Waals interactions between non-bonded atoms or groups across the ring from each other.[5][8] This type of strain becomes more significant in medium-sized rings (7 to 13 carbons).[7]

Quantifying Stability: Heat of Combustion

The most direct experimental method for quantifying the total strain energy of a cycloalkane is by measuring its heat of combustion.[11][12] The more strain a molecule possesses, the higher its potential energy, and consequently, the more heat is released upon complete combustion to carbon dioxide and water.[12] By comparing the heat of combustion per methylene (-CH₂-) group of a cycloalkane to that of a strain-free acyclic alkane (approximately 157.4 kcal/mol), the total strain energy can be calculated.[7][13]

Comparative Data on Cycloalkane Stability

The following table summarizes the experimental heat of combustion data and the calculated total strain energy for a series of cycloalkanes.

CycloalkaneMolecular FormulaHeat of Combustion (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Total Strain Energy (kcal/mol)
CyclopropaneC₃H₆499.8166.627.6
CyclobutaneC₄H₈655.9164.026.4
CyclopentaneC₅H₁₀793.5158.76.5
CyclohexaneC₆H₁₂944.5157.40
CycloheptaneC₇H₁₄1108.3158.36.3
CyclooctaneC₈H₁₆1269.2158.69.6
CyclononaneC₉H₁₈1429.5158.812.6
CyclodecaneC₁₀H₂₀1586.0158.612.0
CyclododecaneC₁₂H₂₄1892.4157.73.6
CyclotetradecaneC₁₄H₂₈2203.6157.40

Data compiled from various sources.[7][10][13]

As the data indicates, cyclopropane and cyclobutane exhibit the highest strain energies.[8] Cyclopentane has a significantly lower strain energy.[8] Notably, cyclohexane is considered to be strain-free, adopting a perfect "chair" conformation where all bond angles are approximately 109.5° and all hydrogen atoms are staggered, thus avoiding both angle and torsional strain.[8][14] For cycloalkanes larger than cyclohexane, there is a modest increase in strain, primarily due to a combination of torsional and transannular strain, until larger ring sizes can adopt conformations that minimize these interactions.[7]

Visualizing the Interplay of Ring Strain Factors

Ring_Strain_Factors TotalStrain Total Ring Strain AngleStrain Angle Strain (Deviation from 109.5°) TotalStrain->AngleStrain Dominant in small rings TorsionalStrain Torsional Strain (Eclipsing Interactions) TotalStrain->TorsionalStrain Present in most puckered rings TransannularStrain Transannular Strain (Steric Crowding) TotalStrain->TransannularStrain Significant in medium rings Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_assembly Bomb Assembly cluster_measurement Calorimetry Measurement cluster_analysis Data Analysis weigh_sample Weigh Sample (e.g., Cyclohexane) place_sample Place Sample in Cup weigh_sample->place_sample weigh_fuse Weigh Fuse Wire attach_fuse Attach Fuse Wire weigh_fuse->attach_fuse place_sample->attach_fuse seal_bomb Seal Bomb attach_fuse->seal_bomb fill_o2 Fill with O₂ (25-30 atm) seal_bomb->fill_o2 submerge_bomb Submerge Bomb in Water fill_o2->submerge_bomb record_initial_temp Record Initial Temp (T₁) submerge_bomb->record_initial_temp ignite Ignite Sample record_initial_temp->ignite record_final_temp Record Final Temp (T₂) ignite->record_final_temp calc_delta_t Calculate ΔT = T₂ - T₁ record_final_temp->calc_delta_t calc_heat Calculate Heat Released (q = C_cal * ΔT) calc_delta_t->calc_heat calc_combustion Calculate Heat of Combustion (kcal/mol) calc_heat->calc_combustion

References

A Comparative Guide to the Synthesis of Cyclononane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary methodologies for the synthesis of cyclononane: Acyloin Condensation and Ring-Closing Metathesis (RCM). The selection of a synthetic route is critical in chemical research and drug development, impacting yield, scalability, and overall efficiency. This document presents quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative parameters for the synthesis of this compound via Acyloin Condensation and Ring-Closing Metathesis.

ParameterAcyloin CondensationRing-Closing Metathesis (RCM)
Starting Material Diethyl decanedioate1,10-Undecadiene
Key Reagents Sodium metal, Trimethylsilyl chlorideGrubbs Catalyst (1st or 2nd Gen.)
Intermediate Product 2-HydroxycyclononanoneCyclononene
Overall Yield 30-68%[1]Typically >80% for macrocycles
Reaction Temperature Refluxing xylene or toluene (~110-140°C)Room temperature to refluxing toluene
Reaction Time 12-24 hours2-12 hours
Key Advantages Utilizes readily available starting materials.High yields, high functional group tolerance.
Key Disadvantages Use of hazardous metallic sodium, moderate yields.Expensive catalyst, requires inert atmosphere.

Experimental Protocols

Detailed methodologies for the key steps in each synthetic pathway are provided below.

Acyloin Condensation Route

This classical approach involves the intramolecular reductive coupling of a diester to form a cyclic α-hydroxy ketone (acyloin), which is subsequently reduced to the corresponding alkane.

Step 1: Synthesis of 2-Hydroxycyclononanone via Acyloin Condensation (Rühlmann Modification)

  • Materials: Diethyl decanedioate, sodium metal, dry xylene, trimethylsilyl chloride.

  • Procedure:

    • A flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with dry xylene and sodium metal.

    • The mixture is heated to reflux with vigorous stirring to create a fine sodium dispersion.

    • A solution of diethyl decanedioate and trimethylsilyl chloride in dry xylene is added dropwise to the refluxing suspension over several hours. The use of trimethylsilyl chloride traps the enediolate intermediate, improving the yield.[1][2]

    • After the addition is complete, the reaction mixture is refluxed for an additional period.

    • The reaction is cooled, and the excess sodium is quenched cautiously with methanol.

    • The resulting bis-silyloxyalkene is hydrolyzed by the addition of dilute hydrochloric acid.

    • The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude 2-hydroxycyclononanone is purified by vacuum distillation or column chromatography. A yield of approximately 68% can be expected for the nine-membered ring.[1]

Step 2: Reduction of 2-Hydroxycyclononanone to this compound

Two common methods for the deoxygenation of the ketone are the Wolff-Kishner and Clemmensen reductions.

  • a) Wolff-Kishner Reduction:

    • Materials: 2-Hydroxycyclononanone, hydrazine hydrate, potassium hydroxide, diethylene glycol.

    • Procedure:

      • 2-Hydroxycyclononanone, hydrazine hydrate, and diethylene glycol are heated to form the hydrazone.[3][4][5][6]

      • Potassium hydroxide is added, and the mixture is heated to a higher temperature (around 200°C) to facilitate the reduction and evolution of nitrogen gas.[3][4][5][6]

      • The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

      • The organic layer is washed, dried, and concentrated to yield this compound.

  • b) Clemmensen Reduction:

    • Materials: 2-Hydroxycyclononanone, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid, toluene.

    • Procedure:

      • A mixture of 2-hydroxycyclononanone, amalgamated zinc, concentrated hydrochloric acid, and toluene is refluxed.[7][8][9][10][11]

      • Additional portions of hydrochloric acid may be added during the reaction to maintain a vigorous effervescence.

      • After the reaction is complete, the mixture is cooled, and the organic layer is separated.

      • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound.

Ring-Closing Metathesis (RCM) Route

This modern synthetic method utilizes a ruthenium catalyst to form a cyclic alkene from a diene, which is then hydrogenated to the corresponding alkane.

Step 1: Synthesis of Cyclononene via Ring-Closing Metathesis

  • Materials: 1,10-Undecadiene, Grubbs 2nd Generation Catalyst, dry and degassed dichloromethane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, a solution of 1,10-undecadiene in dry, degassed dichloromethane is prepared at a low concentration (e.g., 0.01 M) to favor intramolecular cyclization.

    • A solution of Grubbs 2nd Generation Catalyst (typically 1-5 mol%) in dichloromethane is added to the diene solution.

    • The reaction mixture is stirred at room temperature or gently heated. The reaction is driven by the formation of volatile ethylene gas.[12]

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude cyclononene is purified by column chromatography to remove the ruthenium catalyst byproducts.

Step 2: Hydrogenation of Cyclononene to this compound

  • Materials: Cyclononene, Palladium on carbon (Pd/C), hydrogen gas, ethanol or ethyl acetate.

  • Procedure:

    • Cyclononene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • A catalytic amount of 5% or 10% Palladium on carbon is added to the solution.

    • The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure).

    • The reaction is monitored by the cessation of hydrogen uptake or by GC-MS.

    • Upon completion, the catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to yield pure this compound.[13]

Visualization of Synthetic Pathways

The following diagrams illustrate the experimental workflows for the Acyloin Condensation and Ring-Closing Metathesis routes to this compound.

Acyloin_Condensation_Workflow start Diethyl decanedioate step1 Acyloin Condensation (Na, TMSCl, Xylene) start->step1 intermediate 2-Hydroxycyclononanone step1->intermediate step2 Reduction (Wolff-Kishner or Clemmensen) intermediate->step2 end This compound step2->end

Acyloin Condensation Workflow

RCM_Workflow start 1,10-Undecadiene step1 Ring-Closing Metathesis (Grubbs Catalyst, CH2Cl2) start->step1 intermediate Cyclononene step1->intermediate step2 Hydrogenation (H2, Pd/C) intermediate->step2 end This compound step2->end

Ring-Closing Metathesis Workflow

References

A Comparative Guide to the Conformational Analysis of Cyclononane: Experimental vs. Computational Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of cyclic molecules like cyclononane is paramount. This guide provides an objective comparison of experimental and computational methods for the conformational analysis of this compound, supported by available data, to aid in the selection of appropriate techniques for structural elucidation.

This compound, a nine-membered cycloalkane, presents a fascinating case study in conformational analysis due to its flexibility and the existence of multiple low-energy conformers. The intricate balance of angle, torsional, and transannular strain governs its conformational landscape. Both experimental techniques and computational modeling have been employed to unravel the preferred shapes of this molecule. This guide delves into a head-to-head comparison of these approaches, highlighting their strengths, limitations, and the synergy between them.

At a Glance: Key Conformers of this compound

Computational and experimental studies have identified several key low-energy conformers of this compound. The nomenclature often refers to the sequence of torsion angles around the ring. The most significant conformers are:

  • Twist Boat-Chair (TBC) or[1]: Widely accepted as the global minimum energy conformer, possessing D3 symmetry.

  • Twist Chair-Chair (TCC) or: A higher-energy conformer that coexists in equilibrium with the TBC form.

  • Twist Chair-Boat (TCB): Another relatively low-energy conformer.

  • Twist Chair-Twist Chair (TCTC): A conformer identified through computational methods.

Quantitative Comparison: Energetics and Geometry

A direct comparison of the relative energies and geometric parameters of this compound's conformers as determined by various experimental and computational methods reveals a strong convergence in findings, particularly for the most stable conformers.

Relative Energies of this compound Conformers

Low-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy has been instrumental in experimentally determining the relative populations of this compound conformers in solution. From these populations, the Gibbs free energy difference (ΔG°) can be calculated, providing a benchmark for computational methods.

ConformerExperimental ΔG° (kcal/mol) vs. TBCComputational Relative Energy (kcal/mol) vs. TBC
Low-Temperature ¹³C NMR Molecular Mechanics (MM2)
TBC ([1]) 0 (Reference)0 (Reference)
TCC () ~0.5 (at -173 °C)Not explicitly reported
TCTC Not observed2.2

Note: Experimental ΔG° is temperature-dependent due to entropy differences between the conformers. At room temperature, the population of TCC increases significantly.

Geometric Parameters of the TBC ([1]) Conformer

Gas-phase Electron Diffraction (GED) provides experimental data on the geometry of the most stable conformer in the gas phase. This data can be directly compared with the optimized geometries from computational models.

Geometric ParameterExperimental (Gas Electron Diffraction) Computational (Molecular Mechanics - MM3) Computational (Density Functional Theory - DFT)
C-C Bond Length (Å) Specific value not fully available in abstractTypical alkane C-C bond lengthsTypical alkane C-C bond lengths
C-C-C Bond Angle (°) 115.3 (±1.0)Data not readily availableData not readily available
Torsion Angle (C-C-C-C) (°) -122.7 (±1.4) for t(C2-C3)Data not readily availableData not readily available

Note: The provided experimental geometric data is based on the key gas electron diffraction study. A complete set of parameters would necessitate access to the full publication.

Experimental Protocols

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of different conformers in solution at thermal equilibrium.

Methodology:

  • A solution of this compound in a suitable solvent (e.g., a mixture of CHFCl₂ and CHF₂Cl) is prepared.

  • ¹³C NMR spectra are recorded at various low temperatures (e.g., down to -173 °C).

  • At sufficiently low temperatures, the rate of interconversion between conformers becomes slow on the NMR timescale, allowing for the observation of separate signals for each populated conformer.

  • The relative populations of the conformers are determined by integrating the corresponding signals in the ¹³C NMR spectrum.

  • The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(K), where K is the equilibrium constant determined from the conformer populations.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the average molecular structure (bond lengths, bond angles, and torsion angles) of the dominant conformer(s) in the gas phase.

Methodology:

  • A high-energy beam of electrons is directed through a gaseous sample of this compound.

  • The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

  • The diffraction pattern is a function of the internuclear distances within the molecules.

  • A theoretical model of the molecular structure is used to calculate a theoretical diffraction pattern.

  • The parameters of the structural model (bond lengths, angles, etc.) are refined by least-squares fitting to the experimental diffraction data.

  • This process yields a precise determination of the geometry of the most abundant conformer(s) in the gas phase.

Computational Protocols

Molecular Mechanics (MM)

Objective: To rapidly explore the potential energy surface and identify low-energy conformers.

Methodology:

  • An initial 3D structure of this compound is generated.

  • A force field (e.g., MM2, MM3, AMBER) is selected. The force field is a set of empirical functions and parameters that describe the potential energy of the molecule as a function of its atomic coordinates.

  • A conformational search algorithm (e.g., systematic search, stochastic search) is employed to generate a large number of different conformations.

  • Each generated conformation is subjected to energy minimization to find the nearest local energy minimum.

  • The resulting low-energy conformers are then ranked by their steric energy to identify the most stable structures.

Quantum Mechanics (QM) - Ab Initio and Density Functional Theory (DFT)

Objective: To obtain more accurate relative energies and optimized geometries of the conformers identified by molecular mechanics or other search methods.

Methodology:

  • The low-energy conformers identified from a molecular mechanics search are used as starting points.

  • A level of theory (e.g., Hartree-Fock, MP2) and a basis set (e.g., 6-31G*, cc-pVTZ) for ab initio calculations, or a functional (e.g., B3LYP) and a basis set for DFT calculations, are chosen.

  • The geometry of each conformer is optimized to find the minimum energy structure at the chosen level of theory.

  • The electronic energies of the optimized structures are calculated. The relative energies of the conformers are then determined from these electronic energies.

  • Frequency calculations are typically performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for experimental and computational conformational analysis of this compound.

experimental_workflow cluster_NMR Low-Temperature NMR cluster_GED Gas Electron Diffraction NMR_Sample Prepare this compound Solution NMR_Acquire Acquire Spectra at Low T NMR_Sample->NMR_Acquire NMR_Integrate Integrate Conformer Signals NMR_Acquire->NMR_Integrate NMR_Calculate Calculate ΔG° NMR_Integrate->NMR_Calculate Exp_Result Experimental Conformer Populations & Geometry NMR_Calculate->Exp_Result GED_Sample Gaseous this compound Sample GED_Scatter Electron Scattering GED_Sample->GED_Scatter GED_Pattern Record Diffraction Pattern GED_Scatter->GED_Pattern GED_Refine Refine Structural Model GED_Pattern->GED_Refine GED_Refine->Exp_Result

Experimental conformational analysis workflow.

computational_workflow cluster_MM Molecular Mechanics cluster_QM Quantum Mechanics (Ab Initio/DFT) MM_Input Initial this compound Structure MM_Search Conformational Search MM_Input->MM_Search MM_Minimize Energy Minimization MM_Search->MM_Minimize MM_Rank Rank by Steric Energy MM_Minimize->MM_Rank QM_Input Low-Energy Conformers from MM MM_Rank->QM_Input QM_Optimize Geometry Optimization QM_Input->QM_Optimize QM_Energy Calculate Electronic Energies QM_Optimize->QM_Energy QM_Frequency Frequency Calculation (Confirm Minima) QM_Energy->QM_Frequency Comp_Result Calculated Conformer Energies & Geometries QM_Frequency->Comp_Result

Computational conformational analysis workflow.

Conclusion: A Symbiotic Relationship

Both experimental and computational approaches are indispensable for a thorough conformational analysis of this compound. Experimental methods like low-temperature NMR and gas-phase electron diffraction provide the ground truth regarding conformer populations and geometries under specific conditions. Computational methods, on the other hand, offer a powerful means to explore the entire conformational space, identify potential low-energy structures, and provide detailed energetic and geometric information that can be challenging to obtain experimentally.

The most robust understanding of this compound's conformation is achieved when these methods are used in concert. Computational studies can guide the interpretation of complex experimental data, while experimental results are crucial for validating and refining computational models and force fields. For researchers in drug development and materials science, this integrated approach is essential for accurately predicting the three-dimensional structures that underpin molecular properties and function.

References

A Comparative Guide to the Spectroscopic Validation of Cyclononane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key spectroscopic techniques for the structural validation of cyclononane derivatives. It outlines standardized experimental protocols and presents comparative data to aid in the unambiguous characterization of these important macrocyclic compounds. The validation of molecular structure is a critical step in the drug discovery and development pipeline, ensuring the purity, identity, and stability of synthesized compounds.

Introduction to Spectroscopic Validation

This compound and its derivatives are nine-membered carbocyclic rings that form the structural core of various compounds explored in medicinal chemistry and materials science. Their inherent flexibility and conformational complexity necessitate rigorous analytical techniques for complete structural elucidation. Spectroscopic methods provide detailed information on the molecular structure, connectivity, and the chemical environment of atoms within a molecule. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which, when used in conjunction, offer a comprehensive characterization of the target molecule.

Core Spectroscopic Techniques: A Comparison

The unequivocal structural validation of a new chemical entity relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR provides information on the number and chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.[1] Advanced 2D NMR techniques (e.g., COSY, HMBC) can establish direct bonding (connectivity) between atoms. For this compound derivatives, NMR is crucial for confirming the ring structure and the position of substituents.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations.[3] Specific bonds (e.g., C=O, O-H, N-H) have characteristic absorption frequencies. In the context of this compound derivatives, IR can quickly confirm the presence or absence of key functional groups introduced during synthesis.[4] The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and is unique to each molecule.[5]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound with high accuracy, allowing for the determination of its elemental formula.[6] Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure and stability.[7][8] This technique is essential for confirming that the synthesized compound has the correct mass and can help differentiate between isomers.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and two representative derivatives: cyclononanone and aminothis compound. This data serves as a baseline for comparison when validating newly synthesized analogs.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundFunctional GroupKey Chemical Shifts (δ, ppm)Description
This compound Alkane~1.54 (s)A single, broad peak for all equivalent methylene protons.
Cyclononanone Ketone~2.40 (t)Protons on carbons alpha to the carbonyl group are deshielded.
~1.60 (m)Remaining methylene protons.
Aminothis compound Amine~2.90 (m)Proton on the carbon bearing the amino group.
~1.55 (br s)Protons of the amino group (NH₂); may exchange with D₂O.
~1.45 (m)Remaining methylene protons.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundFunctional GroupKey Chemical Shifts (δ, ppm)Description
This compound Alkane~26.0[1]A single peak for all equivalent methylene carbons.
Cyclononanone Ketone~215.0Characteristic shift for a ketone carbonyl carbon.
~42.0Carbons alpha to the carbonyl group.
~25.0 - 28.0Remaining methylene carbons.
Aminothis compound Amine~55.0Carbon directly attached to the nitrogen atom.
~35.0Carbons alpha to the C-N carbon.
~24.0 - 27.0Remaining methylene carbons.

Table 3: Comparative FT-IR Data (Liquid Film)

CompoundFunctional GroupKey Absorptions (cm⁻¹)Vibration Type
This compound Alkane2850 - 2960 (s)C-H Stretch[4]
1460 (m)C-H Bend[5]
Cyclononanone Ketone2850 - 2960 (s)C-H Stretch
1705 (s, sharp) C=O Stretch
1455 (m)C-H Bend
Aminothis compound Amine3300 - 3400 (m, broad) N-H Stretch
2850 - 2960 (s)C-H Stretch
~1600 (m) N-H Bend
1465 (m)C-H Bend

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z ValuesDescription
This compound C₉H₁₈126.24[9]126Molecular Ion (M⁺)
97, 83, 69, 55Characteristic alkane fragmentation
Cyclononanone C₉H₁₆O140.23[10]140Molecular Ion (M⁺)
112, 98, 84, 58Fragments from α-cleavage and McLafferty rearrangement
Aminothis compound C₉H₁₉N141.26141Molecular Ion (M⁺)
124, 112, 98, 84, 70Fragments from α-cleavage adjacent to the nitrogen atom

Experimental Protocols

To ensure data reproducibility and reliability, standardized protocols should be followed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Liquid Samples: Place one drop of the neat liquid between two KBr or NaCl salt plates.

    • Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment or clean ATR crystal. Then, record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted by the instrument software.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). ESI is a soft ionization technique often used for determining the molecular ion, while EI causes more extensive fragmentation useful for structural analysis.

  • Acquisition: Infuse the sample solution directly or via a coupled chromatography system (e.g., GC-MS, LC-MS). Acquire data in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.

Validation Workflow

The logical process for validating a newly synthesized this compound derivative involves a sequential and confirmatory approach using the techniques discussed.

G synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms_analysis Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) purification->ms_analysis ir_analysis Infrared (IR) Spectroscopy - Functional Group ID purification->ir_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) - Carbon Skeleton - Connectivity purification->nmr_analysis analysis Data Analysis & Comparison with Expected Structure ms_analysis->analysis ir_analysis->analysis nmr_analysis->analysis confirmation Structure Confirmed analysis->confirmation Data Match revisit Structure Inconsistent Re-evaluate Synthesis / Purification analysis->revisit Mismatch

Caption: Workflow for Spectroscopic Validation of this compound Derivatives.

References

A Comparative Guide to the Synthesis of Cyclononane: Efficacy of Key Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of medium-sized carbocycles like cyclononane is a persistent challenge. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a critical evaluation of their efficacy based on experimental data. We present quantitative data in a clear tabular format, detail key experimental protocols, and visualize the reaction pathways to aid in the selection of the most suitable method for a given research objective.

Comparison of this compound Synthesis Routes

The synthesis of the nine-membered this compound ring is often hampered by unfavorable transannular strain and entropic factors. However, several methods have been developed to overcome these hurdles. The table below summarizes the key quantitative data for the most effective and commonly employed synthetic routes.

Route Starting Material Key Reagents & Conditions Intermediate Product Yield (%) Reaction Time Key Advantages Key Disadvantages
Acyloin Condensation Diethyl azelateSodium metal, xylene, reflux; then reduction2-Hydroxycyclononanone (Acyloin)30-40% (for acyloin)12-24 hoursUtilizes readily available starting materials.Low to moderate yield for 9-membered rings; requires subsequent reduction.
Ring-Closing Metathesis (RCM) 1,10-UndecadieneGrubbs' catalyst (1st or 2nd Gen.), CH₂Cl₂, refluxCyclononene75-85%2-12 hoursHigh yield and functional group tolerance.Requires a diene precursor and an expensive catalyst.
Thorpe-Ziegler Cyclization Nonanedinitrile (Azelaonitrile)Sodium ethoxide or other strong base; then hydrolysis & decarboxylation2-Cyanocyclononanone~60-70% (for aminonitrile)Several hoursGood yield for the initial cyclization.Requires a dinitrile starting material and multiple subsequent steps.

Visualizing the Synthetic Pathways

To further elucidate the reaction mechanisms and experimental workflows, the following diagrams illustrate the key synthetic routes to this compound.

Acyloin_Condensation start Diethyl azelate intermediate 2-Hydroxycyclononanone (Acyloin) start->intermediate 1. Na, xylene, reflux 2. H₃O⁺ product This compound intermediate->product Clemmensen or Wolff-Kishner Reduction

Acyloin Condensation Pathway

Ring_Closing_Metathesis start 1,10-Undecadiene product Cyclononene start->product Grubbs' Catalyst CH₂Cl₂, reflux final_product This compound product->final_product Hydrogenation (e.g., H₂/Pd-C)

Ring-Closing Metathesis Pathway

Thorpe_Ziegler_Cyclization start Nonanedinitrile intermediate1 β-Enaminonitrile start->intermediate1 NaOEt, reflux intermediate2 Cyclononanone intermediate1->intermediate2 H₃O⁺, heat (Hydrolysis & Decarboxylation) product This compound intermediate2->product Clemmensen or Wolff-Kishner Reduction

Thorpe-Ziegler Cyclization Pathway

Detailed Experimental Protocols

1. Acyloin Condensation of Diethyl Azelate

This classical method involves the intramolecular reductive coupling of a diester to form a cyclic α-hydroxy ketone (acyloin), which is subsequently reduced to the corresponding cycloalkane.

  • Step 1: Synthesis of 2-Hydroxycyclononanone. In a flame-dried, three-necked flask equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel, place 4 equivalents of sodium metal in dry xylene. Heat the mixture to reflux to disperse the sodium. A solution of 1 equivalent of diethyl azelate in dry xylene is then added dropwise over several hours. After the addition is complete, the mixture is refluxed for an additional 12-24 hours. The reaction is then cooled, and the excess sodium is quenched by the careful addition of ethanol, followed by water. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude acyloin can be purified by distillation or chromatography, with typical yields for the nine-membered ring being in the range of 30-40%.[1]

  • Step 2: Reduction of 2-Hydroxycyclononanone. The acyloin is then reduced to this compound using either the Clemmensen or Wolff-Kishner reduction.

    • Clemmensen Reduction: The acyloin is refluxed with amalgamated zinc and concentrated hydrochloric acid.

    • Wolff-Kishner Reduction: The acyloin is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.

2. Ring-Closing Metathesis of 1,10-Undecadiene

Ring-closing metathesis has become a powerful tool for the synthesis of medium and large rings due to its high efficiency and functional group tolerance.

  • Synthesis of Cyclononene. In a flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), a solution of 1,10-undecadiene in dry, degassed dichloromethane (CH₂Cl₂) is prepared. A catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst (e.g., first or second generation) is then added. The reaction mixture is heated to reflux and stirred for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure. The resulting crude cyclononene is purified by column chromatography on silica gel. This method typically affords cyclononene in high yields, often ranging from 75-85%.[2]

  • Hydrogenation of Cyclononene. The resulting cyclononene is then hydrogenated to this compound by stirring with a catalytic amount of palladium on carbon (Pd/C) under a hydrogen atmosphere.

3. Thorpe-Ziegler Cyclization of Nonanedinitrile

This method involves the base-catalyzed intramolecular cyclization of a dinitrile, followed by hydrolysis and decarboxylation to yield a cyclic ketone.

  • Step 1: Synthesis of 2-Cyanocyclononanone. Nonanedinitrile (azelaonitrile) is treated with a strong base, such as sodium ethoxide or sodium hexamethyldisilazide, in a high-boiling inert solvent like toluene or xylene under reflux. The reaction proceeds via the formation of a β-enaminonitrile intermediate.

  • Step 2: Hydrolysis and Decarboxylation. The resulting cyclic β-enaminonitrile is then subjected to acidic hydrolysis (e.g., with aqueous sulfuric or hydrochloric acid) and heated to effect decarboxylation, affording cyclononanone.

  • Step 3: Reduction of Cyclononanone. The cyclononanone is subsequently reduced to this compound using standard methods such as the Clemmensen or Wolff-Kishner reduction, as described in the Acyloin condensation protocol.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, cost considerations, and the tolerance for specific functional groups. For high-yield synthesis of an unsaturated precursor, Ring-Closing Metathesis stands out as a superior method, provided the cost of the catalyst is not a limiting factor. The Acyloin Condensation , while being a more classical and cost-effective approach, generally provides lower yields for nine-membered rings. The Thorpe-Ziegler Cyclization offers a viable alternative, particularly if the dinitrile starting material is readily accessible. Each method presents a unique set of advantages and disadvantages, and a thorough evaluation of these factors is crucial for the successful synthesis of this compound in a research or industrial setting.

References

A Comparative Analysis of Cycloalkane Cross-Reactivity in Biocatalytic Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of an engineered cytochrome P450 enzyme towards a series of cycloalkanes, from cyclopentane (C5) to cyclodecane (C10). The data presented here is derived from studies on the biocatalytic hydroxylation of these saturated carbocycles, offering insights into the molecular recognition and cross-reactivity of the enzyme's active site. This information is particularly valuable for fields such as medicinal chemistry, where cycloalkane moieties are often incorporated into drug candidates to modulate their physicochemical properties, and in the field of green chemistry for the development of novel biocatalytic processes.

Comparative Substrate Activity

The cross-reactivity, or more accurately, the substrate specificity of the engineered cytochrome P450 CYP102A1 variant (A74G/F87V/L188Q) was evaluated by measuring its ability to hydroxylate various cycloalkanes. The experiment relied on the use of a "decoy molecule," perfluorodecanoic acid (PFDA), which facilitates the activation of the enzyme, allowing it to act on non-native cycloalkane substrates. The resulting product formation rates serve as a quantitative measure of the enzyme's activity towards each cycloalkane.

The data reveals a clear preference for medium-sized rings, with cyclooctane being the optimal substrate among those tested. Activity decreases for both smaller and larger cycloalkanes, indicating that the steric and conformational properties of the substrate are critical for ideal binding and turnover within the enzyme's engineered active site.

Cycloalkane SubstrateRing SizeProduct Formed (nmol/min/nmol P450)
CyclopentaneC539 ± 2
CyclohexaneC6137 ± 5
CycloheptaneC7400 ± 10
Cyclooctane C8 780 ± 20
CyclononaneC9240 ± 20
CyclodecaneC10115 ± 5

Table 1: Comparison of product formation rates for the hydroxylation of various cycloalkanes by an engineered CYP102A1 variant in the presence of a decoy molecule. Data is sourced from a study on the efficient hydroxylation of cycloalkanes.[1]

Experimental Protocols

The following is a detailed methodology for the biocatalytic oxidation of cycloalkanes, enabling researchers to replicate or adapt the experiment for their own cross-reactivity studies.

Protein Expression and Purification

The engineered variant of cytochrome P450 CYP102A1 (A74G/F87V/L188Q) is expressed in E. coli and purified to homogeneity. The concentration of the purified enzyme is determined spectrophotometrically by measuring the carbon monoxide-bound reduced P450 spectrum, which exhibits a characteristic absorbance peak at 450 nm.

Biocatalytic Reaction Setup

The standard reaction mixture for assessing cycloalkane hydroxylation is prepared as follows:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Enzyme: 0.25 µM purified CYP102A1 variant

  • Decoy Molecule: 0.5 mM Perfluorodecanoic acid (PFDA)

  • Substrate: 2 mM Cycloalkane (Cyclopentane, Cyclohexane, Cycloheptane, Cyclooctane, this compound, or Cyclodecane)

  • Cofactor Regeneration System:

    • 1 unit/mL Glucose-6-phosphate dehydrogenase (G6PDH)

    • 10 mM Glucose-6-phosphate (G6P)

  • Cofactor: 0.5 mM NADPH

  • Total Volume: 250 µL

Reaction Execution and Analysis
  • All components except the NADPH cofactor are combined in a reaction vessel and pre-incubated at 25°C with shaking for 2 minutes to ensure thermal equilibrium and substrate binding.

  • The reaction is initiated by the addition of NADPH.

  • The reaction mixture is incubated at 25°C with vigorous shaking (e.g., 180 rpm) for a defined period (e.g., 20 minutes).

  • The reaction is quenched by the addition of 250 µL of ethyl acetate containing an internal standard (e.g., 1 mM 2-heptanol).

  • The mixture is vortexed thoroughly to extract the cycloalkanol product into the organic phase.

  • The sample is centrifuged to separate the aqueous and organic layers.

  • The organic layer is carefully removed and analyzed by Gas Chromatography (GC) with Flame Ionization Detection (FID).

  • The concentration of the cycloalkanol product is quantified by comparing its peak area to that of the internal standard against a pre-established calibration curve. The rate of product formation is then calculated and expressed as nmol of product per minute per nmol of P450 enzyme.

Visualized Workflow and Relationships

The following diagrams illustrate the key relationships and workflows described in this guide.

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_products Outputs P450 Engineered CYP102A1 Reaction Biocatalytic Hydroxylation P450->Reaction Cycloalkane Cycloalkane (C5-C10) Cycloalkane->Reaction Decoy Decoy Molecule (PFDA) Decoy->Reaction NADPH NADPH (Cofactor) NADPH->Reaction Product Cycloalkanol Reaction->Product NADP NADP+ Reaction->NADP

Caption: Reactant-to-product conversion pathway for P450-catalyzed hydroxylation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Combine Buffer, Enzyme, Decoy, & Substrate A2 Add Cofactor Regeneration System A1->A2 A3 Pre-incubate at 25°C A2->A3 B1 Initiate with NADPH A3->B1 Start B2 Incubate with Shaking B1->B2 C1 Quench & Extract with Ethyl Acetate B2->C1 Stop C2 Separate Phases (Centrifuge) C1->C2 C3 Analyze Organic Phase by GC-FID C2->C3

References

A Researcher's Guide to Validating the Purity of Synthesized Cyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized cyclononane, a nine-membered cycloalkane. We present a comparative analysis of a hypothetically synthesized batch of this compound against a commercial standard, supported by detailed experimental protocols and data interpretation.

The synthesis of cycloalkanes like this compound can often result in a mixture of the desired product along with unreacted starting materials, intermediates, and side-products. A common route to this compound is the Tiffeneau-Demjanov ring expansion of cyclooctanone. This method can introduce impurities such as residual cyclooctanone or the aminomethylcyclooctanol intermediate. Therefore, robust analytical methods are essential to accurately determine the purity of the final product.

Key Analytical Techniques for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly employed techniques for the purity assessment of volatile and semi-volatile organic compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. It is highly sensitive and excellent for identifying and quantifying volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR provides information about the chemical structure and the relative or absolute quantity of a substance in a sample. By integrating the signals of the target compound and a certified internal standard, a precise and accurate determination of purity can be achieved without the need for a reference standard of the analyte itself.

Comparative Purity Analysis: Synthesized vs. Commercial this compound

To illustrate the practical application of these techniques, we present a hypothetical comparison of a synthesized batch of this compound with a commercially available standard, which typically has a purity of ≥99%.

Table 1: Purity Comparison of Synthesized and Commercial this compound
ParameterSynthesized this compoundCommercial this compound StandardMethod of Analysis
Purity (%) 98.5%≥99.5%GC-FID
Major Impurity Cyclooctanone (0.8%)Not DetectedGC-MS
Other Impurities Aminomethylcyclooctanol (0.5%)Not DetectedGC-MS
Unidentified Byproduct (0.2%)
qNMR Purity (%) 98.7% (against internal standard)Not Determined¹H qNMR

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate and adapt these procedures for their specific needs.

Table 2: Experimental Protocol for GC-MS Analysis of this compound
ParameterDescription
Instrument Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range m/z 40-300
Sample Preparation Prepare a 1 mg/mL solution of this compound in hexane.
Table 3: Experimental Protocol for Quantitative ¹H NMR (qNMR) of this compound
ParameterDescription
Instrument 500 MHz NMR Spectrometer (e.g., Bruker Avance III HD)
Solvent Chloroform-d (CDCl₃)
Internal Standard 1,3,5-Trimethoxybenzene (certified reference material)
Pulse Program A standard 90° pulse sequence with a relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons.
Acquisition Time ≥ 3 seconds
Number of Scans 16 or more for good signal-to-noise ratio
Data Processing Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.
Quantification Integrate the well-resolved signals of this compound (all protons appear as a singlet around 1.54 ppm) and the aromatic protons of the internal standard (around 6.09 ppm). Calculate the purity based on the integral values, number of protons, and the weighed amounts of the sample and internal standard.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the logical steps involved in validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Data Comparison & Validation Synthesis This compound Synthesis (e.g., Tiffeneau-Demjanov Ring Expansion) Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification GC_MS GC-MS Analysis Purification->GC_MS Qualitative & Quantitative Impurity Profiling qNMR qNMR Analysis Purification->qNMR Absolute Purity Determination Data_Analysis Data Analysis & Comparison with Commercial Standard GC_MS->Data_Analysis qNMR->Data_Analysis Purity_Validation Purity Validation (>98% for research use) Data_Analysis->Purity_Validation Further_Purification Further Purification Purity_Validation->Further_Purification If purity is low Documentation Documentation & Certificate of Analysis Purity_Validation->Documentation If purity is acceptable

Workflow for validating the purity of synthesized this compound.

Conclusion

The purity of synthesized this compound should be rigorously validated using orthogonal analytical techniques to ensure the quality and reliability of research data. GC-MS provides an excellent method for identifying and quantifying volatile impurities, while qNMR offers a precise and accurate method for determining absolute purity. By following the detailed protocols and comparing the results against a commercial standard, researchers can confidently assess the purity of their synthesized this compound and proceed with their downstream applications.

comparative performance of cyclononane in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cyclononane and its derivatives in various applications, supported by experimental data. We will delve into its performance as a synthetic building block, the chelating properties of its derivatives, and its inherent thermodynamic stability compared to other cycloalkanes.

This compound as a Versatile Building Block in Organic Synthesis

This compound serves as a crucial starting material for the synthesis of valuable organic molecules. A notable example is the production of cyclononanamine, a nine-membered alicyclic amine that is a sought-after scaffold in medicinal chemistry due to its conformational flexibility and lipophilic character. The choice of synthetic route to cyclononanamine from this compound derivatives significantly impacts yield, reaction conditions, and safety considerations. Below is a comparative analysis of three primary synthetic methodologies.

Comparative Analysis of Synthetic Routes to Cyclononanamine
ParameterReductive AminationHofmann RearrangementSchmidt Reaction
Starting Material CyclononanoneCyclononanecarboxamideThis compound carboxylic acid
Key Reagents NH₃, H₂, Raney Ni (or NaBH₃CN)Br₂, NaOHNaN₃, H₂SO₄
Reaction Type One-pot reductive aminationRearrangementRearrangement
Typical Yield 70-90%60-80%50-70%
Reaction Temperature 80-120 °C (Catalytic Hydrogenation)0-70 °C0-50 °C
Reaction Time 4-12 hours2-6 hours1-4 hours
Key Advantages High yield, readily available starting material.Utilizes a common carboxylic acid derivative.Direct conversion from a carboxylic acid.
Key Disadvantages Requires high-pressure hydrogenation setup.Use of hazardous bromine, loss of one carbon atom.Use of highly toxic and explosive sodium azide.
Experimental Protocols

Reductive Amination of Cyclononanone (Catalytic Hydrogenation)

A high-pressure autoclave is charged with cyclononanone (1 mole), a 7 M solution of ammonia in methanol (5 equivalents), and Raney Nickel (5% by weight of cyclononanone). The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-100 atm. The mixture is heated to 80-120 °C with vigorous stirring for 4-12 hours. After cooling and depressurization, the catalyst is filtered off. The filtrate is concentrated, and the residue is taken up in an organic solvent, washed with water, dried, and concentrated to yield cyclononanamine. Further purification can be done by vacuum distillation.

Hofmann Rearrangement of Cyclononanecarboxamide

A solution of sodium hydroxide (2.2 equivalents) in water is cooled to 0 °C. Bromine (1.1 equivalents) is added dropwise to form a sodium hypobromite solution. Cyclononanecarboxamide (1 mole) is then added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for 1-2 hours. After cooling, the product is extracted with an organic solvent, washed with sodium thiosulfate solution and brine, dried, and concentrated. The crude cyclononanamine is purified by vacuum distillation.[1]

Schmidt Reaction of this compound Carboxylic Acid

To a stirred solution of this compound carboxylic acid (1 mole) in an inert solvent, concentrated sulfuric acid (2 equivalents) is added cautiously at 0 °C. Sodium azide (1.2 equivalents) is added portion-wise, keeping the temperature below 10 °C. The mixture is then warmed to room temperature and heated to 40-50 °C for 1-3 hours. After completion, the reaction mixture is cooled and poured onto crushed ice, then made alkaline with concentrated sodium hydroxide. The product is extracted with an organic solvent, dried, and concentrated. Purification is achieved by vacuum distillation.[1]

Synthetic Pathways Overview

G cluster_0 Reductive Amination cluster_1 Hofmann Rearrangement cluster_2 Schmidt Reaction A Cyclononanone B Cyclononanamine A->B NH3, H2, Raney Ni (70-90% yield) C Cyclononanecarboxamide D Cyclononanamine C->D Br2, NaOH (60-80% yield) E This compound Carboxylic Acid F Cyclononanamine E->F NaN3, H2SO4 (50-70% yield)

Synthetic routes to cyclononanamine.

Performance of this compound Derivatives in Metal Chelation

The this compound framework is integral to the structure of potent metal-chelating agents. 1,4,7-Triazathis compound (TACN), a this compound derivative, and its analogues are widely studied for their ability to form stable complexes with various metal ions, with applications in medical imaging and catalysis. The thermodynamic stability of these complexes is a key performance indicator.

Comparative Stability of Macrocyclic Ligand-Metal Complexes

The stability of metal complexes with TACN-based ligands can be compared with other common polyaza macrocycles like cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane). The logarithm of the stability constant (log K) is a measure of the complex's stability.

LigandMetal Ionlog K
1,4,7-Triazathis compound (TACN) Derivatives
NOTA (TACN-triacetate)Ga³⁺29.6
TRAP-OH (TACN-phosphinate)Ga³⁺23.3
TRAP-H (TACN-phosphinate)Ga³⁺21.9
Cyclen Derivatives
DOTA (Cyclen-tetraacetate)Ga³⁺21.3
Cyclam Derivatives
TETA (Cyclam-tetraacetate)Cu²⁺21.8

Note: Data is compiled from various sources and experimental conditions may vary.

The data indicates that TACN-based ligands, particularly NOTA, form exceptionally stable complexes with Ga³⁺, outperforming the larger cyclen-based DOTA ligand for this specific metal ion.

Experimental Protocol for Determining Stability Constants (Potentiometric Titration)

The stability constants of the metal-ligand complexes are typically determined by potentiometric titration. A solution of the ligand and a metal salt of known concentration is prepared in a suitable ionic medium (e.g., 0.1 M KCl) to maintain constant ionic strength. The solution is then titrated with a standard solution of a strong base (e.g., NaOH) at a constant temperature. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant. The resulting titration data (pH vs. volume of base added) is then analyzed using a computer program to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Metal Chelation Pathway

G cluster_0 Chelation Process Ligand Macrocyclic Ligand (e.g., TACN) Complex Stable Metal Complex Ligand->Complex Metal Metal Ion (Mn+) Metal->Complex

Formation of a stable metal complex.

Thermodynamic Stability of this compound

The performance of this compound in any application is fundamentally influenced by its inherent thermodynamic stability. This stability is largely determined by ring strain, which arises from bond angle distortion, torsional strain (eclipsing interactions), and transannular strain (interactions across the ring). The heat of combustion per methylene (-CH₂-) group is a reliable experimental measure of the total ring strain. A lower heat of combustion per -CH₂- group indicates greater stability.

Comparative Heat of Combustion and Ring Strain of Cycloalkanes
CycloalkaneNumber of CarbonsHeat of Combustion per CH₂ (kcal/mol)Total Ring Strain (kcal/mol)
Cyclopropane3166.627.6
Cyclobutane4164.026.4
Cyclopentane5158.76.5
Cyclohexane6157.40
Cycloheptane7158.46.3
Cyclooctane8158.69.6
This compound 9 158.8 12.6
Cyclodecane10158.612.0
Cyclododecane12157.84.8
Acyclic Alkane (reference)n/a157.40

Data compiled from various sources.[2][3]

The data reveals that cyclohexane is the most stable cycloalkane with zero ring strain. This compound, a medium-sized ring, exhibits significant ring strain (12.6 kcal/mol), making it less stable than cyclohexane and cyclopentane. This higher energy state can influence its reactivity and suitability for certain applications.

Ring Strain Relationship

G cluster_0 Factors Contributing to Ring Strain A Angle Strain D Total Ring Strain A->D B Torsional Strain B->D C Transannular Strain C->D E Thermodynamic Stability D->E inversely proportional to

Components of ring strain and its effect on stability.

This compound in Other Applications: A Qualitative Overview

  • As a Solvent: this compound is a nonpolar solvent.[4] The choice of solvent can significantly impact the rates of chemical reactions, such as nucleophilic substitution (SN1 and SN2) reactions. Polar protic solvents tend to favor SN1 reactions, while polar aprotic solvents are generally preferred for SN2 reactions.[5] As a nonpolar solvent, this compound would be suitable for dissolving nonpolar compounds but would be a poor choice for reactions involving polar or charged species. Its performance would be comparable to other nonpolar cycloalkanes like cyclohexane or cyclododecane.

  • In Polymerization: Cycloalkanes can undergo ring-opening polymerization (ROP), a process driven by the relief of ring strain. Given that this compound possesses significant ring strain, it is a potential candidate for ROP. However, the kinetics and thermodynamics of ROP are highly dependent on the specific monomer and catalyst system. Without direct experimental comparison, it is difficult to definitively assess its performance relative to other strained cycloalkanes like cyclooctane.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclononane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Cyclononane, a flammable liquid and potential irritant, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard and Property Profile of this compound

A thorough understanding of a chemical's properties is the first step toward safe disposal. The following table summarizes key data for this compound, critical for its proper handling and waste management.

PropertyValueCitation
Molecular Formula C₉H₁₈[1]
CAS Number 293-55-0[1]
Appearance Colorless liquid[2]
Boiling Point 169.42°C (rough estimate)[3]
Melting Point 11°C[3]
Flash Point 65.6°C (for Cyclononanone, a related compound)[4]
Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]

Step-by-Step Disposal Protocol for this compound

Adherence to a standardized disposal protocol is crucial. The following steps provide a clear pathway for the safe and compliant disposal of this compound waste.

1. Waste Characterization and Segregation:

  • Initial Assessment: Determine if the this compound waste is pure or mixed with other substances. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

  • Segregation: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents, strong bases, or reducing agents.[4] It should be collected in a designated waste container for organic solvents.

2. Container Selection and Labeling:

  • Container Choice: Collect this compound waste in a clearly labeled, leak-proof container. For organic solvents like this compound, a designated "Organic solvent carboy" is appropriate.[6] Ensure the container is made of a material compatible with this compound.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." The label should also indicate the associated hazards (e.g., Flammable, Irritant).

3. Safe Storage Pending Disposal:

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[5]

  • Secondary Containment: It is best practice to store the waste container within secondary containment to prevent the spread of material in case of a leak.

  • Container Integrity: Keep the container tightly closed when not in use.[5]

4. Arranging for Professional Disposal:

  • Licensed Waste Contractor: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[7]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.

  • Regulatory Compliance: Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal procedures are followed.[4]

Emergency Procedures for this compound Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4] In case of significant vapor exposure, respiratory protection may be necessary.[8]

  • Containment and Cleanup: For small spills, absorb the this compound with an inert material such as dry sand or earth.[4] Once absorbed, place the material into a designated chemical waste container.[4]

  • Ventilation: Ensure the area is well-ventilated to disperse any flammable vapors.[5]

  • Reporting: Report the spill to the appropriate laboratory safety personnel.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points involved in the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste: Pure this compound or Mixture? start->assess_waste is_mixed Is it mixed with other chemicals? assess_waste->is_mixed check_compatibility Check Compatibility of Mixture is_mixed->check_compatibility Yes select_container Select Appropriate Waste Container (e.g., Organic Solvent Carboy) is_mixed->select_container No (Pure) compatible Compatible check_compatibility->compatible Yes incompatible Incompatible: Segregate Waste Streams check_compatibility->incompatible No compatible->select_container incompatible->select_container label_container Label Container: 'Hazardous Waste - this compound' + Hazard Symbols select_container->label_container store_waste Store in Designated, Ventilated Area label_container->store_waste schedule_pickup Schedule Pickup with Licensed Waste Contractor store_waste->schedule_pickup end End: Disposal Complete schedule_pickup->end

References

Personal protective equipment for handling Cyclononane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyclononane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound Properties and Hazards

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and accidents.

PropertyValue
Molecular FormulaC₉H₁₈[2]
Molecular Weight126.24 g/mol [3]
Boiling Point169.42°C (rough estimate)[4]
Melting Point11°C[4]
Flash Point65.6°C[5]
Density0.8463 g/cm³[4]
AppearanceColorless liquid[4]
Solubility in WaterInsoluble[4]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecifications and Purpose
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against splashes and vapors.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes are required to prevent skin contact.[7] Wear fire/flame resistant and impervious clothing.[6]
Respiratory Protection All handling must be performed in a certified chemical fume hood.[7] If exposure limits are at risk of being exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Operational Protocols

Adherence to the following step-by-step procedures is critical for the safe handling and storage of this compound.

Handling Protocol
  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment that covers the quantities of this compound to be used, the potential for aerosol generation, and emergency procedures.[7]

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[1][7] Use only non-sparking tools and explosion-proof equipment.[1][7]

  • Static Discharge: Ground and bond containers during transfers to prevent the buildup of static electricity.[1][7]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[5][7] Contaminated clothing should not be taken out of the workplace.[7]

Storage Protocol
  • General Storage: Store in a cool, dry, and well-ventilated area.[5][7]

  • Container Integrity: Keep containers tightly sealed to prevent the absorption of moisture.[5][7]

  • Incompatible Materials: Store away from incompatible substances such as strong oxidizing agents.[5]

  • Security: Store in a locked cabinet or an area with restricted access.[8]

Emergency and Disposal Plans

Proper procedures for spills and waste disposal are essential to mitigate risks and protect the environment.

Spill and Emergency Procedures
  • Small Spills: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[7] Place the absorbed material into a sealed and labeled container for hazardous waste disposal.[7]

  • Large Spills: Immediately evacuate the area and remove all ignition sources.[7] Ensure the area is well-ventilated.[7] Do not attempt to clean up a large spill without the appropriate respiratory protection and protective clothing.[7]

  • First Aid (Eyes): In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes.

  • First Aid (Inhalation): If inhaled, move the person to fresh air and ensure they are comfortable for breathing.[6]

Disposal Plan
  • Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container for non-halogenated organic solvents.[9]

  • Environmental Precaution: Do not dispose of this compound down the drain, as it can be toxic to aquatic life.[10]

  • Regulatory Compliance: Dispose of the waste container through an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[6]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Spills A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C D Ground Equipment C->D I Collect Waste in Labeled Container C->I J Follow Spill Procedures C->J E Avoid Ignition Sources D->E F Store Properly E->F G Decontaminate Work Area F->G H Wash Hands Thoroughly G->H K Dispose via Certified Facility I->K

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclononane
Reactant of Route 2
Cyclononane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.